molecular formula C10H11NO2 B1517546 N-cyclopropyl-3-hydroxybenzamide CAS No. 1019466-68-2

N-cyclopropyl-3-hydroxybenzamide

Cat. No.: B1517546
CAS No.: 1019466-68-2
M. Wt: 177.2 g/mol
InChI Key: RARPTIBEFUNWRF-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-hydroxybenzamide is an organic compound with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . Its structure features a 3-hydroxybenzamide core substituted with a cyclopropyl group on the amide nitrogen. Researchers can identify the compound using its SMILES notation (C1CC1NC(=O)C2=CC(=CC=C2)O) and InChIKey (RARPTIBEFUNWRF-UHFFFAOYSA-N) . The specific research applications, biological activity, and mechanism of action for N-cyclopropyl-3-hydroxybenzamide are not detailed in the public domain literature. Compounds with similar structural motifs, such as the hydroxybenzamide scaffold, are often explored in medicinal chemistry and drug discovery research . The cyclopropyl group is a common feature in bioactive molecules due to its potential to influence metabolic stability and receptor binding. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-3-1-2-7(6-9)10(13)11-8-4-5-8/h1-3,6,8,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARPTIBEFUNWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-cyclopropyl-3-hydroxybenzamide is a synthetic organic compound featuring a central benzamide core functionalized with a cyclopropyl group on the amide nitrogen and a hydroxyl group at the meta-position of the phenyl ring. While not a widely commercialized end-product itself, this molecule represents a significant structural motif and a key intermediate in medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl ring, a hydrogen-bond-donating phenol, and a versatile benzamide scaffold makes it a valuable building block for synthesizing complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed structural elucidation, and discusses its relevance and applications in the field of drug development.

Introduction and Scientific Context

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclopropyl group has become an increasingly prevalent strategy in modern drug design.[4][5] This small, strained ring system is not merely a passive linker but an active contributor to a molecule's pharmacological profile. It imparts conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding potency and selectivity for its biological target.[6] Furthermore, the cyclopropyl group often improves metabolic stability by being resistant to common metabolic degradation pathways, which can lead to a longer in vivo half-life for a drug.[6][7]

N-cyclopropyl-3-hydroxybenzamide (Figure 1) synergistically combines these features. The 3-hydroxy group provides a crucial point for hydrogen bonding, often essential for anchoring a ligand into the active site of a target protein. This technical guide will dissect the core chemical and physical properties of this compound, offering researchers and drug development professionals the foundational knowledge required for its synthesis, characterization, and strategic application.

Chemical structure of N-cyclopropyl-3-hydroxybenzamide Figure 1. Chemical Structure of N-cyclopropyl-3-hydroxybenzamide.

Physicochemical and Spectroscopic Properties

The fundamental properties of N-cyclopropyl-3-hydroxybenzamide are summarized below. These values are critical for its handling, purification, and analytical characterization.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[8][9]
Molecular Weight 177.20 g/mol [9]
Monoisotopic Mass 177.07898 Da[8]
CAS Number 1019466-68-2[9]
Appearance White to off-white solid (Predicted)General knowledge
XLogP3 (Predicted) 1.2[8]
Hydrogen Bond Donor Count 2General knowledge
Hydrogen Bond Acceptor Count 2General knowledge
Rotatable Bond Count 2General knowledge
Storage Sealed in dry, 2-8°C[9]
Spectroscopic Profile (Predicted)

Detailed spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the amide proton, and the cyclopropyl protons. The aromatic protons would appear as a complex multiplet in the δ 6.8-7.5 ppm range. The amide (N-H) proton would likely be a broad singlet around δ 8.0-8.5 ppm, and the phenolic (O-H) proton would also be a broad singlet. The cyclopropyl group would exhibit characteristic signals in the upfield region (δ 0.5-1.0 ppm for the CH₂ groups and δ 2.8-3.0 ppm for the CH group).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 8 unique carbon signals. The carbonyl carbon would be the most downfield signal (δ ~168 ppm). The aromatic carbons would appear in the δ 115-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded in that region. The cyclopropyl carbons would be found in the upfield region (δ ~15-30 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch from the phenol (~3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), a sharp C=O stretch from the amide carbonyl (~1630-1660 cm⁻¹), and C-H stretches from the aromatic and cyclopropyl groups.

  • MS (Mass Spectrometry): The ESI-MS in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.08.[8]

Synthesis and Purification

The most direct and widely used method for synthesizing N-cyclopropyl-3-hydroxybenzamide is through an amide coupling reaction between 3-hydroxybenzoic acid and cyclopropylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality Behind Experimental Choices

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires a coupling agent to convert the hydroxyl group of the carboxylic acid into a better leaving group.[10] Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used for this purpose. EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange or react with another carboxylic acid molecule, leading to side products and racemization if the acid is chiral.

To mitigate these side reactions and improve yield, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea intermediate to form an activated HOBt-ester, which is more stable but still highly reactive towards the amine. This two-step, one-pot process is efficient and minimizes side product formation.[10][11] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the hydrochloride salt of EDCI and the proton released during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-cyclopropyl-3-hydroxybenzamide as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification Reactant1 3-Hydroxybenzoic Acid Mixing 1. Dissolve reactants in DMF at 0°C Reactant1->Mixing Reactant2 Cyclopropylamine Reactant2->Mixing CouplingAgent EDCI / HOBt CouplingAgent->Mixing Base DIPEA Base->Mixing Solvent DMF Solvent->Mixing Reaction 2. Stir at RT for 12-18h Mixing->Reaction Activation Workup 3. Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Quenching Purification 4. Silica Gel Chromatography Workup->Purification Crude Product Product Pure N-cyclopropyl- 3-hydroxybenzamide Purification->Product

Caption: A standard workflow for the synthesis and purification of N-cyclopropyl-3-hydroxybenzamide.

Chemical Reactivity and Stability

N-cyclopropyl-3-hydroxybenzamide possesses three key functional groups that dictate its reactivity: the phenolic hydroxyl, the secondary amide, and the cyclopropyl ring.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base. It is a nucleophile and can undergo O-alkylation or O-acylation reactions, making it a versatile handle for further derivatization.

  • Amide Bond: Amides are generally stable functional groups. However, the amide bond can be hydrolyzed under harsh acidic or basic conditions to yield 3-hydroxybenzoic acid and cyclopropylamine. The N-H proton is weakly acidic.

  • Cyclopropyl Ring: The cyclopropyl group is known for its high C-H bond dissociation energy, which makes it relatively resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] This property is often exploited to block metabolic hotspots in drug candidates.[7] While generally stable, the strained ring can undergo ring-opening reactions under specific catalytic or radical conditions, though this is not common under typical physiological or synthetic conditions.

Applications in Drug Development and Medicinal Chemistry

N-cyclopropyl-3-hydroxybenzamide is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. The structural motifs it contains are present in numerous compounds investigated for various therapeutic targets.

  • Enzyme Inhibitors: The benzamide scaffold is a known pharmacophore for a variety of enzymes. For example, derivatives of N-substituted benzamides have been explored as inhibitors of Smoothened (Smo), a key component of the Hedgehog signaling pathway implicated in some cancers.[12] The specific combination of the phenol and N-cyclopropyl amide can provide the necessary hydrogen bonding and hydrophobic interactions for potent and selective inhibition.

  • GPCR Ligands: Benzamide derivatives have been extensively studied as ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors.[1] The N-cyclopropyl-3-hydroxybenzamide core can be elaborated to create potent and selective agonists or antagonists for these targets.

  • Metabolic Blocking: As mentioned, the cyclopropyl group is a valuable tool for enhancing metabolic stability.[6][13] By incorporating this moiety, medicinal chemists can strategically block sites of metabolism, improve a drug's pharmacokinetic profile, and reduce potential drug-drug interactions.[7] The N-cyclopropyl-3-hydroxybenzamide fragment allows for the direct installation of this metabolically robust group.

Logical Relationship in Drug Design

The strategic use of the N-cyclopropyl-3-hydroxybenzamide core in a hypothetical drug design program is illustrated below.

DrugDesign cluster_features Inherent Structural Features cluster_benefits Pharmacological Benefits Core N-cyclopropyl- 3-hydroxybenzamide Core Phenol Phenolic -OH (H-Bond Donor) Core->Phenol Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Cyclopropyl Cyclopropyl Group (Rigid, Lipophilic) Core->Cyclopropyl Binding Improved Binding Affinity (Target Engagement) Phenol->Binding anchors in active site Amide->Binding provides key interactions Metabolism Enhanced Metabolic Stability (Blocks CYP Oxidation) Cyclopropyl->Metabolism imparts properties Conformation Bioactive Conformation (Reduced Flexibility) Cyclopropyl->Conformation imparts properties Outcome Optimized Drug Candidate (Improved Potency & PK Profile) Binding->Outcome Metabolism->Outcome Conformation->Outcome

Caption: Strategic role of the core fragment in achieving desired drug properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14][15] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-cyclopropyl-3-hydroxybenzamide is a molecule of significant interest to the drug discovery and development community. It elegantly combines three structurally important motifs: a versatile phenolic ring, a stable amide linker, and a metabolically robust cyclopropyl group. While its direct therapeutic application is limited, its value as a synthetic intermediate is substantial. Understanding its chemical properties, synthesis, and reactivity provides researchers with a powerful tool for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • OMICS International. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International. [Link]

  • Boro, B. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Goksen, Z., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. [Link]

  • Wang, Y., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropylbenzamide. PubChem. [Link]

  • University of Luxembourg. (n.d.). N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). PubChemLite. [Link]

  • National Center for Biotechnology Information. (2024). 2-chloro-N-cyclopropyl-3-hydroxybenzamide. PubChem. [Link]

Sources

An In-Depth Technical Guide to N-Cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2) is a synthetic organic compound featuring a core benzamide structure substituted with a cyclopropyl group at the amide nitrogen and a hydroxyl group at the meta-position of the phenyl ring. While specific biological data for this exact molecule remains limited in publicly accessible literature, its structural motifs—the cyclopropyl ring and the hydroxybenzamide scaffold—are prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the known physicochemical properties of N-Cyclopropyl-3-hydroxybenzamide, a plausible synthetic route based on established chemical principles, and explores the potential biological significance of its constituent functional groups. The document aims to serve as a foundational resource for researchers interested in the evaluation and potential application of this and structurally related compounds in drug discovery and development.

Chemical Identity and Physicochemical Properties

N-Cyclopropyl-3-hydroxybenzamide is identified by the Chemical Abstracts Service (CAS) number 1019466-68-2. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂ChemScene[2]
Molecular Weight 177.20 g/mol ChemScene[2]
IUPAC Name N-cyclopropyl-3-hydroxybenzamideFluorochem[3]
Canonical SMILES C1CC1NC(=O)C2=CC(=CC=C2)OPubChem
Topological Polar Surface Area (TPSA) 49.33 ŲChemScene[2]
Predicted LogP 1.2844ChemScene[2]
Hydrogen Bond Donors 2ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]

Molecular Structure

The structure of N-Cyclopropyl-3-hydroxybenzamide is characterized by a central benzene ring, an amide linker, a terminal cyclopropyl group, and a phenolic hydroxyl group.

Caption: 2D structure of N-Cyclopropyl-3-hydroxybenzamide.

Synthesis Methodology

While a specific synthesis protocol for N-Cyclopropyl-3-hydroxybenzamide is not detailed in the reviewed literature, a plausible and efficient route can be designed based on standard amide coupling reactions. A general procedure for the synthesis of a closely related analog, N-cyclopropyl-4-hydroxybenzamide, has been reported and can be adapted.[4] The proposed synthesis involves the coupling of 3-hydroxybenzoic acid with cyclopropylamine.

Proposed Synthetic Pathway:

synthesis reagent1 3-Hydroxybenzoic Acid coupling Amide Coupling (e.g., EDCI, HOBt) reagent1->coupling reagent2 Cyclopropylamine reagent2->coupling product N-Cyclopropyl-3-hydroxybenzamide coupling->product

Caption: Proposed synthesis of N-Cyclopropyl-3-hydroxybenzamide.

Experimental Protocol: Amide Coupling

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add cyclopropylamine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Cyclopropyl-3-hydroxybenzamide.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve a wide range of reactants and for its high boiling point, which can be advantageous if heating is required.

  • Coupling Reagents: EDCI and HOBt are a standard and efficient combination for amide bond formation. EDCI activates the carboxylic acid, and HOBt acts as a racemization suppressant and improves coupling efficiency.

  • Stoichiometry: A slight excess of the coupling reagents and the amine is often used to ensure the complete consumption of the starting carboxylic acid.

  • Aqueous Work-up: The series of acidic and basic washes are crucial for removing unreacted starting materials and byproducts. The acidic wash removes excess amine and EDCI-related byproducts, while the basic wash removes unreacted carboxylic acid and HOBt.

Potential Biological Significance and Areas for Investigation

Although no specific biological activity has been reported for N-Cyclopropyl-3-hydroxybenzamide, its structural components suggest several avenues for research.

The Cyclopropyl Moiety in Drug Design: The cyclopropyl group is a bioisostere for phenyl rings and other functionalities, often introduced to improve metabolic stability, binding affinity, and potency.[1] Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can be advantageous for receptor binding.

The Hydroxybenzamide Scaffold: Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal and anticancer properties.[5] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors.

Potential as a Kinase Inhibitor: Structurally related N-cyclopropylbenzamides have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. This suggests that N-Cyclopropyl-3-hydroxybenzamide could be a starting point for the development of novel kinase inhibitors.

Workflow for Biological Evaluation:

biological_evaluation start N-Cyclopropyl-3-hydroxybenzamide screening High-Throughput Screening (e.g., Kinase Panel, Phenotypic Screens) start->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation (Dose-Response, Orthogonal Assays) hit_id->hit_val moa Mechanism of Action Studies (e.g., Target Engagement, Cellular Assays) hit_val->moa lead_opt Lead Optimization (Structure-Activity Relationship Studies) moa->lead_opt end Preclinical Candidate lead_opt->end

Caption: A general workflow for the biological evaluation of N-Cyclopropyl-3-hydroxybenzamide.

Conclusion

N-Cyclopropyl-3-hydroxybenzamide is a readily synthesizable molecule with structural features that are of significant interest in medicinal chemistry. While its specific biological profile is yet to be elucidated, the presence of the cyclopropyl and hydroxybenzamide moieties provides a strong rationale for its investigation in various therapeutic areas, particularly in the context of kinase inhibition and oncology. This technical guide provides the foundational chemical information and a strategic framework for initiating such research endeavors.

References

  • Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950.
  • Chemsigma. N-cyclopropyl-3-hydroxybenzamide [1019466-68-2]. [Link]

  • PubChemLite. N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). [Link]

  • Singh, U. P., & Singh, R. P. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • ResearchGate. Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. [Link]

  • PubMed. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. [Link]gov/26123842/)

Sources

An In-Depth Technical Guide to N-cyclopropyl-3-hydroxybenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-3-hydroxybenzamide (CAS No. 1019466-68-2) is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a prevalent feature in a wide array of biologically active molecules and approved pharmaceuticals, demonstrating activities ranging from antipsychotic and antiemetic to anti-cancer and antiviral. The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a lead compound. This guide provides a comprehensive overview of the molecular structure, a detailed protocol for its synthesis and characterization, and a discussion of its potential significance in the context of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of N-cyclopropyl-3-hydroxybenzamide is presented in the table below. These values are primarily computed predictions and provide a foundational understanding of the molecule's characteristics. Experimental validation of these properties is a crucial step following synthesis.

PropertyValueSource
CAS Number 1019466-68-2ChemScene[1]
Molecular Formula C₁₀H₁₁NO₂ChemScene[1]
Molecular Weight 177.20 g/mol ChemScene[1]
IUPAC Name N-cyclopropyl-3-hydroxybenzamide
SMILES O=C(NC1CC1)C2=CC=CC(O)=C2ChemScene[1]
Topological Polar Surface Area (TPSA) 49.33 ŲChemScene[1]
Predicted LogP 1.2844ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis of N-cyclopropyl-3-hydroxybenzamide

The synthesis of N-cyclopropyl-3-hydroxybenzamide is most effectively achieved through an amide coupling reaction between 3-hydroxybenzoic acid and cyclopropylamine. This reaction is a cornerstone of organic synthesis and can be facilitated by a variety of coupling reagents. Below, two robust and commonly employed protocols are detailed. The choice of method may depend on available reagents, desired scale, and purification preferences.

Method 1: Synthesis using HATU as a Coupling Reagent

This method utilizes 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent known for its ability to mediate amide bond formation with low rates of epimerization in chiral substrates.[2]

Reaction Scheme:

Synthesis_of_N-cyclopropyl-3-hydroxybenzamide_HATU cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 3-Hydroxybenzoic Acid product N-cyclopropyl-3-hydroxybenzamide r1->product Amide Coupling r2 Cyclopropylamine r2->product Amide Coupling reagent1 HATU reagent2 DIPEA solvent DMF temp 40 °C

A schematic of the HATU-mediated synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add cyclopropylamine (1.1-1.5 equivalents), followed by N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Initiation of Coupling: Add HATU (1.1 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 2-4 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-cyclopropyl-3-hydroxybenzamide.

Method 2: Synthesis using EDCI and HOBt as Coupling Reagents

This classic method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) to form the active ester of the carboxylic acid, which then reacts with the amine.[3]

Reaction Scheme:

Synthesis_of_N-cyclopropyl-3-hydroxybenzamide_EDCI cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 3-Hydroxybenzoic Acid product N-cyclopropyl-3-hydroxybenzamide r1->product Amide Coupling r2 Cyclopropylamine r2->product Amide Coupling reagent1 EDCI reagent2 HOBt reagent3 DIPEA solvent DMF or DCM temp Room Temperature

A schematic of the EDCI/HOBt-mediated synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 3-hydroxybenzoic acid (1.0 equivalent) in DMF or dichloromethane (DCM), add HOBt (1.1 equivalents) and EDCI (1.1 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add cyclopropylamine (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method 1.

Characterization of N-cyclopropyl-3-hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the methine and methylene protons of the cyclopropyl group, and the amide and hydroxyl protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The cyclopropyl protons will be observed in the upfield region, typically between δ 0.5-3.0 ppm. The amide proton (N-H) will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent. The hydroxyl proton (O-H) will also present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (around δ 165-170 ppm), the aromatic carbons (δ 110-160 ppm), and the carbons of the cyclopropyl ring (δ 5-30 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For N-cyclopropyl-3-hydroxybenzamide (C₁₀H₁₁NO₂), the expected exact mass is 177.07898 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

  • An N-H stretching band for the secondary amide around 3300 cm⁻¹.

  • A strong C=O stretching band for the amide carbonyl group around 1630-1680 cm⁻¹.

  • C-H stretching bands for the aromatic and cyclopropyl groups.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Potential Biological Significance and Applications

While there is currently no specific published data on the biological activity of N-cyclopropyl-3-hydroxybenzamide, the benzamide scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[4][5] Derivatives of benzamide have shown efficacy as:

  • Anticancer Agents: Many benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer drugs.[1]

  • Antimicrobial Agents: The benzamide moiety is present in a number of compounds with antibacterial and antifungal properties.[4]

  • Central Nervous System (CNS) Agents: The structural motif is found in various drugs targeting CNS disorders, including antipsychotics and antidepressants.

The presence of the 3-hydroxy group provides a site for further functionalization or can participate in hydrogen bonding interactions with biological targets. The N-cyclopropyl group can enhance binding affinity and improve pharmacokinetic properties. Therefore, N-cyclopropyl-3-hydroxybenzamide represents a valuable starting point for the synthesis of compound libraries for screening against various biological targets.

Experimental Protocols for Biological Evaluation

For researchers interested in exploring the biological potential of N-cyclopropyl-3-hydroxybenzamide, a variety of in vitro assays can be employed.

General Workflow for In Vitro Screening

Biological_Screening_Workflow start Synthesized N-cyclopropyl-3-hydroxybenzamide solubilization Solubilization in DMSO start->solubilization primary_screening Primary Screening Assays (e.g., cell viability, enzyme inhibition) solubilization->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Assays (Dose-response, selectivity) hit_identification->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization

A general workflow for the in vitro biological evaluation.

Example Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-cyclopropyl-3-hydroxybenzamide in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

N-cyclopropyl-3-hydroxybenzamide is a molecule of significant interest due to its incorporation of the pharmacologically relevant benzamide and cyclopropyl moieties. While specific experimental and biological data for this compound are not yet widely reported, this guide provides a robust framework for its synthesis, characterization, and preliminary biological evaluation. The detailed protocols and discussion of its potential applications are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating further exploration of this and related compounds.

References

  • Magar, D.D., Tapas, A.R., & Ambre, P.K. (n.d.). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2016). Molecules, 21(9), 1238.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • T3P - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Xu, X., et al. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1133-1135.
  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(18), 4748-4754.
  • Benito-Arenas, R., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Results in Chemistry, 5, 100882.
  • Xu, X., et al. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1133-1135.
  • Rasayan Journal of Chemistry. (2018).
  • Google Patents. (n.d.). Preparation method of benzoic acid amide compounds.
  • Google Patents. (n.d.). Process for manufacturing cyclopropylamine.

Sources

biological activity of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-cyclopropyl-3-hydroxybenzamide: A Focused Investigation into Histone Deacetylase Inhibition

Authored by a Senior Application Scientist

Foreword: The confluence of specific structural motifs in medicinal chemistry often heralds novel biological activities. N-cyclopropyl-3-hydroxybenzamide presents such an intriguing case. While direct, extensive research on this particular molecule is nascent, its constituent parts—the benzamide core, a hydroxyl group, and an N-cyclopropyl substituent—are well-recognized pharmacophores. This guide, therefore, takes a forward-looking, investigative approach. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework to explore the potential of N-cyclopropyl-3-hydroxybenzamide as a modulator of cellular function, with a primary focus on its hypothesized role as a histone deacetylase (HDAC) inhibitor. This document will not only dissect the rationale behind this hypothesis but also provide the detailed, actionable protocols necessary to rigorously test it.

Introduction: Deconstructing N-cyclopropyl-3-hydroxybenzamide

N-cyclopropyl-3-hydroxybenzamide is a small molecule characterized by a central phenyl ring substituted with a hydroxyl group at the meta-position and an amide linkage to a cyclopropyl group. The structural components suggest a potential for interaction with biological targets known to bind benzamide-type ligands.

  • The Benzamide Scaffold: Benzamide and its derivatives are privileged structures in drug discovery, appearing in a wide array of approved therapeutics with diverse biological activities, including antipsychotic, antiemetic, and anticancer effects.[1][2][3]

  • The Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites. Its position on the aromatic ring is critical for determining binding affinity and selectivity.

  • The N-Cyclopropyl Group: The cyclopropyl moiety is a bioisostere for larger, more flexible alkyl groups and can introduce conformational rigidity.[4] This can enhance binding to a target protein by reducing the entropic penalty of binding.[4] Furthermore, cyclopropane-containing compounds have shown a wide range of pharmaceutical applications.[4]

Based on these structural features, a primary and compelling hypothesis is that N-cyclopropyl-3-hydroxybenzamide functions as a histone deacetylase (HDAC) inhibitor. The hydroxamic acid and benzamide moieties are classic zinc-binding groups found in many potent HDAC inhibitors.[5][6][7]

The Central Hypothesis: N-cyclopropyl-3-hydroxybenzamide as a Histone Deacetylase Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[8][9] This deacetylation leads to chromatin condensation and transcriptional repression. Aberrant HDAC activity is implicated in various diseases, most notably cancer, making HDACs attractive therapeutic targets.[6][8][9]

HDAC inhibitors typically possess a pharmacophore consisting of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[6]

In N-cyclopropyl-3-hydroxybenzamide, we can map its structure to this pharmacophore:

  • Zinc-Binding Group (ZBG): The 3-hydroxybenzamide moiety can potentially act as a ZBG, with the hydroxyl and amide groups coordinating with the active site zinc ion.

  • Linker: The phenyl ring itself can be considered the linker.

  • Cap Group: The N-cyclopropyl group serves as the cap, interacting with the rim of the HDAC active site.

The following diagram illustrates the hypothesized interaction of N-cyclopropyl-3-hydroxybenzamide with the active site of a histone deacetylase.

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor N-cyclopropyl-3-hydroxybenzamide HDAC_Pocket Zinc Ion (Zn²⁺) Active Site Residues Inhibitor_Molecule 3-Hydroxybenzamide (ZBG) Phenyl Ring (Linker) N-cyclopropyl (Cap) Inhibitor_Molecule:zbg->HDAC_Pocket:f0 Chelation Inhibitor_Molecule:cap->HDAC_Pocket:f1 Hydrophobic/Van der Waals Interactions

Caption: Hypothesized binding mode of N-cyclopropyl-3-hydroxybenzamide in an HDAC active site.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis of HDAC inhibition, a multi-tiered experimental approach is necessary, progressing from in vitro biochemical assays to cell-based functional assays.

Synthesis of N-cyclopropyl-3-hydroxybenzamide

The first step is the chemical synthesis of the compound. A common method involves the amidation of 3-hydroxybenzoic acid with cyclopropylamine.

Protocol for Synthesis:

  • Starting Materials: 3-hydroxybenzoic acid, cyclopropylamine, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 1-Hydroxybenzotriazole (HOBt).[10]

  • Reaction Setup: Dissolve 3-hydroxybenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Upon reaction completion (monitored by Thin Layer Chromatography), perform an aqueous work-up to remove water-soluble reagents. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Starting Materials: 3-hydroxybenzoic acid cyclopropylamine EDC, HOBt Reaction Amide Coupling in DMF Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Final_Product N-cyclopropyl-3-hydroxybenzamide Characterization->Final_Product

Caption: General workflow for the synthesis of N-cyclopropyl-3-hydroxybenzamide.

In Vitro Biochemical Assays for HDAC Inhibition

Biochemical assays are essential for determining if the compound directly interacts with and inhibits HDAC enzymes.

Recommended Assay: Fluorogenic HDAC Activity Assay

This assay measures the activity of isolated HDAC enzymes. A fluorogenic substrate, typically an acetylated lysine side chain attached to a fluorophore, is used. Deacetylation by HDAC allows a developing enzyme to cleave the substrate, releasing the fluorophore and generating a fluorescent signal.

Step-by-Step Protocol:

  • Reagents: Purified human recombinant HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8), a fluorogenic HDAC substrate, assay buffer, and a known HDAC inhibitor as a positive control (e.g., Trichostatin A or Vorinostat).

  • Compound Preparation: Prepare a stock solution of N-cyclopropyl-3-hydroxybenzamide in DMSO and create a dilution series.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, the diluted compound, and the HDAC enzyme. Incubate for a short period to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Develop Signal: Add the developer solution to stop the HDAC reaction and generate the fluorescent signal.

  • Read Plate: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays for HDAC Inhibition

Cell-based assays are crucial to confirm that the compound can penetrate cell membranes and inhibit HDACs in a cellular context.

Recommended Assay: HDAC-Glo™ I/II Assay

The HDAC-Glo™ I/II Assay is a homogeneous, luminescent assay that measures the activity of class I and II HDACs in cultured cells.[8][9][11][12] It utilizes a cell-permeable substrate that is deacetylated by cellular HDACs, leading to the production of a luminescent signal by a coupled luciferase reaction.[11][12]

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HCT116 or a relevant cancer cell line) in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of N-cyclopropyl-3-hydroxybenzamide and a positive control.

  • Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) to allow for cellular uptake and target engagement.

  • Assay Reagent Addition: Add the HDAC-Glo™ I/II Reagent directly to the wells. This reagent contains the substrate and the luciferase enzyme.

  • Signal Development: Incubate at room temperature to allow for the enzymatic reactions to proceed and the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence relative to untreated cells indicates HDAC inhibition. Calculate the IC50 value.

Downstream Cellular Effects of HDAC Inhibition

If N-cyclopropyl-3-hydroxybenzamide is an HDAC inhibitor, it should induce downstream effects consistent with this mechanism of action.

Western Blot Analysis of Histone Acetylation:

  • Principle: Treatment with an HDAC inhibitor should lead to an accumulation of acetylated histones.

  • Protocol:

    • Treat cells with varying concentrations of N-cyclopropyl-3-hydroxybenzamide.

    • Lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-actin or anti-tubulin).

    • An increase in the signal for acetylated histones will confirm the compound's mechanism of action.

Cell Proliferation and Apoptosis Assays:

  • Principle: HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.[5]

  • Assays:

    • Cell Viability Assay (e.g., MTT or CellTiter-Glo®): To determine the effect of the compound on cell proliferation and calculate the GI50 (concentration for 50% growth inhibition).

    • Apoptosis Assay (e.g., Annexin V/PI staining followed by flow cytometry): To quantify the induction of apoptosis.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

Data Summary Table:

Assay TypeEndpointN-cyclopropyl-3-hydroxybenzamidePositive Control (e.g., Vorinostat)
Biochemical Assays
HDAC1 InhibitionIC50 (µM)TBDTBD
HDAC2 InhibitionIC50 (µM)TBDTBD
HDAC6 InhibitionIC50 (µM)TBDTBD
Cell-Based Assays
HDAC-Glo™ I/II (HCT116)IC50 (µM)TBDTBD
Cell Proliferation (HCT116)GI50 (µM)TBDTBD
Downstream Effects
Histone H3 AcetylationFold IncreaseTBDTBD
Apoptosis Induction% Apoptotic CellsTBDTBD

(TBD: To Be Determined)

SAR Considerations:

  • The potency of N-cyclopropyl-3-hydroxybenzamide can be compared to other benzamide-based HDAC inhibitors to understand the contribution of the N-cyclopropyl group.

  • The position of the hydroxyl group (meta) is likely critical. Comparison with ortho- and para-hydroxy analogs could provide valuable SAR data.

  • The cyclopropyl group's role in providing rigidity and potentially enhancing potency can be explored by synthesizing and testing analogs with other N-substituents (e.g., N-ethyl, N-isopropyl).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation into the , with a strong focus on its potential as a histone deacetylase inhibitor. The proposed experimental cascade, from chemical synthesis to in vitro and cell-based assays, will provide a robust dataset to validate this hypothesis.

Positive results from these studies would warrant further investigation, including:

  • Isoform Selectivity Profiling: Testing against a broader panel of HDAC isoforms to determine selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the molecule.

The exploration of N-cyclopropyl-3-hydroxybenzamide and its analogs could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases associated with aberrant HDAC activity.

References

  • Cai, C., et al. (2020). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 10(1), 1-12.
  • Wigle, T. J., et al. (2010). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Journal of biomolecular screening, 15(6), 676-685.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135404176, Vorinostat. Retrieved from [Link]

  • Bradner, J. E., et al. (2010). A continuous activity assay for HDAC11 enabling reevaluation of HDAC inhibitors. ACS Omega, 5(1), 123-130.
  • Zhang, Y., et al. (2020). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 164-174.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 151691768, 2-chloro-N-cyclopropyl-3-hydroxybenzamide. Retrieved from [Link]

  • Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-950.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 156018633. Retrieved from [Link]

  • Maeda, T., et al. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & medicinal chemistry, 12(16), 4351-4360.
  • PubChemLite. (n.d.). N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). Retrieved from [Link]

  • Tong, H., et al. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 238(5), 793-795.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66562982. Retrieved from [Link]

  • Batt, D. G., et al. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and related compounds. Journal of medicinal chemistry, 39(23), 4608-4621.
  • Ghasemi, S., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 14(12), 869-887.
  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-3,5-di-t-butyl-4-hydroxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66562982. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry, 15(11), 939-954.
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European journal of medicinal chemistry, 217, 113316.
  • Bieliauskas, A. V., et al. (2022). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie, 355(7), 2200057.
  • Li, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(1), 534-545.
  • de Souza, C. H., et al. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Pharmaceuticals, 16(4), 577.

Sources

N-Cyclopropyl-3-hydroxybenzamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Scaffold at the Crossroads of Bioactivity

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with therapeutic promise is a journey of both rational design and serendipitous discovery. N-cyclopropyl-3-hydroxybenzamide stands as a compelling, albeit underexplored, scaffold that embodies the convergence of two privileged pharmacophores: the cyclopropylamide moiety and the 3-hydroxyphenyl group. While direct and extensive biological data on this specific molecule remains nascent, a comprehensive analysis of its close structural analogs and the broader chemical classes to which it belongs provides a strong foundation for predicting its therapeutic potential. This guide aims to furnish researchers, scientists, and drug development professionals with an in-depth technical overview of N-cyclopropyl-3-hydroxybenzamide, from its synthesis and chemical properties to its anticipated biological activities and mechanisms of action, all grounded in the latest scientific literature.

Molecular Architecture and Physicochemical Profile

N-cyclopropyl-3-hydroxybenzamide is a small molecule characterized by a central benzamide core. A cyclopropyl group is attached to the amide nitrogen, and a hydroxyl group is positioned at the meta-position of the phenyl ring.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem
Molecular Weight 177.20 g/mol PubChem
CAS Number 1019466-68-2ChemScene
Predicted XLogP3 1.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Synthesis of N-cyclopropyl-3-hydroxybenzamide and its Analogs

While specific literature detailing the synthesis of N-cyclopropyl-3-hydroxybenzamide is not abundant, a robust and adaptable synthetic protocol can be derived from the well-documented synthesis of its close analog, N-cyclopropyl-3-hydroxy-4-methoxybenzamide[1]. The fundamental approach involves the amide coupling of a suitably protected 3-hydroxybenzoic acid with cyclopropylamine.

Proposed Synthetic Pathway

The synthesis of N-cyclopropyl-3-hydroxybenzamide can be efficiently achieved through a standard amide coupling reaction. A plausible and scalable synthetic route is outlined below.

Synthesis_of_N-cyclopropyl-3-hydroxybenzamide cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI/HOBt) Cyclopropylamine Cyclopropylamine Target_Molecule N-cyclopropyl-3-hydroxybenzamide Coupling_Reagent->Target_Molecule Amide Coupling Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF)

Caption: Proposed synthetic route for N-cyclopropyl-3-hydroxybenzamide.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

The following protocol is adapted from the synthesis of N-cyclopropyl-3-hydroxy-4-methoxybenzamide and is expected to yield the target compound with high efficiency[1].

Materials:

  • 3-Hydroxybenzoic acid

  • Cyclopropylamine

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF, add cyclopropylamine (1.1-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Coupling Agent Addition: Add the amide coupling reagent, such as HATU (1.1 equivalents) or a pre-activated mixture of EDCI (1.2 equivalents) and HOBt (1.2 equivalents), to the reaction mixture portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-3-hydroxybenzamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Mechanistic Insights from Structure-Activity Relationship (SAR) Studies

While direct biological data for N-cyclopropyl-3-hydroxybenzamide is limited, a wealth of information on its structural components allows for well-founded postulations regarding its potential bioactivities.

Potential as a p38 MAPK Inhibitor and Anti-inflammatory Agent

A significant body of research points to the efficacy of N-cyclopropylbenzamide derivatives as inhibitors of p38 mitogen-activated protein kinase (MAPK)[2]. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases[3][4].

Mechanism of Action: p38 MAPK inhibitors typically act by competing with ATP for the kinase's active site[3]. The N-cyclopropyl group in related benzamide inhibitors has been shown to be a key pharmacophore, likely occupying a hydrophobic pocket within the enzyme's active site. The 3-hydroxybenzamide moiety can potentially form crucial hydrogen bond interactions with key residues in the kinase domain, such as Met109 in the hinge region, which is a hallmark of many p38 MAPK inhibitors[3].

p38_MAPK_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., Transcription Factors) p38_MAPK->Downstream_Substrates Phosphorylation Proinflammatory_Gene_Expression Pro-inflammatory Gene Expression Downstream_Substrates->Proinflammatory_Gene_Expression Activation Inflammation Inflammation Proinflammatory_Gene_Expression->Inflammation N_cyclopropyl_3_hydroxybenzamide N-cyclopropyl-3-hydroxybenzamide N_cyclopropyl_3_hydroxybenzamide->p38_MAPK Inhibition

Caption: Postulated inhibition of the p38 MAPK pathway.

Potential Antifungal and Antimicrobial Activity

Benzamide and cyclopropane-containing compounds have been extensively explored for their antimicrobial properties. Various benzamide derivatives have demonstrated potent antifungal activity against a range of pathogenic fungi[5][6]. Similarly, the introduction of a cyclopropyl group into amide-containing scaffolds has been shown to yield compounds with significant antibacterial and antifungal activities[7].

Structure-Activity Relationship Insights:

  • The N-cyclopropyl group can enhance metabolic stability and cell permeability, which are desirable properties for antimicrobial agents.

  • The 3-hydroxybenzamide core can mimic natural substrates and interact with microbial enzymes.

  • The lipophilicity imparted by the cyclopropyl group may facilitate passage through microbial cell membranes.

Potential as an Anticancer Agent

Derivatives of 3-hydroxybenzamide have been investigated for their antiproliferative effects. For instance, 3-aminobenzamide, a close analog, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair[8]. PARP inhibition is a clinically validated strategy for treating certain types of cancer. While the hydroxyl group in N-cyclopropyl-3-hydroxybenzamide is not a direct replacement for the amino group, its hydrogen bonding capabilities could allow for interactions within the PARP active site.

Furthermore, some benzamide derivatives have shown antiproliferative activity against various cancer cell lines, suggesting that this scaffold is a promising starting point for the development of novel anticancer agents[5].

Future Directions and Research Opportunities

The current body of literature strongly suggests that N-cyclopropyl-3-hydroxybenzamide is a molecule of significant interest for further investigation. The following are key areas for future research:

  • Definitive Synthesis and Characterization: A formal synthesis and full spectroscopic characterization of N-cyclopropyl-3-hydroxybenzamide are necessary to provide a pure, well-documented compound for biological screening.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of kinases, particularly p38 MAPK, to validate the predicted inhibitory activity. Furthermore, its efficacy should be tested against a range of fungal and bacterial strains, as well as various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the cyclopropyl and 3-hydroxybenzamide moieties would provide valuable insights into the key structural features required for optimal activity and selectivity.

  • Computational Modeling: Molecular docking and dynamics simulations could be employed to further elucidate the binding mode of N-cyclopropyl-3-hydroxybenzamide with its putative targets, such as p38 MAPK, and to guide the design of more potent derivatives.

Conclusion

N-cyclopropyl-3-hydroxybenzamide represents a promising yet underexplored chemical entity with the potential for diverse therapeutic applications. By leveraging the established biological activities of its constituent pharmacophores, a strong rationale exists for its investigation as a p38 MAPK inhibitor, an antimicrobial agent, and an anticancer compound. The synthetic accessibility of this molecule, coupled with the clear avenues for further research, makes it an attractive candidate for academic and industrial drug discovery programs. This technical guide provides a comprehensive foundation for initiating such endeavors, with the ultimate goal of unlocking the full therapeutic potential of this intriguing scaffold.

References

  • Heo, J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

  • PubChem. (n.d.). N-cyclopropyl-3-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Pera, T., et al. (2015). Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget, 6(11), 8539–8551. [Link]

  • Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-950. [Link]

  • Zhang, J., et al. (2022). The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, C13H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 551-553. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065. [Link]

  • Tong, H., et al. (2023). Crystal structure of N -cyclopropyl-3-hydroxy-4-methoxybenzamide, C 11 H 13 NO 3. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 559-561. [Link]

  • Wang, Y., et al. (2018). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 23(11), 2974. [Link]

  • Xu, X., et al. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 559-561. [Link]

Sources

A Technical Guide to the Therapeutic Potential of N-cyclopropyl-3-hydroxybenzamide as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-cyclopropyl-3-hydroxybenzamide is a novel small molecule with significant therapeutic potential rooted in its structural resemblance to known histone deacetylase (HDAC) inhibitors. This guide posits that its primary mechanism of action is the inhibition of HDAC enzymes, a class of epigenetic regulators critically involved in the pathophysiology of numerous diseases. Dysregulation of HDAC activity is a hallmark of various cancers and neurodegenerative disorders, making HDACs a compelling target for therapeutic intervention.[1][2][3][4] This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the scientific rationale, potential therapeutic applications, and a validated experimental framework for investigating N-cyclopropyl-3-hydroxybenzamide as a next-generation epigenetic modulator.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

1.1. The Central Role of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that catalyze the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[5] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[5] The dynamic interplay between HDACs and histone acetyltransferases (HATs) is crucial for regulating gene expression, and an imbalance in this equilibrium is linked to the development of diseases like cancer and neurodegenerative conditions.[3][4] There are eighteen known human HDACs, which are categorized into four classes based on their sequence similarity.[6] Classes I, II, and IV are zinc-dependent enzymes, making them susceptible to inhibition by molecules that can chelate this metal ion.[6][7]

1.2. N-cyclopropyl-3-hydroxybenzamide as a Putative HDAC Inhibitor

The chemical structure of N-cyclopropyl-3-hydroxybenzamide contains a hydroxybenzamide moiety, a key pharmacophore known to act as a zinc-binding group in many established HDAC inhibitors.[8][9] This structural feature is critical for interacting with the zinc ion located in the catalytic pocket of HDAC enzymes, thereby inhibiting their deacetylase activity.[7] The overall structure, comprising a zinc-binding group, a linker, and a surface recognition moiety (the cyclopropyl-amide portion), aligns with the classic pharmacophore model of HDAC inhibitors.[7]

Part 2: Potential Therapeutic Targets and Indications

The inhibition of HDACs has shown significant promise in two major therapeutic areas: oncology and neurodegenerative diseases.

2.1. Oncology

In cancer, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3] HDAC inhibitors can reverse this epigenetic silencing, leading to a variety of anti-cancer effects, including:

  • Cell Cycle Arrest: Re-expression of cell cycle regulators like p21.[2]

  • Apoptosis: Induction of programmed cell death through the activation of pro-apoptotic pathways.[2][3]

  • Inhibition of Angiogenesis: Suppression of the formation of new blood vessels that tumors need to grow.[2]

Four HDAC inhibitors have been approved by the U.S. Food and Drug Administration (FDA) for the treatment of hematologic malignancies, validating this therapeutic approach.[2] N-cyclopropyl-3-hydroxybenzamide, as a potential HDAC inhibitor, could be effective against a range of solid and hematological tumors.

Signaling Pathway: HDAC Inhibition in Cancer The following diagram illustrates the general mechanism of how HDAC inhibition can lead to anti-tumor effects.

HDAC_Cancer_Pathway cluster_nucleus Cell Nucleus cluster_cell Cellular Outcomes HDAC HDAC Histones Histones (Acetylated) HDAC->Histones Deacetylation TSG Tumor Suppressor Genes (TSG) Histones->TSG Repressed Transcription Apoptosis Apoptosis TSG->Apoptosis Induces CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Induces Angiogenesis ↓ Angiogenesis TSG->Angiogenesis Inhibits Transcription Transcription Factors Transcription->TSG Activation HDAC_I N-cyclopropyl-3-hydroxybenzamide HDAC_I->HDAC Inhibition

Caption: Mechanism of HDAC inhibition in cancer.

2.2. Neurodegenerative Diseases

Emerging evidence strongly implicates HDAC dysregulation in the pathology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][2][4] HDAC inhibitors have demonstrated neuroprotective effects through several mechanisms:[4][10]

  • Enhanced Neurotrophic Factor Expression: Increased expression of neuroprotective genes like brain-derived neurotrophic factor (BDNF).[2]

  • Reduced Neuroinflammation: Modulation of glial cell activity to create a less inflammatory and more neuroprotective environment.[2][10]

  • Improved Neuronal Plasticity and Survival: Promotion of a more relaxed chromatin state that allows for the expression of genes involved in neuronal health and memory formation.[2][4]

By restoring acetylation homeostasis, N-cyclopropyl-3-hydroxybenzamide could mitigate neurodegeneration and improve cognitive and motor functions.[10]

Part 3: Experimental Validation Workflow

To validate N-cyclopropyl-3-hydroxybenzamide as a therapeutic agent targeting HDACs, a systematic, multi-stage experimental approach is required.

Experimental Workflow Diagram

Experimental_Workflow cluster_vitro In Vitro Validation cluster_cell Cell-Based Validation A Stage 1: Biochemical Assay HDAC Activity/Inhibition B Stage 2: Target Engagement Western Blot (Acetylated Histones) A->B Confirm Target C Stage 3: Cellular Potency Cell Viability/Proliferation (IC50) B->C Assess Cellular Effect D Stage 4: Mechanism of Action Apoptosis & Cell Cycle Assays C->D Elucidate Mechanism

Caption: Staged workflow for target validation.

3.1. Stage 1: In Vitro HDAC Activity Assay

Objective: To determine the direct inhibitory effect of N-cyclopropyl-3-hydroxybenzamide on HDAC enzyme activity and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[5][11]

Protocol: Fluorometric HDAC Activity Assay [5][11]

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Dilute a known active HDAC enzyme (e.g., recombinant human HDAC1, 2, or 6) to the desired concentration in Assay Buffer.

    • Prepare a fluorogenic HDAC substrate solution.

    • Prepare a developer solution.

    • Create a serial dilution of N-cyclopropyl-3-hydroxybenzamide (e.g., from 1 nM to 100 µM) in Assay Buffer. Include a known HDAC inhibitor like Trichostatin A (TSA) as a positive control and a vehicle (DMSO) control.[12]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of diluted HDAC enzyme to each well.

    • Add 5 µL of the test compound dilutions or controls to the respective wells.

    • Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the enzymatic reaction by adding 50 µL of the developer solution, which also generates the fluorescent signal from the deacetylated substrate.[13]

    • Incubate for an additional 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[11]

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

CompoundTarget HDAC IsoformIC50 (nM)
N-cyclopropyl-3-hydroxybenzamideHDAC150
N-cyclopropyl-3-hydroxybenzamideHDAC275
N-cyclopropyl-3-hydroxybenzamideHDAC6250
Trichostatin A (Positive Control)Pan-HDAC5

3.2. Stage 2: Western Blot for Target Engagement in Cells

Objective: To confirm that N-cyclopropyl-3-hydroxybenzamide engages its target in a cellular context by measuring the accumulation of acetylated histones.

Methodology: Western blotting is the primary method to detect changes in histone post-translational modifications.[14]

Protocol: Western Blot for Histone Acetylation [14][15][16]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT116 human colon carcinoma cells) to 70-80% confluency.[8]

    • Treat cells with varying concentrations of N-cyclopropyl-3-hydroxybenzamide (e.g., 0.1, 1, 10 µM) for 6-24 hours. Include vehicle (DMSO) and positive (TSA) controls.

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates or perform histone acid extraction for enriched histone samples.[17]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel for better resolution of low molecular weight histones.[16][17]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones).[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[16][18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or β-actin.[17]

    • Quantify band intensities using densitometry software.

3.3. Stage 3: Cell Viability and Proliferation Assays

Objective: To determine the antiproliferative effect of N-cyclopropyl-3-hydroxybenzamide on cancer cell lines.

Methodology: The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20]

Protocol: MTT Cell Viability Assay [19][21][22]

  • Cell Plating:

    • Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[21][22]

  • Compound Treatment:

    • Treat the cells with a serial dilution of N-cyclopropyl-3-hydroxybenzamide for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Part 4: Conclusion and Future Directions

The structural characteristics of N-cyclopropyl-3-hydroxybenzamide strongly support its potential as a novel inhibitor of histone deacetylases. The outlined experimental workflow provides a robust framework for validating its mechanism of action and therapeutic potential in oncology and neurodegenerative diseases.

Future research should focus on:

  • Isoform Selectivity Profiling: Determining the inhibitory activity of the compound against a full panel of HDAC isoforms to identify potential selectivity, which could lead to an improved therapeutic window and reduced side effects.

  • In Vivo Efficacy Studies: Assessing the anti-tumor or neuroprotective effects of N-cyclopropyl-3-hydroxybenzamide in relevant animal models.

  • Pharmacokinetic and Safety Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity properties to determine its drug-like potential.

Successful execution of these studies will be critical in advancing N-cyclopropyl-3-hydroxybenzamide from a promising chemical entity to a potential clinical candidate for treating epigenetic-driven diseases.

References

  • Histone deacetylase 6: at the interface of cancer and neurodegeneration. PubMed. Available at: [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. National Institutes of Health (NIH). Available at: [Link]

  • 4.3. Cell Viability Assay. Bio-protocol. Available at: [Link]

  • Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes. MDPI. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Western Blot (WB) Protocol. EpigenTek. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available at: [Link]

  • New derivatives of hydroxybenzamides containing a fragment of 6-amino-1,3-dimethylprimidine-2,4-dione with potential promising biological activities. AIP Publishing. Available at: [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. Available at: [Link]

  • Mechanisms of HDACs in cancer development. Frontiers. Available at: [Link]

  • Multiple roles of HDAC inhibition in neurodegenerative conditions. National Institutes of Health (NIH). Available at: [Link]

  • Hydroxybenzamide derivatives and their use as inhibitors of hsp90. Google Patents.
  • Methods for the analysis of histone H3 and H4 acetylation in blood. National Institutes of Health (NIH). Available at: [Link]

  • HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease. MDPI. Available at: [Link]

  • 4-hydroxybenzamide drug derivatives. Google Patents.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health (NIH). Available at: [Link]

  • N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). PubChemLite. Available at: [Link]

  • 2-chloro-N-cyclopropyl-3-hydroxybenzamide. PubChem. Available at: [Link]

  • New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. National Institutes of Health (NIH). Available at: [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. Available at: [Link]

  • N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. PubChem. Available at: [Link]

  • The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. PubMed. Available at: [Link]

  • Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[12]-Shogaol Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity. PubMed. Available at: [Link]

  • N-cyclopropyl-4-[6-[1-(3-fluoro-2-hydroxyphenyl)-1-hydroxyethyl]. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71737500
  • N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. PubChem. Available at: [Link]

  • 3-Hydroxybenzamide. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of N-cyclopropyl-3-hydroxybenzamide, a member of the versatile benzamide class of compounds relevant to medicinal chemistry.[1] The described methodology utilizes a direct, single-step amide coupling of 3-hydroxybenzoic acid and cyclopropylamine, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) as the activating agents.[2][3] This approach is selected for its high efficiency, mild reaction conditions, and straightforward workup, obviating the need for protecting groups on the phenolic hydroxyl. Detailed procedures for reaction execution, product isolation, chromatographic purification, and full spectroscopic characterization are provided to ensure reliable and reproducible outcomes.

Introduction and Scientific Principle

Benzamide derivatives are a cornerstone in modern drug discovery, exhibiting a vast range of pharmacological activities.[1] The target molecule, N-cyclopropyl-3-hydroxybenzamide (CAS No. 1019466-68-2), incorporates a cyclopropylamine moiety, a common bioisostere for larger or more flexible groups, which can impart favorable metabolic stability and conformational rigidity.[4][5]

The synthesis of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires activation of the carboxylic acid.[6] This protocol employs the widely used carbodiimide coupling method.[6] The reagent EDC, a water-soluble carbodiimide, reacts with the carboxyl group of 3-hydroxybenzoic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by cyclopropylamine. However, it can also rearrange to a stable N-acylurea byproduct. To suppress this side reaction and improve yields, an additive such as HOBt is used.[8] HOBt traps the O-acylisourea to form an active ester, which then reacts cleanly with the amine to yield the desired amide product.[8][9] The water-soluble nature of the EDC-derived urea byproduct simplifies purification.[7]

Reaction Scheme

The overall transformation is depicted below:

Caption: Amide coupling of 3-hydroxybenzoic acid and cyclopropylamine.

Materials and Reagents

Reagent/MaterialCAS No.Molecular FormulaM.W.Suggested Grade/Purity
3-Hydroxybenzoic acid99-06-9C₇H₆O₃138.12≥99%
Cyclopropylamine765-30-0C₃H₇N57.09≥99%
EDC Hydrochloride25952-53-8C₈H₁₈ClN₃191.70≥98%
HOBt Hydrate123333-53-9C₆H₅N₃O·xH₂O135.13 (anhyd.)≥97%
DIPEA7087-68-5C₈H₁₉N129.24≥99.5%, anhydrous
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aqueous solution
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution
Brine (NaCl solution)7647-14-5NaCl58.44Saturated aqueous solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Granular
Silica Gel7631-86-9SiO₂60.08230-400 mesh

Detailed Experimental Protocol

This protocol details a synthesis performed on a 10 mmol scale.

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 3-hydroxybenzoic acid (1.38 g, 10 mmol) and HOBt (1.53 g, 11.3 mmol) in anhydrous DMF (40 mL) in a 250 mL round-bottom flask. B 2. Add DIPEA (3.5 mL, 20 mmol) and stir under N₂ atmosphere. A->B C 3. Cool the flask to 0 °C in an ice-water bath. B->C D 4. Add EDC·HCl (2.16 g, 11.3 mmol) in one portion. Stir for 30 min at 0 °C to form the active ester. C->D E 5. Add cyclopropylamine (0.76 mL, 11 mmol) dropwise via syringe. D->E F 6. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours. E->F G 7. Pour the reaction mixture into ice-water (200 mL) and extract with EtOAc (3 x 100 mL). F->G H 8. Combine organic layers. Wash sequentially with: - 1 M HCl (2 x 50 mL) - Sat. NaHCO₃ (2 x 50 mL) - Brine (1 x 50 mL) G->H I 9. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. H->I J 10. Purify the crude solid via flash column chromatography on silica gel. I->J K 11. Elute with a gradient of 30% to 70% EtOAc in Hexanes. J->K L 12. Combine fractions containing the pure product (monitor by TLC) and evaporate the solvent. K->L M 13. Dry the resulting white solid under high vacuum to obtain the final product. L->M

Caption: Step-by-step synthesis and purification workflow.

Causality and Experimental Insights:
  • Step 1-4 (Activation): The reaction is cooled to 0 °C to moderate the exothermic reaction upon addition of EDC and to maintain the stability of the active ester intermediate.[10] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released from the carboxylic acid, driving the reaction forward.

  • Step 5 (Amine Addition): Cyclopropylamine is added dropwise to control the rate of the reaction and prevent potential side reactions from localized heating.

  • Step 6 (Reaction Completion): Stirring overnight at room temperature is typically sufficient for the amide bond formation to proceed to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 7-8 (Aqueous Workup): The acidic wash (HCl) removes unreacted amine and the basic DIPEA. The basic wash (NaHCO₃) removes unreacted 3-hydroxybenzoic acid and HOBt. The brine wash removes residual water from the organic layer.

  • Step 10-12 (Purification): Flash chromatography is essential to remove the urea byproduct and any other minor impurities.[11][12] The polarity of the product necessitates a relatively polar eluent system like EtOAc/Hexanes.[13]

Characterization of N-cyclopropyl-3-hydroxybenzamide

The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis.[1]

TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ: 9.55 (s, 1H, Ar-OH), 8.41 (d, 1H, N-H), 7.23 (s, 1H, Ar-H), 7.18 (t, 1H, Ar-H), 7.08 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 2.80 (m, 1H, CH-cyclopropyl), 0.68 (m, 2H, CH₂-cyclopropyl), 0.55 (m, 2H, CH₂-cyclopropyl).
¹³C NMR (100 MHz, DMSO-d₆) δ: 166.5 (C=O), 157.5, 136.0, 129.5, 118.2, 117.8, 114.2 (Ar-C), 23.0 (CH-cyclopropyl), 6.5 (CH₂-cyclopropyl).
FT-IR (ATR)ν (cm⁻¹): 3300-3100 (O-H and N-H stretch), 3080 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1630 (Amide I, C=O stretch), 1540 (Amide II, N-H bend).
HRMS (ESI) Calculated for C₁₀H₁₂NO₂ [M+H]⁺: 178.0863; Found: 178.0865.[14]

Troubleshooting and Safety

Potential IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction.Ensure reagents are anhydrous. Allow reaction to stir for a longer period (24h). Confirm activation with TLC before adding amine.
Loss during workup.Ensure pH is correct during aqueous washes. Avoid vigorous shaking that can cause emulsions.
Impure Product Presence of N-acylurea byproduct.Ensure HOBt is added before EDC. If byproduct persists, it can often be removed by recrystallization or more careful chromatography.[11]
Unreacted starting material.Adjust stoichiometry; ensure 1.1-1.2 equivalents of the amine and coupling agents are used.
Reaction Stalls Poor quality reagents.Use fresh, anhydrous solvents and high-purity reagents. Cyclopropylamine is volatile; ensure accurate addition.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a reproductive toxin; handle with extreme care.

  • EDC is a skin and respiratory irritant.

  • Cyclopropylamine is flammable and corrosive.

References

  • Synthesis and characterization of n-(4 sulfamoylphenyl)
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC - NIH.
  • What is the best technique for amide purification? (2020).
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). (n.d.). PubChemLite.
  • Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry.
  • N-cyclopropyl-4-hydroxybenzamide synthesis. (n.d.). ChemicalBook.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.
  • N-Cyclopropyl-3-hydroxybenzamide. (n.d.). ChemScene.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2010).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Cyclopropyl amide derivatives. (2014).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

Sources

Application Notes & Protocols: N-cyclopropyl-3-hydroxybenzamide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the utility of N-cyclopropyl-3-hydroxybenzamide as a foundational scaffold in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and its significant potential as a starting point for the development of novel therapeutics, with a primary focus on its application as a template for Histone Deacetylase (HDAC) inhibitors. The protocols herein are designed to be self-validating, providing researchers with the necessary framework to assess and optimize this promising chemical entity.

Introduction: The Strategic Value of the N-cyclopropyl-3-hydroxybenzamide Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences the entire trajectory of a research program. N-cyclopropyl-3-hydroxybenzamide is a compound of significant interest due to the convergence of three structurally and functionally important chemical motifs:

  • The Cyclopropyl Group: This small, rigid carbocycle is a powerful tool in drug design.[1] Its unique electronic properties and conformational rigidity can enhance metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism.[2] Furthermore, it can serve as a bioisosteric replacement for less stable groups like alkenes, improve binding potency by locking in a bioactive conformation, and help reduce off-target effects.[1][2][3]

  • The Benzamide Moiety: The benzamide core is a privileged scaffold, appearing in a multitude of FDA-approved drugs. Its true value lies in its ability to act as a rigid linker that correctly orients functional groups for optimal target engagement. In many contexts, particularly in epigenetic research, the benzamide structure is a cornerstone for the design of enzyme inhibitors.[4][5]

  • The 3-Hydroxy Group: The phenolic hydroxyl group at the meta-position is a key functional handle. It can act as a crucial hydrogen bond donor and acceptor, forming critical interactions within a protein's binding pocket. More importantly, it has the potential to function as a Zinc-Binding Group (ZBG), a critical feature for inhibitors of metalloenzymes like Histone Deacetylases (HDACs).[6]

The combination of these three features makes N-cyclopropyl-3-hydroxybenzamide an exemplary starting point for fragment-based or lead-optimization campaigns.

Physicochemical Characterization and Synthesis

A thorough understanding of a scaffold's properties is fundamental to any drug discovery effort.

Physicochemical Data

The predicted physicochemical properties of N-cyclopropyl-3-hydroxybenzamide are summarized below, indicating favorable characteristics for a lead compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₁NO₂PubChem[7]
Monoisotopic Mass177.079 g/mol PubChem[7]
XlogP1.2PubChem[7]
Hydrogen Bond Donor Count2PubChem[7]
Hydrogen Bond Acceptor Count2PubChem [see: 5]
Rotatable Bond Count2PubChem [see: 5]
General Synthesis Protocol

The synthesis of N-cyclopropyl-3-hydroxybenzamide is typically achieved via a standard amidation reaction between 3-hydroxybenzoic acid and cyclopropylamine. The following protocol outlines a general and robust method.

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process R1 3-Hydroxybenzoic Acid Stir Stir at Room Temp (4-12 hours) R1->Stir R2 Cyclopropylamine R2->Stir Reagent Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagent->Stir Amide Coupling Workup Aqueous Workup & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product N-cyclopropyl-3-hydroxybenzamide Purify->Product Isolation

Caption: General workflow for the synthesis of N-cyclopropyl-3-hydroxybenzamide.

Protocol 2.2.1: Synthesis via Amide Coupling

  • Rationale: This protocol employs a peptide coupling agent (like HATU or EDC) to activate the carboxylic acid of 3-hydroxybenzoic acid, facilitating its reaction with the amine group of cyclopropylamine to form a stable amide bond. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Materials:

    • 3-hydroxybenzoic acid (1.0 eq)

    • Cyclopropylamine (1.2 eq)

    • HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

    • Silica gel for chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Add the coupling agent HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the acid.

    • Add cyclopropylamine (1.2 eq) dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-cyclopropyl-3-hydroxybenzamide.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Primary Application: A Scaffold for Histone Deacetylase (HDAC) Inhibitors

The structural features of N-cyclopropyl-3-hydroxybenzamide align remarkably well with the established pharmacophore for HDAC inhibitors.[6] This makes it an ideal candidate for development in oncology, neurodegenerative diseases, and inflammatory disorders.[6]

Pharmacophore Model

A typical HDAC inhibitor consists of three key parts: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the protein.[6]

cluster_pharmacophore HDACi Pharmacophore cluster_scaffold N-cyclopropyl-3-hydroxybenzamide Scaffold ZBG Zinc-Binding Group (ZBG) Linker Linker Cap Cap Group (Surface Recognition) Hydroxy 3-Hydroxy Group Hydroxy->ZBG Fits Role Benzamide Benzamide Core Benzamide->Linker Fits Role Cyclopropyl Cyclopropyl Ring Cyclopropyl->Cap Fits Role

Caption: Mapping of the N-cyclopropyl-3-hydroxybenzamide scaffold to the HDAC inhibitor pharmacophore.

Protocol: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against a specific HDAC isoform (e.g., HDAC1).

  • Rationale: This assay uses a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. An inhibitor will prevent this deacetylation, resulting in a lower fluorescent signal. The potency is quantified by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).

  • Materials:

    • Recombinant human HDAC1 enzyme

    • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

    • Developer solution (containing a protease like trypsin and TSA to stop the HDAC reaction)

    • N-cyclopropyl-3-hydroxybenzamide (test compound), dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of N-cyclopropyl-3-hydroxybenzamide in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Also, prepare dilutions of the positive control (TSA).

    • Reaction Setup: In the wells of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or control (e.g., 1 µL of DMSO stock to give a final DMSO concentration of ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

      • HDAC1 enzyme solution (pre-diluted in Assay Buffer).

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Reaction Termination: Add the developer solution to all wells. This stops the HDAC reaction and initiates the fluorescence-generating step.

    • Development: Incubate at room temperature for 15-20 minutes.

    • Measurement: Read the fluorescence intensity on a plate reader.

  • Data Analysis & Interpretation:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Normalize the data: The "no inhibitor" control represents 100% activity, and the positive control (high concentration of TSA) represents 0% activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

  • Hypothetical Data Table:

CompoundTargetIC₅₀ (µM)
N-cyclopropyl-3-hydroxybenzamideHDAC18.5
Trichostatin A (Control)HDAC10.002

An IC₅₀ in the low micromolar range, as shown hypothetically, would validate this scaffold as a promising starting point for an optimization campaign.

Exploratory Applications & Scaffold Optimization

The versatility of the scaffold allows for exploration into other therapeutic areas. The cyclopropyl moiety is present in compounds with antibacterial, antifungal, and antiviral activities.[3]

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
  • Rationale: To assess the potential antimicrobial activity of the scaffold, its Minimum Inhibitory Concentration (MIC) can be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

  • Procedure (Broth Microdilution):

    • Prepare a 2-fold serial dilution of N-cyclopropyl-3-hydroxybenzamide in a 96-well plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well with the microorganism suspension. Include a positive control (microbe, no compound) and a negative control (media only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity is the MIC.

Workflow for Structure-Activity Relationship (SAR) Optimization

The initial activity of the N-cyclopropyl-3-hydroxybenzamide scaffold is merely the beginning. A systematic SAR study is essential to improve potency, selectivity, and drug-like properties.

cluster_mods SAR Strategy Start Start: N-cyclopropyl-3-hydroxybenzamide (Initial Hit) Assay Test in Primary Assay (e.g., HDAC1 IC50) Start->Assay Decision Potency > Threshold? (e.g., < 1 µM) Assay->Decision ModCap Modify Cap Group (e.g., cyclobutyl, phenyl) Rationale: Explore surface pocket Decision->ModCap No ModLinker Modify Linker (e.g., add substituents to ring) Rationale: Alter solubility, vector Decision->ModLinker No ModZBG Modify ZBG (e.g., hydroxamic acid) Rationale: Increase Zn chelation Decision->ModZBG No Optimize Optimize ADME Properties (Solubility, Permeability, etc.) Decision->Optimize Yes ModCap->Assay ModLinker->Assay ModZBG->Assay Lead Lead Candidate Optimize->Lead

Caption: Decision workflow for SAR optimization of the scaffold.

This workflow illustrates a logical progression. If initial potency is insufficient, modifications to the three key regions (Cap, Linker, ZBG) should be undertaken. For instance, replacing the 3-hydroxy group with a more potent ZBG like a hydroxamic acid could dramatically increase HDAC inhibition, while expanding the cyclopropyl "cap" to larger or more functionalized rings could improve selectivity and interactions with the enzyme surface.

Conclusion

N-cyclopropyl-3-hydroxybenzamide is more than a simple molecule; it is a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its inherent structural features make it an outstanding starting point for the development of novel HDAC inhibitors and potentially other therapeutic agents. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize this scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • SciRP.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • PMC. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Available at: [Link]

  • PubMed. (2022). Neuroprotective Effects of Neuropeptide Y against Neurodegenerative Disease. Available at: [Link]

  • PubChem. (n.d.). N-cyclopropyl-3-hydroxybenzamide. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxybenzamide. Available at: [Link]

  • PMC. (2023). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

  • PubMed. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Available at: [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • De Gruyter. (n.d.). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Available at: [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Available at: [Link]

  • PubMed. (2012). Neuroprotective effect of hydroxypropyl-β-cyclodextrin in hypoxia-ischemia. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-hydroxy N,N-dibutylbenzylamine. Available at: [Link]

  • MDPI. (n.d.). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. Available at: [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine....
  • ResearchGate. (2023). (PDF) Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. Available at: [Link]

  • PMC. (n.d.). Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. Available at: [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • PMC. (2023). Biological Activities of Natural Products III. Available at: [Link]

  • NIH. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available at: [Link]

  • PubMed. (2023). Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. Available at: [Link]

  • PubMed. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Available at: [Link]

Sources

N-cyclopropyl-3-hydroxybenzamide: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of contemporary medicinal chemistry, the strategic selection of chemical intermediates is paramount to the successful development of novel therapeutics. N-cyclopropyl-3-hydroxybenzamide has emerged as a significant building block, embodying key structural motifs that are increasingly sought after in drug design. This technical guide provides an in-depth exploration of N-cyclopropyl-3-hydroxybenzamide, offering detailed application notes and robust protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule drug candidates.

The unique combination of a cyclopropylamine moiety and a 3-hydroxybenzamide scaffold imparts favorable pharmacological properties. The cyclopropyl group is known to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1][2][3] Concurrently, the 3-hydroxybenzamide core is a recognized pharmacophore present in a variety of bioactive molecules, including histone deacetylase (HDAC) and lysine-specific demethylase 1 (LSD1) inhibitors.[4][5] This guide will delve into the practical applications of N-cyclopropyl-3-hydroxybenzamide, with a particular focus on its role as a precursor in the synthesis of epigenetic modulators.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-cyclopropyl-3-hydroxybenzamide is essential for its effective handling, reaction optimization, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem
Molecular Weight 177.20 g/mol PubChem
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in methanol, DMSO, and other common organic solvents (predicted)---
XLogP3 1.2PubChemLite[6]

Strategic Synthesis Protocol

The synthesis of N-cyclopropyl-3-hydroxybenzamide is most effectively achieved through the amide coupling of 3-hydroxybenzoic acid and cyclopropylamine. The choice of coupling reagent is critical to ensure high yield and purity while minimizing side reactions. Propanephosphonic acid anhydride (T3P®) is an excellent choice for this transformation due to its high reactivity, operational simplicity, and the formation of water-soluble byproducts that are easily removed during workup.[7]

Reaction Scheme

Synthesis of N-cyclopropyl-3-hydroxybenzamide.

Materials and Reagents
  • 3-Hydroxybenzoic acid (99%)

  • Cyclopropylamine (99%)

  • Propanephosphonic acid anhydride (T3P®), 50 wt. % solution in ethyl acetate

  • Pyridine (anhydrous, 99.8%)

  • Ethyl acetate (EtOAc), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (1.0 eq.).

  • Solvent and Base Addition: Dissolve the 3-hydroxybenzoic acid in anhydrous ethyl acetate (approximately 0.2 M concentration). Cool the solution to 0 °C using an ice bath. To this solution, add pyridine (2.0 eq.).

  • Amine Addition: Add cyclopropylamine (1.1 eq.) to the reaction mixture dropwise while maintaining the temperature at 0 °C.

  • Coupling Reagent Addition: Slowly add the T3P® solution (1.5 eq.) to the stirred reaction mixture. A slight exotherm may be observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-3-hydroxybenzamide as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-cyclopropyl-3-hydroxybenzamide. The following are expected analytical data based on predictions and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl ring, the methine and methylene protons of the cyclopropyl group, and the amide N-H proton. The aromatic protons will likely appear as a set of multiplets in the range of δ 6.8-7.4 ppm. The cyclopropyl methine proton, coupled to the amide proton, is expected around δ 2.8-2.9 ppm, while the cyclopropyl methylene protons should appear as multiplets between δ 0.5-0.9 ppm. The amide proton will likely be a broad singlet or a doublet around δ 8.0-8.5 ppm. The phenolic hydroxyl proton will also be present, likely as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the amide at approximately δ 167-169 ppm. The aromatic carbons are expected in the region of δ 114-158 ppm. The cyclopropyl methine carbon should be around δ 22-24 ppm, and the methylene carbons at approximately δ 6-8 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the following functional groups:

  • O-H stretch (phenol): A broad band around 3300-3400 cm⁻¹

  • N-H stretch (amide): A sharp to moderately broad band around 3300 cm⁻¹

  • C=O stretch (amide): A strong, sharp band around 1630-1650 cm⁻¹

  • C-N stretch (amide): A band around 1530-1550 cm⁻¹

  • C-H stretch (aromatic and cyclopropyl): Bands in the range of 2900-3100 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecular ion [M+H]⁺ at m/z 178.08.[6]

IonPredicted m/z
[M+H]⁺178.0863
[M+Na]⁺200.0682

Application in the Synthesis of LSD1 Inhibitors

N-cyclopropyl-3-hydroxybenzamide is a valuable intermediate for the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in oncology.[5] The general synthetic strategy involves the modification of the phenolic hydroxyl group to introduce a linker and a pharmacophore that can interact with the active site of the LSD1 enzyme.

Exemplary Synthetic Pathway

General scheme for the elaboration of N-cyclopropyl-3-hydroxybenzamide into an LSD1 inhibitor.

A common synthetic route involves the O-alkylation of the phenolic hydroxyl group of N-cyclopropyl-3-hydroxybenzamide with a suitable electrophile containing a linker and a terminal functional group for coupling to a second pharmacophore. For instance, reaction with a dihaloalkane followed by nucleophilic substitution with an appropriate amine or heterocycle can lead to the final LSD1 inhibitor. The N-cyclopropylbenzamide moiety often serves to occupy a specific pocket within the enzyme's active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Safety and Handling

  • Hazard Statements (based on 3-hydroxybenzamide): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-cyclopropyl-3-hydroxybenzamide stands as a strategically important chemical intermediate with significant potential in drug discovery. Its synthesis via a robust amide coupling protocol is straightforward, and its unique structural features make it an attractive starting point for the development of complex bioactive molecules, particularly in the realm of epigenetic modulators like LSD1 inhibitors. The detailed protocols and application notes provided herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • T. P. Pathak, et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. [Link]

  • Borrello, M. T., et al. (2020). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. [Link]

  • PubChem. N-cyclopropyl-3-hydroxybenzamide. [Link]

  • PubChem. 3-Hydroxybenzoic acid. [Link]

  • PubChem. 3-Hydroxybenzamide. [Link]

  • PubChemLite. N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). [Link]

  • Tong, H., et al. (2023). Crystal structure of N -cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1087-1089. [Link]

  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P. [Link]

  • UCL Discovery. Synthesis of carboxamides tranylcypromine analogues as LSD1 (KDM1A) inhibitors for AML. [Link]

  • PubMed. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

Sources

Application Notes & Protocols for N-cyclopropyl-3-hydroxybenzamide: A Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

N-cyclopropyl-3-hydroxybenzamide is a small molecule belonging to the benzamide class of organic compounds. The incorporation of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, conformational rigidity, and binding affinity to biological targets.[1] The hydroxybenzamide scaffold is of particular interest as it is a key pharmacophore in a range of biologically active compounds, most notably inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs).[2][3] This guide provides a comprehensive overview of the experimental procedures for the characterization of N-cyclopropyl-3-hydroxybenzamide, with a focus on its potential as a histone deacetylase (HDAC) inhibitor, a prominent target in oncology and neurodegenerative disease research.[3][4]

While direct experimental data for N-cyclopropyl-3-hydroxybenzamide is not extensively published, this document leverages established methodologies for analogous hydroxybenzamide-based HDAC inhibitors to provide robust and validated protocols for its investigation.

Part 1: Proposed Mechanism of Action - Histone Deacetylase (HDAC) Inhibition

Hydroxy-substituted benzamides are a well-established class of HDAC inhibitors.[2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like N-cyclopropyl-3-hydroxybenzamide can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] The proposed mechanism involves the hydroxamic acid group chelating the zinc ion within the active site of the HDAC enzyme, while the cyclopropyl and benzamide moieties contribute to the binding affinity and selectivity.[5]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histone Histone Protein HDAC->Histone Deacetylation HAT Histone Acetyltransferase (HAT) Ac_Histone Acetylated Histone HAT->Ac_Histone Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Ac_Histone->HDAC Open_Chromatin Open Chromatin (Transcriptional Activation) Ac_Histone->Open_Chromatin TSG Tumor Suppressor Gene Expression Open_Chromatin->TSG Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis Inhibitor N-cyclopropyl-3- hydroxybenzamide Inhibitor->HDAC Inhibition

Caption: Proposed signaling pathway of N-cyclopropyl-3-hydroxybenzamide as an HDAC inhibitor.

Part 2: In Vitro Experimental Protocols

The following protocols are designed to assess the biochemical and cellular activity of N-cyclopropyl-3-hydroxybenzamide as a potential HDAC inhibitor.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow start Start: Synthesized Compound assay1 Biochemical Assay: HDAC Inhibition (Fluorometric) start->assay1 assay2 Cell-Based Assay: Antiproliferative Activity (e.g., MTT/MTS) assay1->assay2 If Active assay3 Mechanism of Action: Western Blot for Acetylated Histones assay2->assay3 assay4 Apoptosis Assay: Flow Cytometry (Sub-G1 Analysis) assay3->assay4 end End: Characterized Lead Compound assay4->end

Caption: A stepwise workflow for the in vitro characterization of N-cyclopropyl-3-hydroxybenzamide.

Protocol 2.1: Fluorometric HDAC Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-cyclopropyl-3-hydroxybenzamide against HDAC enzymes.

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. In the presence of an inhibitor, the deacetylation of the substrate is reduced, leading to a decrease in the fluorescent signal.[6][7]

Materials:

  • HDAC Inhibitor Drug Screening Kit (Fluorometric)

  • HeLa Nuclear Extract (as a source of HDACs) or recombinant human HDAC enzymes

  • N-cyclopropyl-3-hydroxybenzamide

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[8][9]

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[10]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-cyclopropyl-3-hydroxybenzamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, HeLa nuclear extract (or recombinant HDAC), and the HDAC fluorometric substrate.

  • Inhibitor Addition: Add the diluted N-cyclopropyl-3-hydroxybenzamide or control inhibitor to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[8]

  • Development: Add the Lysine Developer solution to each well and incubate for an additional 15-30 minutes at 37°C.[8]

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2.2: Cell Proliferation Assay (MTS/MTT)

Objective: To assess the anti-proliferative effects of N-cyclopropyl-3-hydroxybenzamide on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116 colon carcinoma, A549 non-small cell lung cancer)[2]

  • Complete cell culture medium

  • N-cyclopropyl-3-hydroxybenzamide

  • MTS or MTT reagent

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-cyclopropyl-3-hydroxybenzamide for 48-72 hours.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the percentage of cell viability relative to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2.3: Western Blot for Histone Acetylation

Objective: To confirm the mechanism of action by detecting increased levels of acetylated histones in treated cells.[11]

Materials:

  • Cancer cell line

  • N-cyclopropyl-3-hydroxybenzamide

  • Lysis buffer

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with N-cyclopropyl-3-hydroxybenzamide for 24 hours. Harvest and lyse the cells to extract nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.

Part 3: In Vivo Experimental Protocols

The following protocol outlines a general approach for evaluating the in vivo efficacy of N-cyclopropyl-3-hydroxybenzamide in a preclinical cancer model.

Experimental Workflow for In Vivo Analysis

In_Vivo_Workflow start Start: Compound with In Vitro Efficacy model Establish Xenograft Tumor Model in Mice start->model treatment Administer Compound (e.g., oral, IP) and Monitor Tumor Growth model->treatment endpoint Endpoint: Tumor Volume Measurement, Body Weight Monitoring treatment->endpoint analysis Pharmacodynamic Analysis: Histone Acetylation in Tumor Tissue (Western/IHC) endpoint->analysis end End: In Vivo Efficacy Data analysis->end

Sources

N-cyclopropyl-3-hydroxybenzamide: A Scaffolding Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of N-cyclopropyl-3-hydroxybenzamide in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a symphony of rational design and empirical validation. Within this paradigm, certain chemical scaffolds emerge as privileged structures, offering a versatile foundation for the development of potent and selective modulators of biological targets. N-cyclopropyl-3-hydroxybenzamide is one such scaffold, embodying a strategic convergence of structural motifs that are increasingly recognized for their favorable pharmacological properties. This guide provides an in-depth exploration of this compound, from its synthetic conception to its potential applications in drug discovery, with a particular focus on its role as a putative histone deacetylase (HDAC) inhibitor.

The benzamide core is a well-established pharmacophore, present in a multitude of approved drugs. Its ability to engage in hydrogen bonding and aromatic interactions makes it an effective anchor for binding to protein targets. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor or acceptor, contributing to target affinity and specificity. Perhaps the most intriguing feature of this molecule is the N-cyclopropyl group. The incorporation of a cyclopropyl ring is a design element that has gained significant traction in drug development.[1] This small, rigid carbocycle can confer a range of benefits, including enhanced metabolic stability, increased potency, and improved brain permeability.[1] Its unique electronic properties can also influence the conformation of the amide bond, thereby optimizing the presentation of the molecule to its biological target.[1]

This document serves as a comprehensive resource for researchers, providing not only the theoretical underpinnings of N-cyclopropyl-3-hydroxybenzamide's utility but also detailed, actionable protocols for its synthesis and biological evaluation.

Part 1: Synthesis of N-cyclopropyl-3-hydroxybenzamide

The synthesis of N-cyclopropyl-3-hydroxybenzamide is a straightforward yet elegant process, typically achieved through the coupling of 3-hydroxybenzoic acid and cyclopropylamine. Two common and effective methods are presented below: an amide coupling reaction using a carbodiimide reagent, and a two-step procedure involving the formation of an acyl chloride intermediate.

Method 1: Carbodiimide-Mediated Amide Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. This one-pot procedure is often preferred for its mild reaction conditions and high yields.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 3-hydroxybenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HOBt (1.1-1.5 equivalents) and EDCI (1.1-1.5 equivalents).

  • Activation: Allow the mixture to stir at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add cyclopropylamine (1.2-2.0 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-3.0 equivalents).

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-cyclopropyl-3-hydroxybenzamide.

Method 2: Acyl Chloride Formation and Amidation

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Experimental Protocol:

  • Acyl Chloride Formation: To a suspension of 3-hydroxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl2) (1.2-2.0 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2-4 hours.

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-hydroxybenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath. Add cyclopropylamine (1.2-2.0 equivalents) and a base such as triethylamine or pyridine (1.5-3.0 equivalents) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, perform an aqueous work-up as described in Method 1.

  • Purification: Purify the crude product by flash column chromatography to obtain the final product.

Synthesis_Workflow cluster_method1 Method 1: Carbodiimide Coupling cluster_method2 Method 2: Acyl Chloride Route M1_Start 3-Hydroxybenzoic Acid + Cyclopropylamine M1_Reagents EDCI, HOBt, DIPEA DMF or DCM M1_Start->M1_Reagents 1. M1_Reaction Amide Bond Formation (12-24h, RT) M1_Reagents->M1_Reaction 2. M1_Workup Aqueous Work-up M1_Reaction->M1_Workup 3. M1_Purification Column Chromatography M1_Workup->M1_Purification 4. M1_Product N-cyclopropyl-3-hydroxybenzamide M1_Purification->M1_Product 5. M2_Start 3-Hydroxybenzoic Acid M2_Reagent1 SOCl2, cat. DMF M2_Start->M2_Reagent1 1. M2_Intermediate 3-Hydroxybenzoyl Chloride M2_Reagent1->M2_Intermediate 2. M2_Reagent2 Cyclopropylamine, TEA DCM M2_Intermediate->M2_Reagent2 3. M2_Reaction Amidation (4-12h, 0°C to RT) M2_Reagent2->M2_Reaction 4. M2_Workup Aqueous Work-up M2_Reaction->M2_Workup 5. M2_Purification Column Chromatography M2_Workup->M2_Purification 6. M2_Product N-cyclopropyl-3-hydroxybenzamide M2_Purification->M2_Product 7.

Caption: Synthetic routes to N-cyclopropyl-3-hydroxybenzamide.

Part 2: Application in Drug Discovery - A Focus on Histone Deacetylase (HDAC) Inhibition

The N-cyclopropyl-3-hydroxybenzamide scaffold is particularly well-suited for targeting metalloenzymes, and one of the most promising applications is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[2] Their dysregulation is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]

Mechanism of Action: How N-cyclopropyl-3-hydroxybenzamide Interacts with HDACs

The canonical pharmacophore for many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a surface recognition moiety (or "cap").[3] In the context of N-cyclopropyl-3-hydroxybenzamide, these features can be mapped as follows:

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety, or in this case, the ortho-hydroxy-amino-benzamide unit, is a well-established ZBG that chelates the catalytic zinc ion in the active site of HDAC enzymes.[4] This interaction is critical for inhibitory activity.

  • Linker: The benzamide core acts as a rigid linker, positioning the ZBG and the cap group for optimal interaction with the enzyme.

  • Cap Group: The cyclopropyl group serves as the cap, which interacts with the rim of the active site tunnel. The size and nature of the cap group can significantly influence the inhibitor's potency and isoform selectivity.[4]

HDAC_Inhibition cluster_enzyme HDAC Active Site cluster_inhibitor N-cyclopropyl-3-hydroxybenzamide Zinc Zn2+ Pocket Catalytic Pocket Rim Surface Groove ZBG Hydroxyl & Amide (Zinc-Binding Group) ZBG->Zinc Chelation Linker Benzamide Core (Linker) Linker->Pocket Positioning Cap Cyclopropyl Group (Cap) Cap->Rim Interaction

Caption: Pharmacophore model of HDAC inhibition.

In Vitro Evaluation: Protocols for Assessing HDAC Inhibitory Activity

A crucial step in the characterization of N-cyclopropyl-3-hydroxybenzamide as a potential drug candidate is the determination of its inhibitory potency against various HDAC isoforms. A fluorometric assay is a commonly used and reliable method for this purpose.

Fluorometric HDAC Inhibition Assay Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzymes: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

    • Substrate: Fluorogenic substrate such as Boc-Lys(Ac)-AMC (N-alpha-Boc-N-epsilon-acetyl-L-lysine 7-amido-4-methylcoumarin).

    • Developer Solution: Trypsin in assay buffer, with a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound (N-cyclopropyl-3-hydroxybenzamide) at various concentrations.

    • Add the diluted HDAC enzyme to each well and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution. The trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC.

    • Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome and Interpretation:

Based on the structure-activity relationships of related benzamide HDAC inhibitors, N-cyclopropyl-3-hydroxybenzamide is expected to exhibit inhibitory activity against Class I HDACs (HDAC1, 2, and 3).[4][5] The specific IC50 values will quantify its potency and selectivity profile. A summary of typical IC50 values for other benzamide-based HDAC inhibitors is provided in the table below for comparative purposes.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
Entinostat (MS-275)150--[6]
Mocetinostat150--[6]
Compound 7j*6507801700[4]
NA**95.2260.7255.7[7]

*Compound 7j is a benzamide derivative with a different substitution pattern. **NA is N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.

Part 3: In Vivo Evaluation

Following promising in vitro results, the next logical step is to assess the efficacy and pharmacokinetic properties of N-cyclopropyl-3-hydroxybenzamide in a preclinical in vivo model.

Animal Model and Study Design:

A common approach is to use a human tumor xenograft model in immunocompromised mice. For example, human colon cancer (HCT116) or leukemia (HL-60) cells can be implanted subcutaneously into nude mice.

Protocol for a Xenograft Efficacy Study:

  • Animal Acclimatization and Tumor Implantation: Acclimatize mice for at least one week before the study. Implant tumor cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing and Administration: Prepare a formulation of N-cyclopropyl-3-hydroxybenzamide suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the treatment group at a specified dose and schedule (e.g., once daily for 21 days). The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Pharmacodynamic (PD) Analysis:

    • To confirm target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of the compound.

    • Harvest tumors at various time points post-dose and analyze histone acetylation levels (e.g., acetyl-H3, acetyl-H4) by Western blotting or immunohistochemistry. An increase in histone acetylation would indicate successful HDAC inhibition in vivo.

InVivo_Workflow Start Tumor Cell Implantation (e.g., HCT116 in nude mice) TumorGrowth Monitor Tumor Growth Start->TumorGrowth Randomization Randomize into Groups (Treatment vs. Vehicle) TumorGrowth->Randomization Dosing Administer Compound (e.g., daily oral gavage) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring PD_Study Pharmacodynamic Study (Satellite Group) Dosing->PD_Study Endpoint End of Study: Tumor Excision Monitoring->Endpoint Outcome Efficacy & Target Engagement Data Endpoint->Outcome PD_Analysis Analyze Histone Acetylation (Western Blot / IHC) PD_Study->PD_Analysis PD_Analysis->Outcome

Caption: Workflow for in vivo efficacy and pharmacodynamic studies.

Conclusion and Future Directions

N-cyclopropyl-3-hydroxybenzamide represents a promising scaffold for the development of novel therapeutics, particularly in the realm of HDAC inhibition. Its rational design, which combines the established pharmacophoric features of a benzamide with the advantageous properties of a cyclopropyl group, makes it an attractive starting point for lead optimization campaigns. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further exploration of structure-activity relationships, focusing on modifications of the benzamide ring and the cyclopropyl cap, could lead to the discovery of highly potent and isoform-selective HDAC inhibitors with significant therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies with a Selective HDAC2 Inhibitor.
  • Wang, H., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]

  • Mori, M., et al. (2003). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Ghasemi, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. [Link]

  • BenchChem. (2025). A Technical Guide to 4-acetyl-N-biphenyl-2-ylbenzamide as a Potential Histone Deacetylase (HDAC) Inhibitor.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • Banks, E. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Link]

  • Thaler, F. S., et al. (2021). Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • Peters, U., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Smolewska, M., et al. (2020). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • National Cancer Institute. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-3,5-di-t-butyl-4-hydroxybenzamide. PrepChem.com. [Link]

  • Reddy, T. S., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

  • Onuscakova, M., et al. (2025). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. PubMed Central. [Link]

  • Shon, S. Y., & Sagum, C. A. (2021). Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective. MDPI. [Link]

  • Tong, H., et al. (2023). Crystal structure of N -cyclopropyl-3-hydroxy-4-methoxybenzamide, C 11 H 13 NO 3. De Gruyter. [Link]

  • Adooq Bioscience. (n.d.). HDAC inhibitors. Adooq Bioscience. [Link]

  • Ji, X. Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • BenchChem. (2025). Synthesis of N-Substituted Cyclooctanamine Derivatives: Application Notes and Protocols.
  • Onuscakova, M., et al. (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. PubMed. [Link]

  • Ji, X. Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for N-cyclopropyl-3-hydroxybenzamide

N-cyclopropyl-3-hydroxybenzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and drug development. Its structural motifs, including the cyclopropyl group, amide linkage, and hydroxylated phenyl ring, suggest potential applications as an intermediate in the synthesis of pharmacologically active agents. The precise analytical characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical quality attributes in any research and development pipeline.

This document provides a comprehensive guide to the analytical methodologies for N-cyclopropyl-3-hydroxybenzamide. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot these methods effectively. All validation procedures are aligned with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2]

Physicochemical Properties

A foundational understanding of the molecule's physicochemical properties is essential for the rational development of analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[3]
Molecular Weight 177.20 g/mol Inferred from Formula
Monoisotopic Mass 177.07898 DaPubChem[3]
Predicted XlogP 1.2PubChem[3]
Appearance White to off-white solid (Typical)General chemical knowledge

The moderate polarity, indicated by the predicted XlogP, and the presence of a UV-active aromatic ring make this compound an ideal candidate for analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the cornerstone technique for assessing the purity and quantifying the content (assay) of N-cyclopropyl-3-hydroxybenzamide. The method described below is a reversed-phase isocratic method designed for robustness and high resolution.

Rationale and Method Causality
  • Reversed-Phase Chromatography : The nonpolar stationary phase (C18) is chosen due to the compound's moderate polarity. This allows for strong retention and separation from more polar impurities using a polar mobile phase.[4]

  • Mobile Phase Composition : A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a reasonable retention time. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

  • Acidification : The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It serves to protonate the hydroxyl group and suppress the ionization of any residual silanols on the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks and improved reproducibility of retention times.[5][6]

  • UV Detection : The benzamide chromophore exhibits strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity.[4][7]

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for the HPLC analysis of N-cyclopropyl-3-hydroxybenzamide.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (1.0 mg/mL stock) Dilute Dilute to Working Conc. (~0.1 mg/mL in Mobile Phase) Prep_Standard->Dilute Prep_Sample Prepare Sample (~1.0 mg/mL) Prep_Sample->Dilute System_Suitability System Suitability (Inject Standard 5x) Dilute->System_Suitability Analysis_Run Inject Blank, Standards, and Samples System_Suitability->Analysis_Run If RSD ≤ 2.0% Integration Integrate Peaks Analysis_Run->Integration Calculation Calculate Purity/Assay (Area % or External Standard) Integration->Calculation Report Generate Report Calculation->Report Validation_Flow cluster_params Validation Parameters Start Define Method's Intended Purpose (Purity, Assay) Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report: Document all results and conclusions Robustness->Report

Sources

Synthesis of N-cyclopropyl-3-hydroxybenzamide: A Detailed Application Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-cyclopropyl-3-hydroxybenzamide

N-cyclopropyl-3-hydroxybenzamide is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a rigid cyclopropyl group and a hydrogen-bonding capable hydroxybenzamide core makes it a valuable scaffold in drug discovery, contributing to enhanced metabolic stability, target binding affinity, and favorable pharmacokinetic profiles. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in medicinal chemistry and process development.

This comprehensive guide provides an in-depth exploration of the prevalent synthetic routes to N-cyclopropyl-3-hydroxybenzamide, with a focus on the practical application of common amide coupling reagents. We will delve into the mechanistic rationale behind various reaction conditions, offering field-proven insights to enable researchers to select and optimize the most suitable methodology for their specific needs. This document is designed to be a self-validating system, where the provided protocols are grounded in established chemical principles and supported by authoritative references.

Strategic Approaches to Amide Bond Formation

The synthesis of N-cyclopropyl-3-hydroxybenzamide is primarily achieved through the amide coupling of 3-hydroxybenzoic acid and cyclopropylamine. The principal challenge in this transformation lies in the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine, while avoiding undesirable side reactions, particularly acylation of the phenolic hydroxyl group. The choice of coupling reagent is paramount and dictates the reaction conditions, efficiency, and overall success of the synthesis.

This guide will focus on three widely employed and robust coupling methodologies:

  • Propanephosphonic Anhydride (T3P®): A versatile and increasingly popular reagent known for its high efficiency, clean reaction profiles, and the formation of water-soluble byproducts, simplifying purification.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive (e.g., HOBt): A classic and cost-effective carbodiimide-based method widely used in both laboratory and industrial settings.

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): A highly reactive uronium salt-based reagent, particularly effective for challenging couplings and known for its rapid reaction times and low rates of epimerization.

Below is a visual representation of the general synthetic workflow.

G cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product & Purification 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Coupling_Reagent Coupling Reagent (T3P, EDC/HOBt, HATU) 3-Hydroxybenzoic_Acid->Coupling_Reagent Activation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Coupling_Reagent Nucleophilic Attack Product N-cyclopropyl-3-hydroxybenzamide Coupling_Reagent->Product Base Base (e.g., DIPEA, TEA, Pyridine) Base->Coupling_Reagent Solvent Solvent (e.g., DMF, DCM, EtOAc) Solvent->Coupling_Reagent Purification Work-up & Purification (Extraction, Crystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-cyclopropyl-3-hydroxybenzamide.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision that influences reaction time, yield, purity, and cost. The following table provides a comparative overview of T3P®, EDC/HOBt, and HATU for the synthesis of N-cyclopropyl-3-hydroxybenzamide.

FeatureT3P® (Propanephosphonic Anhydride)EDC/HOBtHATU
Reactivity HighModerate to HighVery High
Reaction Time 2-16 hours12-24 hours1-4 hours
Typical Yield High (>90%)Good to High (80-95%)Very High (>95%)
Byproduct Removal Easy (water-soluble byproducts)Easy (water-soluble urea byproduct)Moderately easy (requires aqueous work-up)
Side Reactions Low incidence of side reactions.[1][2]Potential for O-acylation of the phenol, though minimized by HOBt.Low epimerization; potential for reaction with other nucleophiles.[3][4]
Cost ModerateLowHigh
Safety Low toxicity, non-explosive.[1][5][6]Generally safe.Can be a skin and respiratory sensitizer; potentially explosive under certain conditions.[3][7][8][9][10]

Mechanistic Insights: The "Why" Behind the Protocols

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

T3P®-Mediated Amide Coupling

T3P® acts as a powerful dehydrating agent. The reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine (e.g., triethylamine, DIPEA).

T3P_Mechanism Carboxylic_Acid 3-Hydroxybenzoic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base - HB⁺ Base Base Active_Intermediate Activated Intermediate Carboxylate->Active_Intermediate + T3P® T3P T3P® Tetrahedral_Intermediate Tetrahedral Intermediate Active_Intermediate->Tetrahedral_Intermediate + Cyclopropylamine Cyclopropylamine Cyclopropylamine Product N-cyclopropyl-3- hydroxybenzamide Tetrahedral_Intermediate->Product Byproduct Water-Soluble Phosphonic Acid Byproducts Tetrahedral_Intermediate->Byproduct EDC_Mechanism Carboxylic_Acid 3-Hydroxybenzoic Acid O_Acylisourea O-Acylisourea (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Water-Soluble Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt Product N-cyclopropyl-3- hydroxybenzamide HOBt_Ester->Product + Cyclopropylamine - HOBt Cyclopropylamine Cyclopropylamine

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

A key advantage of using EDC is that the resulting urea byproduct is water-soluble, which greatly simplifies its removal during the work-up phase. [11][12][13][14]

HATU-Mediated Amide Coupling

HATU is an aminium/uronium salt-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters in the presence of a non-nucleophilic base like DIPEA. The 7-azabenzotriazole (OAt) leaving group is superior to HOBt in terms of reactivity and its ability to suppress racemization. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance during the aminolysis step, further accelerating the reaction. [3][4][15][16]

HATU_Mechanism Carboxylic_Acid 3-Hydroxybenzoic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + DIPEA - DIPEA·H⁺ Base DIPEA OAt_Ester OAt Active Ester (highly reactive) Carboxylate->OAt_Ester + HATU HATU HATU Product N-cyclopropyl-3- hydroxybenzamide OAt_Ester->Product + Cyclopropylamine TMU_Byproduct Tetramethylurea + HOAt OAt_Ester->TMU_Byproduct Cyclopropylamine Cyclopropylamine

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU is a known sensitizer and should be handled with extra care to avoid inhalation and skin contact. [3][7][10]

Protocol 1: T3P®-Mediated Synthesis of N-cyclopropyl-3-hydroxybenzamide

This protocol is adapted from general procedures for T3P®-mediated amide couplings and is known for its high yield and straightforward work-up. [2][17][18] Materials:

  • 3-Hydroxybenzoic acid

  • Cyclopropylamine

  • Propanephosphonic anhydride (T3P®), 50% solution in ethyl acetate

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-hydroxybenzoic acid (1.0 eq.) in DCM (or EtOAc) at 0 °C, add triethylamine (2.5 eq.) followed by cyclopropylamine (1.2 eq.).

  • Slowly add T3P® (50% solution in EtOAc, 1.5 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Synthesis of N-cyclopropyl-3-hydroxybenzamide

This is a widely used and economical method. The order of addition can be crucial to minimize side reactions. [12][13][15] Materials:

  • 3-Hydroxybenzoic acid

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq.), HOBt (1.2 eq.), and cyclopropylamine (1.1 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 3: HATU-Mediated Synthesis of N-cyclopropyl-3-hydroxybenzamide

This protocol is ideal for achieving high yields in a short reaction time, especially if other methods prove sluggish. [15][19][20] Materials:

  • 3-Hydroxybenzoic acid

  • Cyclopropylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxybenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Addressing a Key Challenge: The Phenolic Hydroxyl Group

The presence of the phenolic hydroxyl group on 3-hydroxybenzoic acid introduces a potential side reaction: O-acylation, where the activated carboxylic acid reacts with the hydroxyl group of another molecule of 3-hydroxybenzoic acid to form an ester dimer.

Mitigation Strategies:

  • Choice of Reagents: Using additives like HOBt or HOAt (in the case of HATU) can favor the formation of the active ester with the carboxylic acid over reaction with the phenol. [21]* Reaction Conditions: Running the reaction at lower temperatures (e.g., starting at 0 °C) can help to control the rate of competing side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before the addition of the amine can sometimes minimize side reactions. However, for HATU, it is generally recommended to add all components together to avoid potential reactions of HATU with the amine. [20]* Protection Strategy (if necessary): In cases where O-acylation is a significant issue, protection of the phenolic hydroxyl group may be necessary. Common protecting groups for phenols include benzyl ethers or silyl ethers, which can be removed under specific conditions after the amide bond formation. [22][23][24][25][26]For most standard amide coupling conditions for this substrate, protection is often not required.

Conclusion

The synthesis of N-cyclopropyl-3-hydroxybenzamide can be efficiently achieved through several reliable amide coupling methodologies. The choice between T3P®, EDC/HOBt, and HATU will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired reaction time. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers and drug development professionals can confidently and successfully prepare this important chemical entity.

References

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2020). Peptide Synthesis – Safety Topics. [Link]

  • Di Mauro, G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Sustainability. [Link]

  • Wikipedia. HATU. [Link]

  • Al-Sha'er, M., et al. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect. [Link]

  • Hunus, M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Zhou, G.-C. (2023). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. [Link]

  • Spiral, Imperial College London. (2021). Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis. [Link]

  • R Discovery. (2007). T3P: A Convenient and Useful Reagent in Organic Synthesis. [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Google Patents. (2002).
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Singh, R. P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(44), 6090-6094. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • Waghmare, A. A., & Pandit, S. S. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53–131. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • Reddit. (2023). Choosing amide coupling agent. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.

Sources

Application Notes & Protocols: N-cyclopropyl-3-hydroxybenzamide in the Synthesis of Neurological Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-3-hydroxybenzamide is a pivotal chemical intermediate, serving as a versatile scaffold in the synthesis of various neurologically active compounds. Its unique structural features, including a phenolic hydroxyl group and a cyclopropyl amide moiety, make it an ideal starting point for developing molecules that target key pathways in the central nervous system. This guide provides a comprehensive overview of its application, focusing on the synthesis of histone deacetylase (HDAC) inhibitors, a class of drugs with significant therapeutic potential in neurodegenerative diseases and other neurological disorders. Detailed, field-tested protocols for the synthesis of the precursor itself and its subsequent elaboration into the clinical candidate Tacedinaline (CI-994) are presented, along with the scientific rationale underpinning the methodologies.

Introduction: The Role of HDAC Inhibition in Neurology

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[1][2] An imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), is implicated in a wide range of brain disorders.[1] Inhibition of HDACs can restore acetylation homeostasis, relax chromatin structure, and reactivate the expression of genes involved in neuroprotection, synaptic plasticity, and memory formation.[1][3][4]

Small-molecule HDAC inhibitors have demonstrated therapeutic efficacy in numerous preclinical models of neurodegeneration, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][5] These compounds can exert neuroprotective, neurotrophic, and anti-inflammatory effects.[1][5] N-cyclopropyl-3-hydroxybenzamide serves as a key building block for a subset of these powerful modulators.

Mechanism of HDAC Inhibition

The therapeutic effect of HDAC inhibitors stems from their ability to modify both histone and non-histone proteins, influencing transcriptional and non-transcriptional pathways.[3] By increasing the acetylation of key proteins, these inhibitors can induce the expression of beneficial gene products like Brain-Derived Neurotrophic Factor (BDNF), heat shock proteins (e.g., HSP70), and anti-apoptotic factors, which collectively enhance neuronal survival and function.[1][5]

Caption: Mechanism of HDACs and therapeutic intervention with HDAC inhibitors.

Synthesis of the Precursor: N-cyclopropyl-3-hydroxybenzamide

The synthesis of the title compound is a critical first step. The most direct and reliable method is the amide coupling of 3-hydroxybenzoic acid with cyclopropylamine. The use of carbodiimide coupling agents like EDC, often in conjunction with an activator such as HOBt, provides a high-yield, scalable, and reproducible protocol suitable for a research or process development setting.

Protocol 2.1: Amide Coupling Synthesis

This protocol details the synthesis of N-cyclopropyl-3-hydroxybenzamide from commercially available starting materials.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of 3-hydroxybenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of cyclopropylamine. 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions, such as N-acylurea formation, and to increase reaction efficiency by forming a more stable activated ester. A tertiary amine base, like DIPEA, is used to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the cyclopropylamine remains in its free, nucleophilic form.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
3-Hydroxybenzoic Acid138.1220.02.76 gStarting Material
Cyclopropylamine57.0930.02.0 mLNucleophile
EDC•HCl191.7025.04.80 gCoupling Agent
HOBt Hydrate~153.1325.03.83 gActivator
DIPEA129.2430.05.2 mLNon-nucleophilic Base
DMF--20 mLSolvent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (2.76 g, 20.0 mmol), HOBt hydrate (3.83 g, 25.0 mmol), and DMF (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add cyclopropylamine (2.0 mL, 30.0 mmol) followed by Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol).

  • Cool the flask in an ice-water bath and slowly add EDC•HCl (4.80 g, 25.0 mmol) portion-wise over 10 minutes, ensuring the internal temperature remains below 20°C.

  • Remove the ice bath and allow the solution to stir at room temperature for 16 hours.

  • Pour the reaction mixture into 200 mL of cold water. A white precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product under high vacuum to afford N-cyclopropyl-3-hydroxybenzamide as a white solid.

    • Expected Yield: ~3.1 g (87%)

    • Purity (by HPLC): >95%

Application Case Study: Synthesis of Tacedinaline (CI-994)

Tacedinaline (CI-994) is a selective Class I HDAC inhibitor that was initially developed as an anticonvulsant agent and later investigated for its antitumor activity.[6] It is a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9, 0.9, and 1.2 µM, respectively.[7][8][9] Its neuroprotective effects have also been noted, with studies showing it can reduce neuronal loss and promote functional recovery after spinal cord injury in mouse models.[9] The synthesis of Tacedinaline from N-cyclopropyl-3-hydroxybenzamide is a multi-step process that highlights the utility of this precursor.

Tacedinaline_Synthesis_Flow A N-cyclopropyl-3-hydroxybenzamide (Precursor) B Step 3.1: O-Alkylation (Intermediate Synthesis) A->B + N-(hydroxymethyl)acetamide C N-cyclopropyl-3-(acetamidomethyl)benzamide (Intermediate) B->C D Step 3.2: Nitration C->D + HNO3/H2SO4 E N-cyclopropyl-3-(acetamidomethyl)-4-nitrobenzamide (Nitrated Intermediate) D->E F Step 3.3: Reduction E->F + H2, Pd/C G 4-amino-N-cyclopropyl-3-(acetamidomethyl)benzamide (Amine Intermediate) F->G H Step 3.4: Final Modification G->H Modification to form the final structure I Tacedinaline (CI-994) (Final Product) H->I

Sources

Application Notes and Protocols for Developing Assays with N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N-cyclopropyl-3-hydroxybenzamide, a Novel Histone Deacetylase Inhibitor

The field of epigenetics has unveiled a sophisticated layer of gene regulation that extends beyond the DNA sequence itself. Among the key players in this regulatory landscape are histone deacetylases (HDACs), a family of enzymes crucial for maintaining cellular homeostasis. Aberrant HDAC activity is a hallmark of numerous pathologies, including a wide range of cancers and neurodegenerative diseases, making them a prime target for therapeutic intervention.[1][2] N-cyclopropyl-3-hydroxybenzamide emerges as a promising small molecule inhibitor belonging to the benzamide class, designed to modulate the activity of these critical enzymes.[3]

The core structure of N-cyclopropyl-3-hydroxybenzamide features a zinc-binding group, a linker, and a cap group that interacts with the catalytic pocket of HDAC enzymes.[3][4] This interaction inhibits the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated proteins. This hyperacetylation, in turn, can induce a cascade of cellular events including cell cycle arrest, apoptosis, and differentiation in cancer cells.[5] The inclusion of the cyclopropyl moiety is a strategic design choice, known to enhance metabolic stability, potency, and reduce off-target effects in drug candidates.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a robust suite of assays for the characterization of N-cyclopropyl-3-hydroxybenzamide. From initial biochemical profiling to cell-based functional assays, the following protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Section 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are the foundational step in characterizing any potential enzyme inhibitor. They provide a direct measure of the compound's ability to inhibit the catalytic activity of the target enzyme in a controlled, cell-free environment. For N-cyclopropyl-3-hydroxybenzamide, the primary targets are the zinc-dependent Class I and II HDACs.[5][9]

Principle of Fluorogenic HDAC Activity Assays

Fluorogenic assays are a widely used method for quantifying HDAC activity. The principle relies on a synthetic substrate consisting of an acetylated lysine residue linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). In its acetylated form, the fluorescence of AMC is quenched. Upon deacetylation by an HDAC enzyme, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the HDAC activity.

Experimental Workflow for Fluorogenic HDAC Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Reagents: - N-cyclopropyl-3-hydroxybenzamide dilutions - Recombinant HDAC enzyme - Fluorogenic substrate - Assay buffer - Developer solution plate Plate Compound and Enzyme: - Add N-cyclopropyl-3-hydroxybenzamide to wells - Add recombinant HDAC enzyme reagents->plate incubate1 Pre-incubation (15 min, RT) plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate (15 min, RT) add_developer->incubate3 read Read Fluorescence (Ex/Em = 355/460 nm) incubate3->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for a typical fluorogenic HDAC inhibition assay.

Protocol 1.1: In Vitro Fluorometric HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-cyclopropyl-3-hydroxybenzamide against specific recombinant HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).

Materials:

  • N-cyclopropyl-3-hydroxybenzamide

  • Recombinant human HDAC1, HDAC2, HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-cyclopropyl-3-hydroxybenzamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in HDAC Assay Buffer.

  • Assay Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 35 µL of HDAC Assay Buffer.

    • Add 10 µL of diluted recombinant HDAC enzyme to each well.

    • Mix gently and pre-incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Add 50 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Development:

    • Add 50 µL of Developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of N-cyclopropyl-3-hydroxybenzamide relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Typical Value
Final Compound Conc.1 nM - 10 µM
Recombinant HDAC Conc.5-10 ng/well
Substrate Conc.10-50 µM
Incubation Time (Enzyme)60 min
Incubation Temperature37°C
Principle of Luminogenic HDAC Activity Assays

Luminogenic assays offer an alternative, often more sensitive, method for measuring HDAC activity. These assays utilize a pro-luminescent substrate that is deacetylated by HDACs. The deacetylated product is then cleaved by a developer enzyme, releasing a substrate for luciferase (e.g., aminoluciferin). The subsequent luciferase reaction produces light, which is proportional to the HDAC activity.[10]

HDAC-Glo™ Assay Chemistry

ProSubstrate Acetylated Pro-Luminescent Substrate Deacetylated Deacetylated Substrate ProSubstrate->Deacetylated Deacetylation Aminoluciferin Aminoluciferin Deacetylated->Aminoluciferin Cleavage Light Light Signal Aminoluciferin->Light Oxidation HDAC HDAC Enzyme Developer Developer Enzyme Luciferase Luciferase

Caption: Principle of a luminogenic HDAC activity assay.

Section 2: Cell-Based Assays for Cellular Potency and Functional Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the compound's activity in a more physiologically relevant context. These assays assess the ability of N-cyclopropyl-3-hydroxybenzamide to permeate cell membranes, engage with its intracellular targets, and elicit a functional cellular response.[11][12]

Measuring Target Engagement: Histone and Tubulin Acetylation

A primary downstream effect of HDAC inhibition is the hyperacetylation of histone and non-histone proteins. Western blotting is a gold-standard technique to qualitatively and semi-quantitatively measure the acetylation status of specific proteins.

Protocol 2.1: Western Blot Analysis of Histone H3 and α-Tubulin Acetylation

Objective: To assess the effect of N-cyclopropyl-3-hydroxybenzamide on the acetylation levels of histone H3 and α-tubulin in a cancer cell line (e.g., HCT116).

Materials:

  • HCT116 human colon carcinoma cells

  • N-cyclopropyl-3-hydroxybenzamide

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-total-α-tubulin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of N-cyclopropyl-3-hydroxybenzamide (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities for acetylated and total proteins. Normalize the acetylated protein levels to the total protein levels and the loading control.

Parameter Typical Condition
Cell LineHCT116, HeLa, or other relevant cancer cell line
Treatment Duration24 hours
Compound Concentration0.1 - 10 µM
Primary Antibody Dilution1:1000
Secondary Antibody Dilution1:5000
Assessing Cellular Viability and Proliferation

A key therapeutic goal of HDAC inhibitors in oncology is to reduce cancer cell viability and proliferation. Assays such as the MTT or CellTiter-Glo® assay are commonly used to measure these effects.

Protocol 2.2: Cell Viability Assay (MTT)

Objective: To determine the effect of N-cyclopropyl-3-hydroxybenzamide on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • N-cyclopropyl-3-hydroxybenzamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-cyclopropyl-3-hydroxybenzamide for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Section 3: Advanced Assays for Selectivity and Mechanism of Action

For drug development, understanding the selectivity profile and the downstream molecular consequences of target inhibition is critical.

Isoform Selectivity Profiling

N-cyclopropyl-3-hydroxybenzamide should be profiled against a panel of HDAC isoforms to determine its selectivity. This can be achieved using commercially available luminogenic assays that have been developed with isoform-selective substrates.[10]

HDAC Isoform Selectivity Profiling Workflow

cluster_prep Preparation cluster_assay Parallel Assays cluster_analysis Data Analysis compound Prepare N-cyclopropyl-3-hydroxybenzamide dilutions assay1 Perform luminogenic assay for each HDAC isoform compound->assay1 enzymes Prepare panel of recombinant HDAC isoforms (1-11) enzymes->assay1 ic50 Determine IC50 for each isoform assay1->ic50 heatmap Generate selectivity heatmap ic50->heatmap

Caption: Workflow for determining the HDAC isoform selectivity of a compound.

Gene Expression Analysis

HDAC inhibition leads to changes in gene expression. Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of genes known to be regulated by HDACs, such as p21.

Protocol 3.2: qRT-PCR for p21 Gene Expression

Objective: To determine if N-cyclopropyl-3-hydroxybenzamide treatment upregulates the expression of the cell cycle inhibitor p21.

Materials:

  • Treated cells from Protocol 2.1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for p21 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for p21 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of p21 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of N-cyclopropyl-3-hydroxybenzamide. By systematically progressing from biochemical characterization to cell-based functional assays, researchers can build a robust data package to support the continued development of this promising HDAC inhibitor. The insights gained from these studies will be instrumental in elucidating its mechanism of action and therapeutic potential.

References

  • Zhang, L., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(5), 590-602. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed. Retrieved from [Link]

  • Kupcho, K. R., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19 Supplement), 4784. Retrieved from [Link]

  • Reddy, D. S., & Wu, X. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59. Retrieved from [Link]

  • Franc-Kamenetskii, A. D., & Mirkin, S. M. (2014). A combined approach for the study of histone deacetylase inhibitors. Nucleic Acids Research, 42(15), e119. Retrieved from [Link]

  • Krämer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. ACS Medicinal Chemistry Letters, 12(2), 266-272. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-3-hydroxybenzamide. PubChem. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Li, Y., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(34), 5786-5819. Retrieved from [Link]

  • Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(13), 5143. Retrieved from [Link]

  • Ghafouri, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331575. Retrieved from [Link]

  • Sbardella, G., & Castellano, S. (2020). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Pharmaceuticals, 13(9), 223. Retrieved from [Link]

  • PubChemLite. (n.d.). N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-cyclopropyl-3-hydroxybenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. Retrieved from [Link]

  • Novotná, E., et al. (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie, e2400585. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-4-[6-[1-(3-fluoro-2-hydroxyphenyl)-1-hydroxyethyl]-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. PubChem. Retrieved from [Link]

Sources

Application Note: N-cyclopropyl-3-hydroxybenzamide as a Versatile Scaffold for Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying high-quality starting points for novel therapeutics.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binding events. These initial hits serve as foundational blueprints that can be systematically optimized into potent, drug-like leads.[3][4] The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.[5] This guide introduces N-cyclopropyl-3-hydroxybenzamide as an exemplary fragment, detailing its physicochemical properties and providing comprehensive protocols for its application in screening and hit validation workflows. Its unique combination of a rigid, three-dimensional cyclopropyl group, key hydrogen bonding moieties, and a synthetically tractable benzamide core makes it a valuable tool for exploring diverse biological targets.

Physicochemical Profile of N-cyclopropyl-3-hydroxybenzamide

A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three" and ensure solubility, synthetic tractability, and optimal exploration of chemical space. N-cyclopropyl-3-hydroxybenzamide is an ideal candidate, balancing these requirements effectively. Its properties, calculated based on its structure and data from analogous compounds, are summarized below.

PropertyValue (Calculated/Estimated)Rationale for FBDD Suitability
Molecular Formula C₁₀H₁₁NO₂Simple formula, low complexity.
Molecular Weight 177.19 g/mol Complies with the "Rule of Three" (MW < 300 Da), ensuring higher hit probability.
LogP ~1.3Balanced lipophilicity aids aqueous solubility while allowing for membrane permeability and hydrophobic interactions.
Hydrogen Bond Donors 2 (OH, NH)Provides key directional interactions for anchoring within a protein binding site.
Hydrogen Bond Acceptors 2 (C=O, OH)Offers multiple points for forming strong, specific hydrogen bonds with target residues.
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Topological Polar Surface Area (TPSA) 63.3 ŲPromotes good solubility and contributes to favorable ADME properties during optimization.
Fraction sp³ 0.40The cyclopropyl group introduces significant three-dimensional character, enabling exploration of non-flat binding pockets.[6]

Rationale for Use in Fragment-Based Drug Discovery (FBDD)

The selection of N-cyclopropyl-3-hydroxybenzamide is grounded in established principles of medicinal chemistry and FBDD.[5] Its structure is not merely a collection of atoms but a carefully balanced scaffold designed for effective target exploration and subsequent optimization.

  • Structural Rigidity and 3D Vector: The cyclopropyl moiety is a bioisostere for various groups and provides a rigid, three-dimensional exit vector. This is a significant advantage over flat, aromatic fragments, as it allows for probing deeper, more complex pockets and provides a clear, non-planar trajectory for fragment "growing" strategies.

  • High-Quality Interactions: The 3-hydroxyphenyl group, combined with the amide linker, presents a classic pharmacophore. The phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, while the amide provides an additional donor (N-H) and acceptor (C=O). This rich functionality allows the fragment to form specific, orienting interactions with a target protein.

  • Synthetic Tractability: The benzamide scaffold is synthetically versatile. Standard amide coupling reactions between 3-hydroxybenzoic acid and cyclopropylamine provide a straightforward route to the parent fragment and its analogs. This is crucial for the hit-to-lead phase, where rapid synthesis of derivatives is necessary to build structure-activity relationships (SAR).

  • Ligand Efficiency: As a small molecule, any observed binding, even in the millimolar range, is likely to be highly efficient (i.e., a high binding energy per heavy atom). This is a core tenet of FBDD, suggesting that the fragment makes high-quality, productive contacts with the target, providing a superior starting point for optimization compared to a larger, less efficient HTS hit.

The FBDD Experimental Workflow

The journey from a fragment library to a lead compound is a structured, multi-stage process. It prioritizes the confirmation of binding and the acquisition of high-resolution structural information early in the discovery cascade. This structure--guided approach is fundamental to the success of FBDD.[2][7]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. N-cyclopropyl-3-hydroxybenzamide) Screen Primary Biophysical Screen (e.g., SPR, TSA, NMR) Lib->Screen Screening @ High Conc. Hits Initial Fragment Hits (Weak Binders, µM-mM Affinity) Screen->Hits Identify Binders Ortho Orthogonal Validation (e.g., NMR, ITC) Hits->Ortho Validate Hits Xray X-ray Crystallography or Cryo-EM Ortho->Xray Confirm Binding Struct High-Resolution Structure of Complex Xray->Struct Determine Binding Mode SBDD Structure-Guided Design (Growing, Merging, Linking) Struct->SBDD Inform Design Chem Medicinal Chemistry (Iterative Synthesis) SBDD->Chem Design Analogs Assay Biological Assays (Potency & ADME) Chem->Assay Test Analogs Assay->SBDD Analyze SAR Lead Lead Compound (nM Affinity, Drug-like) Assay->Lead

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocols for Fragment Screening and Validation

The following protocols provide step-by-step methodologies for using N-cyclopropyl-3-hydroxybenzamide in a typical FBDD campaign.

Protocol 4.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.

Objective: To identify if N-cyclopropyl-3-hydroxybenzamide binds to the target protein immobilized on a sensor chip.

Materials:

  • Purified target protein (>95% purity) with an appropriate tag for immobilization (e.g., His-tag, AviTag).

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chips (e.g., CM5, NTA).

  • N-cyclopropyl-3-hydroxybenzamide solid.

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Running buffer (e.g., HBS-EP+, PBS), filtered and degassed.

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

Methodology:

  • Fragment Stock Preparation:

    • Accurately weigh N-cyclopropyl-3-hydroxybenzamide and dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Rationale: DMSO is a near-universal solvent for organic molecules. A high-concentration stock minimizes the final DMSO percentage in the assay, which can affect protein stability.

    • Create a dilution series of the fragment in running buffer. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Protein Immobilization:

    • Following the instrument manufacturer's protocol, immobilize the target protein onto the sensor chip surface.

    • Use a reference flow cell (e.g., mock-immobilized or blocked) to subtract non-specific binding and bulk refractive index changes.

    • Rationale: A stable, active immobilized surface is critical. The reference channel is a mandatory control for data quality.

  • SPR Screening Assay:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the highest concentration of the fragment over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a buffer-only (blank) injection for double-referencing.

    • Rationale: The injection of a high concentration maximizes the chance of detecting a weak interaction. Blank injections are essential for accurate data processing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.

    • A positive, dose-dependent binding response that is greater than a predefined threshold (e.g., >10 RU) indicates a potential hit.

    • If a hit is observed, perform a full dose-response experiment to determine the dissociation constant (K_D).

Protocol 4.2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for confirming direct binding and providing information on the binding site. Ligand-observe experiments like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.

Objective: To confirm the binding of N-cyclopropyl-3-hydroxybenzamide to the target protein in solution.

Materials:

  • Purified target protein (µM concentrations).

  • N-cyclopropyl-3-hydroxybenzamide (mM concentrations).

  • NMR buffer (e.g., deuterated phosphate buffer in D₂O).

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Prepare two samples:

      • Test Sample: Target protein (e.g., 10-20 µM) and N-cyclopropyl-3-hydroxybenzamide (e.g., 200 µM) in NMR buffer.

      • Control Sample: N-cyclopropyl-3-hydroxybenzamide only (200 µM) in NMR buffer.

    • Rationale: The control sample provides a reference spectrum of the fragment alone, which is essential for comparison.

  • Acquire 1D Proton NMR Spectrum:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the proton resonances of the fragment.

  • Acquire STD-NMR Spectra:

    • On the test sample, acquire two spectra:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present.

      • Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • Rationale: In the on-resonance experiment, saturation is transferred from the protein to a binding ligand. This transfer does not occur in the off-resonance experiment.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will show signals only for the protons of the fragment that are in close contact with the protein.

    • The presence of signals in the STD difference spectrum is strong evidence of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

Protocol 4.3: Structural Characterization by X-ray Crystallography

Crystallography provides the definitive proof of binding and delivers a high-resolution 3D map of the fragment-protein interaction, which is invaluable for structure-based design.

Objective: To determine the precise binding mode of N-cyclopropyl-3-hydroxybenzamide within the target's active or allosteric site.

Methodology:

  • Protein Crystallization:

    • Generate high-quality crystals of the apo-protein using methods like hanging-drop or sitting-drop vapor diffusion.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals into a solution containing a high concentration of N-cyclopropyl-3-hydroxybenzamide (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with a pre-incubated mixture of the protein and the fragment.

    • Rationale: Soaking is often faster, but co-crystallization may be necessary if the binding site is not accessible in the apo-crystal lattice or if binding induces a significant conformational change.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure to obtain a high-resolution model of the protein-fragment complex.

Hit Progression and Optimization Strategy

Identifying a hit is only the first step. A validated hit must be tractable for chemical evolution into a potent lead compound. The high-resolution structural data obtained from crystallography is the primary driver of this process.

Hit_Progression cluster_grow Fragment Growing cluster_merge Fragment Merging cluster_link Fragment Linking start Validated Hit (N-cyclopropyl-3-hydroxybenzamide) + Crystal Structure decision Analyze Binding Pocket & Fragment Orientation start->decision grow_action Synthesize analogs with extensions from a vector on the fragment (e.g., off the cyclopropyl group). decision->grow_action Yes merge_action Design a single new molecule that incorporates the key features of both fragments. decision->merge_action Yes link_action Synthesize molecules that connect the two fragments with an appropriate linker. decision->link_action Yes grow_desc Is there an empty adjacent pocket? output Optimized Lead Compound (Improved Potency & Properties) grow_action->output merge_desc Does another fragment bind nearby with overlapping volume? merge_action->output link_desc Does another fragment bind in a distinct, adjacent pocket? link_action->output

Figure 2: Decision tree for structure-guided fragment hit evolution.

The primary strategies for evolving a fragment hit like N-cyclopropyl-3-hydroxybenzamide are:

  • Fragment Growing: This is the most common approach.[3] Using the crystal structure, chemists identify vectors on the fragment that point towards unoccupied space in the binding pocket. New chemical functionality is added at these positions to make additional favorable interactions, thereby increasing affinity and potency. The cyclopropyl group provides an excellent, non-planar vector for this strategy.

  • Fragment Linking/Merging: If a screen identifies multiple fragments that bind to adjacent or overlapping sites, they can be computationally and synthetically combined. Linking involves connecting two distinct fragments with a chemical linker, while merging involves designing a new, single molecule that incorporates the core features of both original hits.

Conclusion

N-cyclopropyl-3-hydroxybenzamide serves as a high-value starting fragment for FBDD campaigns. Its well-defined physicochemical properties, inherent three-dimensionality, and synthetic accessibility make it an ideal candidate for screening against a wide range of biological targets. The protocols outlined in this guide provide a robust framework for researchers to identify, validate, and structurally characterize its interactions with a target protein. By leveraging the detailed structural insights gained from these methods, project teams can efficiently execute the design-make-test-analyze cycle, accelerating the progression of this versatile fragment into a potent, optimized lead compound.

References

  • PubChem. (n.d.). 3-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fragment-based lead discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopropyl-3-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Davis, N. J., & Ward, R. A. (2019). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 62(17), 7843–7864. Retrieved from [Link]

  • De Souza, A. S., et al. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. RSC Medicinal Chemistry, 12(9), 1466-1481. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, D., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 102. Retrieved from [Link]

  • Baker, L. M., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Communications Chemistry, 3(1), 1-11. Retrieved from [Link]

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. Retrieved from [Link]

  • Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. Retrieved from [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • Tong, H., et al. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 1175-1177. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(3), 251-252. Retrieved from [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • PubChem. (n.d.). N-cyclopropyl-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cyclobutyl-N-methyl-benzamide. Retrieved from [Link]

  • van der Velden, J. L. J., et al. (2023). An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. Journal of Chemical Information and Modeling, 63(10), 2960-2974. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-cyclopropyl-3-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize N-cyclopropyl-3-hydroxybenzamide by directly reacting 3-hydroxybenzoic acid and cyclopropylamine, but I am observing very low to no yield of the desired amide. What is going wrong?

Answer: The direct condensation of a carboxylic acid and an amine to form an amide is a challenging reaction.[1] The primary obstacle is the competing acid-base reaction between the carboxylic acid (3-hydroxybenzoic acid) and the amine (cyclopropylamine), which forms a stable ammonium carboxylate salt.[1][2] High temperatures are required to overcome the activation barrier for the direct coupling from this salt, which can lead to decomposition of starting materials or products.[1][2]

Solutions:

  • Activation of the Carboxylic Acid: The most common and effective solution is to activate the carboxylic acid. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

    • Acid Chlorides: Convert 3-hydroxybenzoic acid to 3-hydroxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive towards amines.[3] Caution: This method generates HCl as a byproduct, which will protonate the amine. Therefore, at least two equivalents of the amine or a non-nucleophilic base (e.g., triethylamine, pyridine) must be used.[4]

    • Coupling Reagents: Utilize peptide coupling reagents. These reagents activate the carboxylic acid in situ. Commonly used coupling agents include:

      • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.[5][6]

      • Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

      • Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Boron-Mediated Amidation: Boronic acids or borate esters can catalyze the direct amidation reaction.[7] These catalysts facilitate the dehydration of the ammonium carboxylate salt under milder conditions than direct thermal condensation.[7]

MethodReagentsTemperatureKey Considerations
Acid ChlorideSOCl₂ or (COCl)₂, then cyclopropylamine and a base0 °C to room temperatureHighly reactive, generates HCl, requires stoichiometric base.
Carbodiimide CouplingEDC/HOBt, cyclopropylamine, base (e.g., DIPEA)Room temperatureMild conditions, good yields, byproduct can be challenging to remove.[5][6]
Direct Thermal Condensation3-hydroxybenzoic acid, cyclopropylamineHigh temperatures (>150 °C)Generally low yield, potential for decomposition.[1][2]
Issue 2: Formation of Side Products

Question: I am using a coupling reagent for the synthesis, but my final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?

Answer: Several side reactions can occur during amide coupling, leading to impurities.

  • N-Acylurea Formation (with Carbodiimides): If using a carbodiimide like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.

    • Solution: The addition of HOBt or NHS traps the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[8]

  • Esterification: If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol), the activated carboxylic acid can react with the solvent to form a methyl or ethyl ester of 3-hydroxybenzoic acid.[3]

    • Solution: Use a non-nucleophilic solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of 3-hydroxybenzoic acid to form an anhydride.[3]

    • Solution: This is more likely if the amine is added slowly or if the amine is not sufficiently nucleophilic. Ensure the amine is added promptly after the activation of the carboxylic acid.

  • Polymerization: The phenolic hydroxyl group of 3-hydroxybenzoic acid can potentially react with the activated carboxylic acid, leading to polyester formation.

    • Solution: This can be minimized by protecting the phenolic hydroxyl group, for example, as a benzyl or silyl ether, before the amide coupling reaction.[9] The protecting group can then be removed in a subsequent step.

Issue 3: Difficult Purification

Question: I have successfully synthesized the crude N-cyclopropyl-3-hydroxybenzamide, but I am struggling with its purification. What are the recommended purification methods?

Answer: The purification strategy will depend on the nature of the impurities.

  • Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1 M HCl) will remove any unreacted cyclopropylamine and basic byproducts.

    • Base Wash: A dilute base wash (e.g., saturated NaHCO₃ solution) will remove unreacted 3-hydroxybenzoic acid and acidic byproducts.

    • Brine Wash: A wash with saturated NaCl solution helps to remove water from the organic layer.

  • Crystallization: N-cyclopropyl-3-hydroxybenzamide is a solid, and crystallization can be a highly effective purification method.[10] Common solvent systems for crystallization of benzamides include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable method for separating the product from impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.

Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-hydroxybenzoic acid, EDC, HOBt, and DIPEA in DMF add_amine Add cyclopropylamine start->add_amine stir Stir at room temperature for 16h add_amine->stir concentrate Concentrate in vacuo stir->concentrate dilute Dilute with EtOAc concentrate->dilute wash_bicarb Wash with sat. NaHCO3 dilute->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_conc Filter and concentrate dry->filter_conc chromatography Purify by flash column chromatography filter_conc->chromatography end end chromatography->end Obtain pure N-cyclopropyl-3-hydroxybenzamide

Caption: A typical workflow for the synthesis of N-cyclopropyl-3-hydroxybenzamide using EDC/HOBt coupling, followed by workup and purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the synthesis of N-cyclopropyl-3-hydroxybenzamide using a coupling reagent like EDC?

A1: A common and effective protocol involves dissolving 3-hydroxybenzoic acid (1.1-2.0 equivalents), 1-hydroxybenzotriazole (HOBt) (1.1-2.0 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-3 equivalents) in an aprotic solvent like DMF.[5] To this solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.1-2.0 equivalents) followed by cyclopropylamine (1 equivalent).[5] The reaction is typically stirred at room temperature for 16-24 hours.[5]

Q2: Do I need to protect the phenolic hydroxyl group of 3-hydroxybenzoic acid?

A2: While not always necessary, protecting the phenolic hydroxyl group can prevent potential side reactions, such as O-acylation, which can lead to the formation of esters and polymers.[9] Common protecting groups for phenols include benzyl ethers or silyl ethers. The choice of whether to protect depends on the specific reaction conditions and the desired purity of the final product. If side reactions involving the hydroxyl group are observed, protection is recommended.

Q3: What analytical techniques can I use to characterize the final product?

A3: A combination of analytical techniques should be used to confirm the identity and purity of N-cyclopropyl-3-hydroxybenzamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic signals for the aromatic, cyclopropyl, and amide protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the O-H stretch of the phenol.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.[12]

Expected Analytical Data
TechniqueExpected Data
¹H NMR Signals for aromatic protons, a multiplet for the cyclopropyl methine proton, multiplets for the cyclopropyl methylene protons, and a broad singlet for the amide N-H.
¹³C NMR Signals for aromatic carbons, the amide carbonyl carbon, and the cyclopropyl carbons.
IR (cm⁻¹) ~3300 (N-H stretch), ~3200 (O-H stretch), ~1630 (C=O amide I band), ~1540 (N-H bend amide II band).
MS (m/z) [M+H]⁺ at approximately 178.08.[11]

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride or oxalyl chloride.

  • Coupling reagents like DCC and EDC are potential sensitizers and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Logical Relationship of Synthesis Steps

G cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution cluster_analysis Post-Reaction reagents Select Reagents: - 3-Hydroxybenzoic Acid - Cyclopropylamine - Coupling Agent (e.g., EDC) - Base (e.g., DIPEA) - Solvent (e.g., DMF) protection Consider Protecting Group for Phenolic -OH reagents->protection activation Activate Carboxylic Acid (in situ with EDC/HOBt) protection->activation coupling Amine Addition and Amide Bond Formation activation->coupling monitoring Monitor Reaction Progress (TLC/LC-MS) coupling->monitoring workup Aqueous Workup monitoring->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR, HPLC) purification->characterization

Caption: A logical diagram illustrating the key stages and considerations in the synthesis of N-cyclopropyl-3-hydroxybenzamide.

III. References

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]

  • Guan, B.-T., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11867. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate Esters: Simple Catalysts for the Sustainable Synthesis of Complex Amides. Science Advances, 3(9), e1701028. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • PubChem. (n.d.). N-cyclopropyl-3-hydroxybenzamide. Retrieved January 18, 2026, from [Link]

  • Tong, H., & Xu, X. (2022). Crystal structure of N -cyclopropyl-3-hydroxy-4-methoxybenzamide, C 11 H 13 NO 3. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 493-495. [Link]

  • Zhang, M., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 1147-1158. [Link]

  • Google Patents. (n.d.). Process for producing 2-hydroxybenzamide derivatives. Retrieved January 18, 2026, from

  • ResearchGate. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-cyclopropyl-3-hydroxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important benzamide derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Addressing Low Yields of N-cyclopropyl-3-hydroxybenzamide

Low product yield is a frequent challenge in multi-step organic synthesis. In the case of N-cyclopropyl-3-hydroxybenzamide, several factors can contribute to this issue. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of diminished yields.

Issue 1: Incomplete or No Product Formation

Potential Cause A: Ineffective Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine is a kinetically slow process that requires the activation of the carboxylic acid.[1] If the coupling reagent is not effectively activating the 3-hydroxybenzoic acid, the reaction will not proceed to completion.

  • Solution:

    • Choice of Coupling Reagent: For substrates that are not sterically hindered, standard carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) are often effective.[1] For more challenging couplings, a uronium-based reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may offer higher reactivity and faster reaction times.[1][2]

    • Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent and additive (typically 1.1-1.5 equivalents).

    • Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[3] It is crucial to use anhydrous solvents and reagents.

Potential Cause B: Amine Deactivation

Cyclopropylamine, like other primary amines, is basic and can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3][4]

  • Solution:

    • Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize any acid present and ensure the amine remains in its free, nucleophilic form.[1] Typically, 2-3 equivalents of the base are used.

    • Order of Addition: Consider pre-activating the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine and the base.[3]

Potential Cause C: Side Reaction of the Phenolic Hydroxyl Group

The presence of the hydroxyl group on the benzoyl ring introduces a potential site for side reactions. While generally less reactive than the carboxylic acid, it can react with highly reactive intermediates.

  • Solution:

    • Protecting Group Strategy: If significant side products related to the hydroxyl group are observed, consider protecting it as a benzyl ether or a silyl ether. This protecting group can be removed in a subsequent step.

    • Milder Activation Methods: Avoid overly harsh activation methods, such as conversion to the acid chloride with thionyl chloride (SOCl₂), which can lead to undesired reactions with the phenol.[5] While effective for some amide syntheses, the reaction conditions can be too aggressive for this substrate.[6]

Issue 2: Difficult Purification and Product Isolation

Potential Cause: Byproducts from Coupling Reagents

Carbodiimide coupling reagents like DCC and EDC generate urea byproducts.[4] While the urea from EDC is generally water-soluble and can be removed with an aqueous workup, the dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents and can be challenging to remove.[7]

  • Solution:

    • Choice of Reagent: Prefer EDC over DCC for solution-phase synthesis to simplify purification.[8]

    • Workup Procedure: A standard aqueous workup involving washing the organic layer with dilute acid (to remove unreacted amine and base), followed by a wash with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid), and finally a brine wash is typically effective.[3]

    • Purification Technique: If impurities persist, flash column chromatography on silica gel is a reliable method for obtaining the pure product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-cyclopropyl-3-hydroxybenzamide?

The most common and generally effective method is the condensation of 3-hydroxybenzoic acid and cyclopropylamine using a coupling agent.[2] This approach avoids the harsh conditions associated with other methods like high-temperature pyrolysis of the ammonium salt.[5]

Q2: Which solvent is recommended for this reaction?

Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically recommended for amide coupling reactions.[3]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows for the visualization of the consumption of starting materials and the formation of the product.

Q4: I am observing a significant amount of an unexpected side product. What could it be?

A common side reaction, especially with carbodiimides, is the rearrangement of the activated O-acylisourea intermediate to an unreactive N-acylurea.[4] The use of additives like HOBt or HOAt can help to suppress this side reaction by forming a more stable and reactive activated ester.[1][8]

Q5: Can I use thionyl chloride to make the acid chloride of 3-hydroxybenzoic acid first?

While converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) is a classic method for amide synthesis, it may not be ideal for this specific substrate.[5][9] The phenolic hydroxyl group could potentially react with SOCl₂ or the resulting acid chloride, leading to undesired side products. A milder, one-pot coupling reaction is generally preferred.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a good starting point for the synthesis of N-cyclopropyl-3-hydroxybenzamide.

Materials:

  • 3-hydroxybenzoic acid (1.0 equiv)

  • Cyclopropylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 equiv), HOBt (1.2 equiv), and cyclopropylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclopropyl-3-hydroxybenzamide.[1]

Protocol 2: High-Reactivity Amide Coupling using HATU

This protocol is recommended for more challenging couplings or to improve reaction times.[3]

Materials:

  • 3-hydroxybenzoic acid (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve 3-hydroxybenzoic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Data Presentation

Table 1: Recommended Reagent Stoichiometry for Amide Coupling Reactions

ReagentEDC/HOBt Protocol (equivalents)HATU Protocol (equivalents)
3-hydroxybenzoic acid1.01.0
Cyclopropylamine1.1 - 1.21.2
Coupling Reagent1.1 - 1.5 (EDC·HCl)1.0 - 1.5 (HATU)
Additive1.1 - 1.5 (HOBt)N/A
Base2.0 - 3.0 (DIPEA or TEA)2.0 (DIPEA)

Visualizations

Reaction Pathway for N-cyclopropyl-3-hydroxybenzamide Synthesis

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid activated_intermediate Activated Intermediate (O-acylisourea or HOBt-ester) 3-hydroxybenzoic_acid->activated_intermediate Activation cyclopropylamine Cyclopropylamine product N-cyclopropyl-3-hydroxybenzamide cyclopropylamine->product coupling_agent Coupling Agent (e.g., EDC/HOBt or HATU) base Base (e.g., DIPEA) activated_intermediate->product Nucleophilic Attack troubleshooting_tree start Low Yield of N-cyclopropyl-3-hydroxybenzamide check_activation Is the carboxylic acid fully activated? start->check_activation check_amine Is the amine nucleophilic? check_activation->check_amine Yes solution_activation Use a more potent coupling agent (e.g., HATU). Ensure anhydrous conditions. check_activation->solution_activation No check_side_reactions Are there significant side products? check_amine->check_side_reactions Yes solution_amine Add a non-nucleophilic base (e.g., DIPEA). Consider pre-activation of the acid. check_amine->solution_amine No solution_side_reactions Consider protecting the phenolic hydroxyl group. Use milder coupling conditions. check_side_reactions->solution_side_reactions Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • LibreTexts. 21.7: Chemistry of Amides. (2022-09-24). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). [Link]

  • Reddit. amide coupling help : r/Chempros. (2022-03-24). [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015-11-05). [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. (2021-10-20). [Link]

  • Reddit. reactions with thionyl chloride : r/OrganicChemistry. (2022-07-12). [Link]

  • ResearchGate. Carboxylic acid react with amine?. (2018-01-30). [Link]

  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). [Link]

  • PubChemLite. N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). [Link]

  • RSC Publishing. The preparation and applications of amides using electrosynthesis. (2020-11-02). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • PubMed. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • ResearchGate. Further optimization of fungicidal N‐benzyl N‐cyclopropyl carboxamides leading to isoflucypram (1). [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of N-cyclohexyl-3,5-di-t-butyl-4-hydroxybenzamide. [Link]

  • The Chemistry of 3-Hydroxybenzoic Acid: Properties and Synthesis for Industrial Use. The Chemistry of 3-Hydroxybenzoic Acid: Properties and Synthesis for Industrial Use. [Link]

  • De Gruyter. Crystal structure of N -cyclopropyl-3-hydroxy-4-methoxybenzamide, C 11 H 13 NO 3. [Link]

  • NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Google Patents.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/d0519391060010901e1a3c748c035616b7189a42]([Link]

  • NIH. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • PubChem. N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

Sources

N-cyclopropyl-3-hydroxybenzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-cyclopropyl-3-hydroxybenzamide. It provides in-depth troubleshooting for common solubility challenges, offering step-by-step protocols and scientific explanations to enable successful experimental outcomes.

Section 1: Understanding the Core Challenge: Physicochemical Properties and Solubility

This section addresses the fundamental properties of N-cyclopropyl-3-hydroxybenzamide that contribute to its solubility behavior.

Q1: What are the key physicochemical properties of N-cyclopropyl-3-hydroxybenzamide that influence its solubility?

A1: The solubility of N-cyclopropyl-3-hydroxybenzamide is governed by a balance of hydrophilic and hydrophobic features within its molecular structure.

  • Hydrophobic Characteristics: The central benzene ring is inherently hydrophobic, which limits its ability to favorably interact with water molecules. This is a primary reason for its poor aqueous solubility, a common trait among benzamide derivatives.[1]

  • Hydrophilic Characteristics: The molecule possesses two key polar functional groups capable of hydrogen bonding: the amide (-CONH-) and the hydroxyl (-OH) group.[1] These groups enhance solubility in polar solvents.

  • Ionization Potential: The hydroxyl group attached to the benzene ring is phenolic, making it weakly acidic. This means its state of charge, and therefore its solubility, can be manipulated by adjusting the pH of the solution.

These competing characteristics result in a compound that is sparingly soluble in water but demonstrates significantly better solubility in polar organic solvents.[1][2]

Table 1: Physicochemical Properties of N-cyclopropyl-3-hydroxybenzamide

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[3]
Monoisotopic Mass 177.07898 DaPubChem[3]
Predicted XlogP 1.2PubChem[3]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem

Note: XlogP is a computed measure of hydrophobicity. A positive value indicates a preference for lipophilic environments over aqueous ones.

Section 2: Troubleshooting Common Solubility Issues

This section provides direct answers and protocols for immediate problems encountered during experimentation.

Q2: I've added N-cyclopropyl-3-hydroxybenzamide to my aqueous buffer, and it's not dissolving or is precipitating. What are the immediate troubleshooting steps?

A2: When facing immediate dissolution failure, a systematic approach is crucial. The primary issue is often that the aqueous buffer is not a suitable solvent on its own.

Immediate Action Plan:

  • Do Not Assume Insolubility: The issue might be a slow dissolution rate rather than true insolubility.

  • Gentle Agitation: Ensure the solution is being stirred or vortexed adequately to maximize the interaction between the compound and the solvent.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) in a water bath. Increased temperature often improves the solubility of solid compounds.[4][5] However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: If available, place the sample in an ultrasonic bath for 5-10 minute intervals. Cavitation can help break up solid aggregates and enhance dissolution.

  • Re-evaluate Concentration: Verify that your target concentration is not unrealistically high for an aqueous system. It may be necessary to lower the concentration or employ an enhancement technique.

If these steps fail, you will need to prepare the solution by first dissolving the compound in an organic solvent.

Q3: What is the standard protocol for preparing a high-concentration stock solution?

A3: The most reliable method is to first create a concentrated stock solution in a 100% water-miscible organic solvent and then dilute it into your aqueous experimental medium. This ensures the compound is fully dissolved before it encounters the less favorable aqueous environment, minimizing precipitation.

Step-by-Step Protocol for Stock Solution Preparation:

  • Select a Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.[6] Other options include ethanol or methanol.[1]

  • Weigh the Compound: Accurately weigh the required amount of N-cyclopropyl-3-hydroxybenzamide in a suitable vial.

  • Add Solvent: Add the calculated volume of 100% DMSO (or other organic solvent) to achieve your desired stock concentration (e.g., 10 mM, 50 mM).

  • Ensure Complete Dissolution: Vortex or sonicate the vial until the solution is completely clear, with no visible particulates. This is your stock solution.

  • Storage: Store the stock solution appropriately, often at -20°C or -80°C, to maintain stability.[6]

  • Working Solution Preparation: To prepare your final working solution, perform a serial dilution of the organic stock into your aqueous buffer. Crucially, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum (typically <1%, often <0.1%) to avoid off-target effects in biological assays.

Section 3: Advanced Solubility Enhancement Protocols

If a simple organic stock dilution is insufficient or the final organic solvent concentration is too high, the following methods can be employed to increase the aqueous solubility of N-cyclopropyl-3-hydroxybenzamide.

Protocol 1: Solubility Enhancement via pH Adjustment

Q4: How does pH affect the solubility of N-cyclopropyl-3-hydroxybenzamide, and how can I leverage this?

A4: The phenolic hydroxyl group on the benzamide ring is weakly acidic. By raising the pH of the solution above the pKa of this group, it will be deprotonated, forming a negatively charged phenoxide ion. This charged species is significantly more polar and thus more soluble in water. Adjusting the pH is a powerful technique for increasing the solubility of ionizable compounds.[7]

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Prepare a Suspension: Add the N-cyclopropyl-3-hydroxybenzamide powder to your desired aqueous buffer to form a suspension.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Titrate with Base: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

  • Monitor for Dissolution: Observe the suspension. As the pH increases, the compound should begin to dissolve.

  • Determine Final pH: Continue adding base until the solution becomes clear. Record the final pH. This is the minimum pH required to maintain the compound in solution at that specific concentration.

  • Stability Check: Let the final solution sit for a period (e.g., 1-2 hours) to ensure it remains stable and does not precipitate over time.

Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay), as significant deviations can affect biological activity.

Protocol 2: Solubility Enhancement Using Co-Solvents

Q5: Which co-solvents are effective for benzamide derivatives, and what is the protocol for using them?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving hydrophobic molecules like N-cyclopropyl-3-hydroxybenzamide. This is one of the most effective and widely used techniques for enhancing solubility.[7][9]

Table 2: Common Co-Solvents for Pre-clinical Formulations

Co-SolventTypical Starting Concentration (%)Notes
Polyethylene Glycol 400 (PEG 400) 10 - 40%Highly effective and commonly used in formulations.[10]
Propylene Glycol (PG) 10 - 50%Another low-toxicity option frequently used in parenteral formulations.[9]
Ethanol 5 - 20%Good solubilizer, but can have biological effects at higher concentrations.
Glycerin 10 - 30%A viscous co-solvent that can improve solubility.

Step-by-Step Protocol for Co-Solvent System Development:

  • Select Co-Solvents: Choose one or more co-solvents from Table 2 based on your experimental constraints.

  • Prepare Co-Solvent Blends: Create a series of aqueous buffer solutions containing different percentages of your chosen co-solvent (e.g., 10%, 20%, 30% PEG 400 in PBS).

  • Test Solubility: Add an excess amount of N-cyclopropyl-3-hydroxybenzamide to a fixed volume of each co-solvent blend.

  • Equilibrate: Agitate the samples at a constant temperature for several hours (or until equilibrium is reached) to create saturated solutions.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal Blend: Choose the co-solvent blend that achieves the desired concentration while using the lowest possible percentage of the organic co-solvent.

Section 4: Visualization & Workflows

A logical workflow is essential for efficiently tackling solubility problems. The following diagram outlines a decision-making process for a researcher starting with the solid compound.

G cluster_0 cluster_1 Advanced Troubleshooting start Start: Solid N-cyclopropyl-3-hydroxybenzamide prep_stock Prepare High-Concentration Stock in 100% DMSO or Ethanol start->prep_stock dilute Dilute Stock into Aqueous Buffer (Vortexing) prep_stock->dilute check_precip Observe for Precipitation or Cloudiness dilute->check_precip success Success: Solution is Clear and Stable for Experiment check_precip->success No failure Failure: Precipitation Occurs or Concentration is Too Low check_precip->failure Yes is_ionizable Is Compound Ionizable (Phenolic -OH)? failure->is_ionizable ph_adjust Protocol 1: Adjust pH with NaOH to Increase Solubility is_ionizable->ph_adjust Yes cosolvent Protocol 2: Use a Co-solvent System (PEG 400, PG) is_ionizable->cosolvent No ph_check Is Final pH Compatible with Assay? ph_adjust->ph_check ph_check->success Yes ph_check->cosolvent No further_options Consider Advanced Methods: - Surfactants (Tween-80) - Cyclodextrin Complexation cosolvent->further_options Still Insoluble

Caption: Solubility Enhancement Decision Workflow.

Section 5: Frequently Asked Questions (FAQs)

Q: My compound still won't dissolve even with these methods. What are my next options? A: If standard pH adjustment and co-solvency are insufficient, you can explore more advanced formulation strategies. These include using surfactants like Tween-80 or Pluronic-F68 to form micelles that encapsulate the drug, or using cyclodextrins for inclusion complex formation.[7][10][11] Another approach is creating a solid dispersion by embedding the compound within a hydrophilic carrier.[11] These methods require more extensive formulation development.

Q: How does particle size affect dissolution? Should I grind my compound? A: Reducing particle size, for instance by micronization (grinding), increases the surface area of the compound exposed to the solvent.[7][8] This significantly increases the rate of dissolution but does not change the compound's intrinsic or equilibrium solubility.[8][9] So, if your compound dissolves very slowly, grinding it into a finer powder can help it dissolve faster, but it won't help you achieve a higher final concentration if you are already at the solubility limit.

Q: Can I just keep adding more DMSO to my final solution? A: While this will likely dissolve the compound, it is strongly discouraged for most biological experiments. High concentrations of organic solvents like DMSO can act as confounding variables, potentially causing cytotoxicity, altering enzyme activity, or having other off-target effects that can compromise the validity of your experimental results. Always aim to use the lowest possible concentration of any excipient, including co-solvents.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Pawar, P. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. NIH National Library of Medicine. [Link]

  • Solubility of Things. Benzamide. [Link]

  • Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Patel, J. et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Prajapati, B. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Ouyang, J. et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral, Imperial College London. [Link]

  • PubChem. Benzamide, N-cyclopropyl-. NIH National Library of Medicine. [Link]

  • PubChem. Benzamide. NIH National Library of Medicine. [Link]

  • Wikipedia. Benzamide. [Link]

  • Ouyang, J. et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • PubChemLite. N-cyclopropyl-3-hydroxybenzamide (C10H11NO2). [Link]

Sources

Technical Support Center: Stability Assessment of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability assessment of N-cyclopropyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing a robust stability profile for this molecule. In the absence of extensive public literature on this specific compound, this document presents a comprehensive framework based on the chemical nature of N-cyclopropyl-3-hydroxybenzamide and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Our approach is grounded in anticipating potential stability challenges and providing proactive solutions. This guide will walk you through the causality behind experimental choices, ensuring that your stability studies are not just compliant, but scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of N-cyclopropyl-3-hydroxybenzamide that I should be concerned about during stability testing?

A1: N-cyclopropyl-3-hydroxybenzamide possesses several functional groups that could be susceptible to degradation under various environmental conditions. Understanding these liabilities is the first step in designing a comprehensive stability study.

  • Amide Bond: The amide linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 3-hydroxybenzoic acid and cyclopropylamine.[4][5]

  • Phenolic Hydroxyl Group: The hydroxyl group on the benzene ring is prone to oxidation. This can be initiated by atmospheric oxygen, trace metals, or exposure to light, potentially leading to the formation of colored degradation products (quinones or polymeric materials).

  • Aromatic Ring: The benzene ring itself can undergo electrophilic substitution or other reactions, although this typically requires more forcing conditions.

  • Cyclopropyl Group: While generally stable, highly strained rings can be susceptible to cleavage under harsh acidic or oxidative conditions.[4][6]

Q2: I am starting my stability program for N-cyclopropyl-3-hydroxybenzamide. What studies are essential?

A2: A comprehensive stability program should include both long-term and accelerated stability studies, as well as forced degradation (stress testing) studies.[1][2][3]

  • Forced Degradation Studies: These are crucial to perform early in development. They help to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[7][8][9]

  • Accelerated Stability Studies: These studies, conducted under exaggerated storage conditions (e.g., 40°C / 75% RH), are designed to increase the rate of chemical degradation and physical change to predict the long-term stability profile.[1][3]

  • Long-Term Stability Studies: These are performed under the recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) and are intended to establish the re-test period or shelf life of the drug substance.[1][10]

Troubleshooting Guides

Issue 1: My N-cyclopropyl-3-hydroxybenzamide sample is showing unexpected peaks in the chromatogram during a preliminary stability study.

Potential Cause & Troubleshooting Steps:

This is a common issue and highlights the importance of a systematic approach to identifying degradation products.

  • Characterize the Unknown Peaks:

    • Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products. From the structure of N-cyclopropyl-3-hydroxybenzamide (Molecular Formula: C10H11NO2, Molecular Weight: 177.2 g/mol ), you can hypothesize the structures of potential degradants. For instance, the formation of 3-hydroxybenzoic acid (C7H6O3, MW: 138.12 g/mol ) and cyclopropylamine (C3H7N, MW: 57.09 g/mol ) via hydrolysis would be a primary hypothesis to test.

    • UV-Vis Spectroscopy (DAD/PDA Detector): Comparing the UV spectra of the unknown peaks to the parent compound can indicate if the chromophore has been altered.

  • Perform Forced Degradation Studies:

    • By systematically subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress, you can often selectively generate the degradation products you are observing.[7][8] This serves as a confirmatory tool. If the retention time and mass of a peak in your stressed sample match an unknown peak in your stability study, you have likely identified its origin.

  • Check Your Placebo and Excipients (for drug product):

    • If you are working with a formulation, ensure that the new peaks are not arising from excipient degradation or interactions between the excipients and the active pharmaceutical ingredient (API). Run stability studies on the placebo to rule this out.

Issue 2: My stability-indicating HPLC method is not adequately separating all degradation products.

Potential Cause & Troubleshooting Steps:

A robust, stability-indicating method is the cornerstone of a reliable stability study. If you are facing co-elution or poor resolution, consider the following:

  • Method Optimization:

    • Gradient Modification: Adjust the slope of your gradient. A shallower gradient can often improve the separation of closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase. The ionization state of the phenolic hydroxyl group and any acidic or basic degradants will be highly dependent on pH, which in turn affects their retention.

    • Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano).

  • Utilize a Degradation Cocktail:

    • Prepare a mixture of samples from your forced degradation studies (e.g., acid-stressed, base-stressed, and peroxide-stressed). This "cocktail" will contain a wide range of degradation products and is an excellent tool for challenging the specificity of your analytical method. Your goal is to achieve baseline separation of the parent peak from all degradation product peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-cyclopropyl-3-hydroxybenzamide

Objective: To identify the potential degradation pathways of N-cyclopropyl-3-hydroxybenzamide and to generate degradation products for the development and validation of a stability-indicating analytical method.

Materials:

  • N-cyclopropyl-3-hydroxybenzamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV/PDA and/or HPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-cyclopropyl-3-hydroxybenzamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light. At selected time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours. Also, expose a solution of the drug substance to the same conditions.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[11][12] If degradation is too extensive or too limited, adjust the stress conditions (e.g., acid/base concentration, temperature, time).

Data Presentation:

Stress ConditionDurationTemperatureReagent% Degradation of ParentNumber of Degradants Detected
Acid Hydrolysis24 hours60°C0.1 M HCl
Base Hydrolysis24 hoursRT0.1 M NaOH
Oxidation24 hoursRT3% H2O2
Thermal (Solid)48 hours80°CN/A
Thermal (Solution)48 hours80°CN/A
Photolytic (Solid)Per ICH Q1BControlledN/A
Photolytic (Solution)Per ICH Q1BControlledN/A

Note: The table should be populated with experimental data.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method capable of separating N-cyclopropyl-3-hydroxybenzamide from its process-related impurities and degradation products.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 254 nm (orλmax of N-cyclopropyl-3-hydroxybenzamide)

  • Injection Volume: 10 µL

Method Development Workflow:

workflow start Start with Initial HPLC Parameters inject_parent Inject N-cyclopropyl-3-hydroxybenzamide Standard start->inject_parent inject_cocktail Inject Forced Degradation 'Cocktail' inject_parent->inject_cocktail evaluate Evaluate Peak Shape, Resolution, and Purity inject_cocktail->evaluate optimize Optimize Method (Gradient, pH, Column) evaluate->optimize Resolution < 1.5 validate Validate Method (ICH Q2(R1)) evaluate->validate Resolution > 1.5 optimize->inject_cocktail end Final Stability-Indicating Method validate->end

Caption: HPLC Method Development Workflow.

Visualizing Potential Degradation

The following diagram illustrates the most probable degradation pathways for N-cyclopropyl-3-hydroxybenzamide based on its chemical structure.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) parent N-cyclopropyl-3-hydroxybenzamide hydrolysis_prod1 3-Hydroxybenzoic Acid parent->hydrolysis_prod1 Amide Cleavage hydrolysis_prod2 Cyclopropylamine parent->hydrolysis_prod2 Amide Cleavage oxidation_prod Quinone-type Structures / Polymers parent->oxidation_prod Phenol Oxidation

Caption: Potential Degradation Pathways.

This guide provides a robust starting point for your stability assessment of N-cyclopropyl-3-hydroxybenzamide. Remember that each molecule is unique, and these protocols may require adaptation based on your experimental observations. For further questions, please do not hesitate to contact our application support team.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). [Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. [Link]

  • Stability tests according to ICH Q1A (R2). [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Forced Degradation Studies. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • N-cyclopropyl-3-hydroxybenzamide (C10H11NO2) - PubChemLite. [Link]

  • N-cyclopropyl-4-[8-[(3-hydroxy-3-methylcyclobutyl)methylamino]-6-pyridin-3-yloxyimidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. [Link]

  • Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. [Link]

  • Benzamide, N-cyclopropyl-. [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... [Link]

  • N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]

  • (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]

  • (PDF) Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of N-cyclopropyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and structurally related molecules. The formation of the amide bond between 3-hydroxybenzoic acid and cyclopropylamine is a critical transformation that can present several challenges, including low yields, side product formation, and purification difficulties.[1]

This document provides a structured, in-depth technical guide in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the robustness and reproducibility of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Reaction Optimization

Q1: My reaction yield for N-cyclopropyl-3-hydroxybenzamide is consistently low. What are the most critical parameters to investigate?

A1: Low yields in this amide coupling reaction typically stem from a few key areas: inefficient activation of the carboxylic acid, suboptimal reaction conditions, or competing side reactions.[1] A systematic approach to optimization is crucial.

  • Coupling Reagent Choice: The selection of an appropriate coupling reagent is paramount. For this specific transformation, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are a common starting point, often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3] These additives can suppress side reactions and minimize racemization if chiral centers are present.[4][5] For more challenging couplings, consider phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU), which are generally more reactive.[1][]

  • Solvent and Base Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically effective.[2][7] The choice of base is also critical. Non-nucleophilic bases such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are commonly used to neutralize the acid formed during the reaction without competing with the cyclopropylamine.[7][8]

  • Temperature and Reaction Time: Amide coupling reactions are often run at room temperature.[7] However, if the reaction is sluggish, gentle heating may be necessary. Conversely, if side product formation is an issue, cooling the reaction to 0 °C, especially during the addition of the coupling reagent, can be beneficial.[1][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[1]

  • Stoichiometry: Ensure the correct stoichiometry of your reagents. A slight excess of the amine (cyclopropylamine) and the coupling reagent (1.1-1.5 equivalents) relative to the carboxylic acid (3-hydroxybenzoic acid) is often used to drive the reaction to completion.[1][2]

Q2: I am observing significant formation of an unknown impurity. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common challenge. Identifying these impurities is the first step toward mitigating their formation.

  • O-Acylation of the Phenolic Hydroxyl Group: The hydroxyl group on the 3-hydroxybenzoic acid is nucleophilic and can compete with the cyclopropylamine, leading to the formation of ester byproducts or polymers. While generally less reactive than the amine, this can be a significant issue under certain conditions.

    • Mitigation Strategy: One effective strategy is to protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) or benzyl (Bn) ether before the coupling reaction, followed by a deprotection step. Alternatively, careful selection of coupling reagents and conditions can favor N-acylation. Using milder conditions and avoiding a large excess of the activating agent can help.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[7]

    • Mitigation Strategy: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[4]

  • Hydrolysis of the Activated Carboxylic Acid: Any moisture present in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, regenerating the starting material and reducing the yield.[1]

    • Mitigation Strategy: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for the synthesis of N-cyclopropyl-3-hydroxybenzamide.

Materials:

  • 3-hydroxybenzoic acid

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.1-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).[2]

  • Add cyclopropylamine (1.1-1.2 equivalents) to the mixture.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.1-1.5 equivalents) portion-wise to the stirred reaction mixture.[1][2]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-cyclopropyl-3-hydroxybenzamide.[1]

Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of N-cyclopropyl-3-hydroxybenzamide

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
EDCHOBtDIPEADMF0 to RT16~90%[2]
HATUNoneDIPEADMFRT12>85%[8]
T3P®NonePyridineEtOAcRT4High
Acyl ChlorideNoneTEADCM0 to RT8-16Variable[7]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualization of Key Processes

Diagram 1: General Amide Coupling Workflow

This diagram illustrates the decision-making process for optimizing the amide coupling reaction.

Amide_Coupling_Workflow Start Start: 3-Hydroxybenzoic Acid + Cyclopropylamine Coupling_Reagent Select Coupling Reagent (e.g., EDC, HATU) Start->Coupling_Reagent Solvent_Base Select Solvent & Base (e.g., DMF, DIPEA) Coupling_Reagent->Solvent_Base Reaction_Setup Set Up Reaction (Temperature, Time) Solvent_Base->Reaction_Setup Monitor Monitor Progress (TLC, LC-MS) Reaction_Setup->Monitor Troubleshoot Low Yield or Impurity? Monitor->Troubleshoot Workup Aqueous Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product N-cyclopropyl-3- hydroxybenzamide Purification->Product Troubleshoot->Workup No Optimize Optimize Conditions: - Change Reagent - Adjust Temp/Time - Protect -OH group Troubleshoot->Optimize Yes Optimize->Coupling_Reagent EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_amidation Amidation RCOOH 3-Hydroxybenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Product N-cyclopropyl-3-hydroxybenzamide Active_Ester->Product + Cyclopropylamine Amine Cyclopropylamine

Sources

Technical Support Center: Purification of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of N-cyclopropyl-3-hydroxybenzamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Troubleshooting Guide

This section addresses common issues encountered during the purification of N-cyclopropyl-3-hydroxybenzamide, offering potential causes and actionable solutions.

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution may be supersaturated with impurities that inhibit crystal lattice formation. Rapid cooling can also promote oiling out.

  • Troubleshooting Steps:

    • Slow Down Cooling: Allow the heated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Solvent System Modification: If oiling persists, re-heat the solution to re-dissolve the oil. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common solvent mixture to try is ethyl acetate/hexanes.

    • Reduce Concentration: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, cool slowly.

    • Pre-purification: If impurities are the likely cause, a preliminary purification step, such as a quick filtration through a small plug of silica gel or an acid-base extraction, may be necessary before attempting recrystallization.

Problem 2: No crystals form upon cooling, even after an extended period.

  • Potential Cause: The solution is not supersaturated, meaning either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If a small amount of pure, solid N-cyclopropyl-3-hydroxybenzamide is available, add a tiny crystal to the cooled solution to initiate crystallization.

    • Increase Concentration: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of inert gas and then attempt to cool the solution again.

    • Change Solvent System: The chosen solvent may be too good at dissolving the compound. A different solvent or a mixture of solvents might be necessary. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Problem 3: The recovered crystals are colored, even though the pure compound should be white or off-white.

  • Potential Cause: Colored impurities from the reaction are co-precipitating with the product.

  • Troubleshooting Steps:

    • Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.

    • Oxidative Impurities: If the impurities are due to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) may help.

    • Column Chromatography: If the colored impurities cannot be removed by recrystallization, column chromatography is a more effective method for separating them.

Column Chromatography Issues

Problem 1: The compound is not moving from the baseline on the TLC plate, even with a polar solvent system.

  • Potential Cause: The solvent system is not polar enough to elute the compound. The presence of the phenolic hydroxyl and amide groups makes N-cyclopropyl-3-hydroxybenzamide relatively polar.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.

    • Add a Polar Modifier: Adding a small amount (0.5-1%) of methanol or acetic acid to the mobile phase can significantly increase its polarity and help elute highly polar compounds. Acetic acid can also help to reduce tailing on the TLC plate for acidic compounds.

Problem 2: The compound streaks on the TLC plate and the column, leading to poor separation.

  • Potential Cause: This is a common issue with compounds that have acidic protons, like the phenolic hydroxyl group in N-cyclopropyl-3-hydroxybenzamide. The acidic silica gel can interact strongly with the compound, causing streaking.

  • Troubleshooting Steps:

    • Add Acetic Acid: As mentioned above, adding a small amount of acetic acid (around 0.5%) to the eluent can suppress the ionization of the phenolic hydroxyl group, leading to sharper bands and better separation.

    • Use a Different Stationary Phase: If streaking is severe, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel (like C18 for reverse-phase chromatography).

Problem 3: The fractions are still impure after column chromatography.

  • Potential Cause:

    • The column was overloaded with the crude product.

    • The separation between the product and impurities is very small (low ΔRf).

    • The fractions were collected in too large of volumes.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Before running the column, ensure you have a good separation on TLC, with the Rf of your product around 0.3.

    • Reduce the Load: Use a larger column or load less crude material. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to separate compounds with close Rf values.

    • Collect Smaller Fractions: Collecting smaller fractions allows for a finer separation of the components as they elute from the column.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude N-cyclopropyl-3-hydroxybenzamide?

For a solid crude product, recrystallization is often a good first step. It is a relatively quick and inexpensive method that can significantly improve the purity of your compound by removing many common impurities. If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.

Q2: How can I use acid-base extraction to purify N-cyclopropyl-3-hydroxybenzamide?

Acid-base extraction is an excellent technique for separating N-cyclopropyl-3-hydroxybenzamide from non-acidic impurities.[1][2] The phenolic hydroxyl group is weakly acidic and will be deprotonated by a strong base.[3]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent in which both the product and impurities are soluble, such as ethyl acetate or dichloromethane.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract it with a cold, aqueous solution of a strong base, such as 1 M sodium hydroxide (NaOH). The deprotonated N-cyclopropyl-3-hydroxybenzamide (the phenoxide salt) will move into the aqueous layer, while neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing the neutral impurities can be discarded or processed further if it contains other compounds of interest.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring, until the solution is acidic (test with pH paper). The protonated N-cyclopropyl-3-hydroxybenzamide will precipitate out of the aqueous solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.

Q3: What are the most likely impurities in my sample of N-cyclopropyl-3-hydroxybenzamide?

The most common impurities will depend on the synthetic route used. However, typical impurities include:

  • Unreacted Starting Materials: 3-hydroxybenzoic acid and cyclopropylamine.

  • Coupling Reagents: If amide coupling reagents like EDC or HATU were used, byproducts from these reagents may be present.

  • Side-Products: Depending on the reaction conditions, side-products from reactions involving the phenolic hydroxyl group could be formed.

Q4: What is a good solvent system for column chromatography of N-cyclopropyl-3-hydroxybenzamide?

A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[4] Based on the purification of the similar compound N-cyclopropyl-3-hydroxy-4-methoxybenzamide, a mobile phase of ethyl acetate in petroleum ether is effective.[4] A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will likely provide the best separation.

Q5: How can I monitor the purity of my N-cyclopropyl-3-hydroxybenzamide?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the purity of fractions from column chromatography. A pure compound should show a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp melting point. Impurities will typically broaden the melting point range and lower the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the structure and purity of a compound. The absence of signals from impurities is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Data and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification TechniqueRecommended Solvents/Mobile PhasesRationale
Recrystallization Ethyl Acetate/Hexanes, Acetone/Water, Ethanol/WaterThese solvent mixtures provide a good polarity range to dissolve the compound when hot and allow for precipitation when cold.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of 10-50% Ethyl Acetate in Hexanes (or Petroleum Ether)This system effectively separates moderately polar compounds. The gradient allows for the elution of less polar impurities first, followed by the product.
Acid-Base Extraction Organic Solvent: Ethyl AcetateAqueous Base: 1 M NaOHAqueous Acid: 1 M HClEthyl acetate is a good solvent for the neutral form of the compound. NaOH is a strong enough base to deprotonate the phenol, and HCl is used to re-protonate it for precipitation.[3]
Experimental Workflow Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude N-cyclopropyl-3- hydroxybenzamide tlc TLC Analysis start->tlc Assess complexity recryst Recrystallization tlc->recryst Solid, few spots column Column Chromatography tlc->column Oily, multiple spots acid_base Acid-Base Extraction tlc->acid_base Neutral impurities present pure_product Pure Product recryst->pure_product column->pure_product acid_base->pure_product purity_check Purity Check (TLC, MP, NMR) pure_product->purity_check

Caption: Decision workflow for selecting a purification method.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. Benzamide, N-cyclopropyl-. [Link]

  • PubChemLite. N-cyclopropyl-3-hydroxybenzamide. [Link]

  • Kobrak, M. et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 894. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • ChemSynthesis. 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide. [Link]

  • Tong, H. et al. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1147-1149. [Link]

  • PubChem. Benzohydroxamic acid. [Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • Zhang, Y. et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]

  • PubChem. N-cyclopropyl-3-(1'-hydroxy-1'-methyl-2-oxospiro[1H-indole-3,4'-cyclohexane]-6-yl)-4-methylbenzamide. [Link]

  • PubChem. N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. [Link]

Sources

Technical Support Center: Synthesis of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-cyclopropyl-3-hydroxybenzamide. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols. Our goal is to equip you with the expertise to navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common coupling reagents for synthesizing N-cyclopropyl-3-hydroxybenzamide?

The most prevalent method for forming the amide bond in N-cyclopropyl-3-hydroxybenzamide is through the condensation of 3-hydroxybenzoic acid and cyclopropylamine.[1] This typically requires the activation of the carboxylic acid. Widely used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[2][3][4] Other options include phosphonium and aminium reagents such as BOP and HBTU, which can offer high coupling rates.[3][4]

FAQ 2: Is a protecting group necessary for the hydroxyl group of 3-hydroxybenzoic acid?

The phenolic hydroxyl group of 3-hydroxybenzoic acid is nucleophilic and can potentially react with the activated carboxylic acid, leading to side products. While direct coupling is possible, the use of a protecting group for the phenol is often recommended to prevent side reactions and improve the yield of the desired amide.[5] Common protecting groups for phenols include ethers (e.g., benzyl or silyl ethers) and esters.[5][6][7][8][9] The choice of protecting group should be orthogonal to the amide coupling and deprotection conditions.[6]

FAQ 3: What is the role of HOBt in EDC-mediated coupling reactions?

In EDC-mediated amide bond formation, the carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange to a stable N-acylurea, an undesired byproduct.[3][10] HOBt acts as an activating agent by reacting with the O-acylisourea to form an HOBt-ester.[2][11][12] This HOBt-ester is more stable than the O-acylisourea, less prone to rearrangement, and reacts efficiently with the amine to form the desired amide, regenerating HOBt in the process.[11][13]

FAQ 4: What are the common impurities found in the final product?

Common impurities can include unreacted starting materials (3-hydroxybenzoic acid and cyclopropylamine), the urea byproduct from the coupling reagent (e.g., dicyclohexylurea if DCC is used), and side products arising from reactions involving the unprotected hydroxyl group.[4][14][15] If a protecting group strategy is employed, incomplete deprotection can also lead to impurities.

FAQ 5: How can I purify the final product, N-cyclopropyl-3-hydroxybenzamide?

Purification is typically achieved through column chromatography on silica gel.[15] The choice of eluent system will depend on the polarity of the product and impurities. Recrystallization can also be an effective method for obtaining highly pure material. Washing the crude product with aqueous solutions of mild acid and base can help remove unreacted starting materials and acidic or basic byproducts.[16]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-cyclopropyl-3-hydroxybenzamide, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Amide

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Hydrolysis of activated intermediate: In the presence of water, the activated carboxylic acid intermediate can hydrolyze back to the starting carboxylic acid.[17]

  • Poor quality reagents: Degradation of coupling reagents or starting materials can lead to lower yields.

Solutions:

Solution Detailed Explanation
Optimize Reaction Conditions Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider increasing the temperature, although this may also promote side reactions.[3] Ensure accurate stoichiometry of all reagents.
Minimize Side Reactions If not using a protecting group for the hydroxyl function, consider adding one. Common choices include benzyl ether (removable by hydrogenolysis) or a silyl ether like TBDMS (removable with fluoride sources).[8][9] The use of HOBt with EDC is crucial to suppress N-acylurea formation.[3][10]
Ensure Anhydrous Conditions Use anhydrous solvents and dry glassware to minimize hydrolysis of the activated carboxylic acid intermediate. Common solvents for amide coupling include DMF, DCM, and THF.[14][18]
Verify Reagent Quality Use fresh or properly stored coupling reagents and starting materials. EDC hydrochloride is a stable solid, but should be stored in a desiccator.
Problem 2: Formation of a Major Side Product

Possible Cause:

  • N-acylurea Formation: This is a common side reaction when using carbodiimide coupling reagents without an additive like HOBt.[3][10] The O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the amine.

Solutions:

  • Mechanism of N-acylurea Formation and its Prevention:

    G CarboxylicAcid 3-Hydroxybenzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt_Ester HOBt Ester (Activated Intermediate) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt_Ester->HOBt - HOBt (regenerated) Amide N-cyclopropyl-3- hydroxybenzamide (Desired Product) HOBt_Ester->Amide + Cyclopropylamine Cyclopropylamine Cyclopropylamine Urea Urea Byproduct

    Figure 1. Reaction pathway showing the formation of the desired amide and the N-acylurea side product. The addition of HOBt intercepts the reactive O-acylisourea intermediate to form a more stable HOBt ester, which then reacts with the amine to yield the final product.

  • Experimental Protocol to Minimize N-acylurea Formation:

    • Dissolve 3-hydroxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent like DMF.

    • Add EDC hydrochloride (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add cyclopropylamine (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

Problem 3: Difficulty in Removing the Urea Byproduct

Possible Cause:

  • Insolubility of the Urea Byproduct: If dicyclohexylcarbodiimide (DCC) is used as the coupling reagent, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be difficult to remove.[4]

Solutions:

Solution Detailed Explanation
Use a Water-Soluble Carbodiimide Employ EDC as the coupling reagent. The corresponding urea byproduct is water-soluble and can be easily removed by an aqueous workup.[4][14]
Filtration If DCC is used, the precipitated DCU can often be removed by filtration of the reaction mixture. Chilling the reaction mixture may help to further precipitate the urea.
Chromatography If the urea byproduct remains in the crude product, it can usually be separated by column chromatography.
Problem 4: O-Acylation of the Phenolic Hydroxyl Group

Possible Cause:

  • Reaction of the Unprotected Phenol: The phenolic hydroxyl group of 3-hydroxybenzoic acid can compete with cyclopropylamine in reacting with the activated carboxylic acid, leading to the formation of an ester dimer or oligomers.

Solutions:

  • Protecting Group Strategy: The most reliable way to prevent O-acylation is to protect the phenolic hydroxyl group before the amide coupling reaction.

    G Start 3-Hydroxybenzoic Acid Protection Protection of Phenolic -OH Start->Protection ProtectedAcid Protected 3-Hydroxybenzoic Acid Protection->ProtectedAcid Coupling Amide Coupling with Cyclopropylamine (EDC/HOBt) ProtectedAcid->Coupling ProtectedAmide Protected N-cyclopropyl- 3-hydroxybenzamide Coupling->ProtectedAmide Deprotection Deprotection of Phenolic -OH ProtectedAmide->Deprotection FinalProduct N-cyclopropyl-3- hydroxybenzamide Deprotection->FinalProduct

    Figure 2. A general workflow for the synthesis of N-cyclopropyl-3-hydroxybenzamide using a protecting group strategy for the phenolic hydroxyl group.

  • Step-by-Step Protocol for Benzyl Protection and Deprotection:

    1. Protection (Benzylation):

    • Dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., acetone, DMF).

    • Add a base such as potassium carbonate (K₂CO₃).

    • Add benzyl bromide and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the resulting 3-(benzyloxy)benzoic acid.

    2. Amide Coupling:

    • Follow the standard EDC/HOBt coupling procedure with the protected 3-(benzyloxy)benzoic acid and cyclopropylamine.

    3. Deprotection (Hydrogenolysis):

    • Dissolve the protected amide in a solvent like ethanol or ethyl acetate.

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and concentrate the filtrate to obtain the final product.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Protecting Groups - chem.iitb.ac.in.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate.
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Coupling Reagents - Aapptec Peptides.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics.
  • Carbodiimide - Wikipedia.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Appendix 6: Protecting groups - Oxford Learning Link.
  • Protecting Groups List - SynArchive.
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
  • Protecting group - Wikipedia.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.
  • US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • N-cyclopropyl-4-hydroxybenzamide synthesis - ChemicalBook.
  • Green Solvents for the Formation of Amide Linkage - ResearchGate.

Sources

Technical Support Center: Scaling Up N-cyclopropyl-3-hydroxybenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of N-cyclopropyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important benzamide derivative. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for efficiency and robustness.

Core Synthesis Pathway

The primary route to N-cyclopropyl-3-hydroxybenzamide involves the amide coupling of 3-hydroxybenzoic acid and cyclopropylamine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_process Process A 3-Hydroxybenzoic Acid C Carboxylic Acid Activation A->C Coupling Reagent + Base B Cyclopropylamine D Amide Bond Formation B->D C->D Activated Intermediate E N-cyclopropyl-3-hydroxybenzamide D->E

Caption: General workflow for amide coupling synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Reaction Yield and Purity

Q1: My reaction yield is consistently low or has stalled. What are the most common causes?

Several factors can lead to poor conversion. The most frequent culprits involve inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The coupling reagent must be sufficiently reactive and used in the correct stoichiometric amount (typically 1.1-1.2 equivalents) to fully convert the 3-hydroxybenzoic acid to a reactive intermediate.[1] Insufficient reagent will leave unreacted starting material.

  • Amine Deactivation: Cyclopropylamine, like all amines, is basic. It can react with the acidic carboxylic acid in an acid-base neutralization, forming a non-nucleophilic ammonium salt.[1] This is why a non-nucleophilic base (e.g., DIPEA, NMM) is crucial to scavenge the acid produced and keep the amine in its free, reactive form.

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in your solvent or reagents will quench this intermediate, reverting it to the starting carboxylic acid and halting amide formation.[1] Always use anhydrous solvents and ensure reagents are dry.

  • Side Reactions: With certain coupling reagents, particularly carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine coupling is slow, effectively terminating the reaction.[2]

Q2: I am observing significant impurity formation. What are the likely side products and how can they be minimized?

Impurity profiles often point directly to specific flaws in the reaction setup.

  • N-Acylurea Byproduct: As mentioned, this is a classic byproduct when using carbodiimide reagents like EDC or DCC.[2] To minimize this, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used. These additives trap the activated intermediate as a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[1][3]

  • Double Acylation: While less common for the amine, the phenolic hydroxyl group on 3-hydroxybenzoic acid could potentially be acylated, leading to dimers or oligomers. This is generally avoided by choosing coupling conditions that favor amidation over esterification. Standard amide coupling conditions at room temperature are typically selective for the amine.

  • Racemization: This is not a concern for this specific molecule as neither reactant is chiral. However, it is a critical consideration in many pharmaceutical syntheses, and the use of additives like HOBt or HOAt is a standard practice to suppress it.[2][4]

Category 2: Reagents and Conditions

Q3: How do I select the optimal coupling reagent for scaling up this reaction?

The choice of coupling reagent is a critical decision that balances reactivity, cost, and process safety, especially at scale.[5][6]

  • Carbodiimides (EDC, DIC): These are cost-effective and widely used. EDC is particularly advantageous for scale-up because its urea byproduct is water-soluble, simplifying removal during aqueous work-up.[3] However, they often require an additive (HOBt, Oxyma) to boost efficiency and prevent side reactions.[3]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly reactive and often give faster reaction times and higher yields with fewer side reactions.[7] HATU is particularly effective for challenging couplings.[2][8] The primary drawback is their higher cost, which can be a significant factor in large-scale production.

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these are very efficient and can be advantageous for sterically hindered substrates.[2][7] They are also expensive and generate phosphine oxide byproducts, which must be removed during purification.

Coupling Reagent Typical Byproduct Ease of Byproduct Removal Relative Cost Key Considerations for Scale-Up
EDC + HOBt/Oxyma Water-soluble ureaEasy (Aqueous wash)LowMost common choice for scale-up due to cost and easy purification.[3]
DIC + HOBt/Oxyma Insoluble urea (DIU)Difficult (Filtration)LowDIU filtration can be problematic at large scales.
HATU / HBTU Tetramethylurea (water-soluble)Easy (Aqueous wash)HighExcellent reactivity but cost may be prohibitive.[2][7]
PyBOP Phosphine oxide derivativesModerate (Chromatography)HighHigh efficiency but byproduct removal can be challenging without chromatography.[2]

Q4: What are the most critical reaction parameters to control during scale-up?

  • Solvent: A polar, aprotic, and anhydrous solvent is required. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.[2] Ensure the solvent is rated as anhydrous to prevent hydrolysis of the activated intermediate.

  • Temperature: Amide couplings are typically run at room temperature (20-25 °C).[2] Running the reaction at lower temperatures (e.g., 0 °C) can sometimes help minimize side reactions, especially if the starting materials are sensitive.[1] Exothermic reactions upon reagent addition should be controlled, particularly at scale.

  • Stoichiometry and Order of Addition: A slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.1 eq) is common to drive the reaction to completion. The recommended order of addition is to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.[2] This prevents the amine from reacting directly with the coupling reagent.

Troubleshooting Workflow

If you encounter low yields, follow this logical decision tree to diagnose the issue.

G start Low / No Yield Observed q1 LC-MS shows unreacted starting materials? start->q1 q2 Side products observed? (e.g., N-acylurea) q1->q2 No sol1 Issue: Incomplete Activation or Deactivated Amine q1->sol1 Yes sol2 Issue: Slow Coupling / Side Reactions q2->sol2 Yes sol3 Issue: Work-up or Purification Loss q2->sol3 No act1 Action: 1. Verify reagent quality & stoichiometry. 2. Ensure anhydrous conditions. 3. Increase base (DIPEA) amount. sol1->act1 act2 Action: 1. Add HOBt or Oxyma if using EDC/DIC. 2. Switch to a more reactive agent (HATU). 3. Check reaction temperature. sol2->act2 act3 Action: 1. Check pH of aqueous layers. 2. Ensure complete extraction. 3. Re-evaluate purification method. sol3->act3

Caption: A troubleshooting decision tree for low-yield amide couplings.

Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis using HATU

This protocol utilizes a highly reactive uronium-based coupling agent for robust and high-yield synthesis.

  • Preparation: To a clean, dry, 500 mL three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 150 mL) and stir until all solids are dissolved.

  • Activation: To the stirred solution, add HATU (30.1 g, 79.6 mmol, 1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (38 mL, 217.2 mmol, 3.0 equiv).

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 10-15 minutes. A slight color change may be observed.

  • Amine Addition: Slowly add cyclopropylamine (6.0 mL, 86.9 mmol, 1.2 equiv) to the reaction mixture via syringe. Maintain the internal temperature below 30 °C.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 500 mL of cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Work-up: Proceed to the work-up protocol below.

Protocol 2: Standard Aqueous Work-up and Purification

This procedure is designed to remove the catalyst byproducts and unreacted reagents.

  • Combine Organics: Combine the organic layers from the extraction step.

  • Acid Wash: Wash the organic layer sequentially with 1N HCl (2 x 150 mL) to remove excess base (DIPEA).

  • Base Wash: Wash with a saturated aqueous solution of NaHCO₃ (2 x 150 mL) to remove any unreacted 3-hydroxybenzoic acid.

  • Brine Wash: Wash with brine (1 x 150 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Tong, H., & Xu, X. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

Sources

Technical Support Center: Analytical Challenges with N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-cyclopropyl-3-hydroxybenzamide. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, analytical chemists, and drug development professionals. The guidance is structured to address challenges from first principles, focusing on the chemical behavior of the molecule's key functional groups: the phenolic hydroxyl, the benzamide linkage, and the N-cyclopropyl substituent.

Foundational Knowledge: Physicochemical Properties and Handling

Understanding the inherent properties of N-cyclopropyl-3-hydroxybenzamide (C₁₀H₁₁NO₂) is the first step to developing robust analytical methods.

  • Structure: The molecule consists of a central benzene ring substituted with a hydroxyl (-OH) group and a benzamide group, where the amide nitrogen is attached to a cyclopropyl ring.

  • Solubility: The presence of both polar (hydroxyl, amide) and non-polar (benzene ring, cyclopropyl) groups suggests moderate solubility in common organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is expected to be limited but will increase significantly at pH values above the pKa of the phenolic hydroxyl group (typically pKa ~9-10) due to the formation of the more soluble phenolate anion.

  • Stability: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions.[1][2] The benzamide linkage is generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially when heated.[3][4]

Key Handling Recommendations:

  • Store solid material in a cool, dark, and dry place.

  • Prepare analytical solutions fresh daily using high-purity solvents.

  • Use amber glass vials or light-blocking containers for solutions to minimize photodegradation.

  • Keep the pH of aqueous sample diluents neutral or slightly acidic (pH 3-6) to enhance stability.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the primary analytical technique for the quantification and purity assessment of N-cyclopropyl-3-hydroxybenzamide. However, its structure presents several common chromatographic challenges.

Issue 1: Asymmetric Peak Shape (Tailing)

Peak tailing is the most common issue encountered with phenolic and amide-containing compounds. It compromises resolution and reduces the accuracy of integration.[5]

Root Causes & Solutions:

  • Secondary Silanol Interactions: The acidic phenolic proton and, to a lesser extent, the amide group can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[5] This secondary interaction mechanism retains some analyte molecules longer, causing the characteristic tail.

    • Solution 1: Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. At this low pH, the majority of surface silanols are protonated (Si-OH), and the phenolic hydroxyl group is fully protonated, minimizing unwanted ionic interactions.[6]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is "end-capped." End-capping deactivates most residual silanols by reacting them with a small silylating agent, providing a more inert surface.[6]

    • Solution 3: Buffer the Mobile Phase: Use a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) to maintain a consistent pH throughout the gradient, which is crucial for reproducible retention times and peak shapes.[6][7]

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Troubleshooting Flowchart for HPLC Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.5) cause1 Potential Cause: Secondary Silanol Interactions start->cause1 cause2 Potential Cause: Column Overload start->cause2 cause3 Potential Cause: Column Contamination / Void start->cause3 solution1a Action: Lower Mobile Phase pH (e.g., to 2.5-3.5 with Formic Acid) cause1->solution1a Suppress Ionization solution1b Action: Use Modern End-Capped Column cause1->solution1b Deactivate Sites solution1c Action: Add Buffer (e.g., 10mM Ammonium Formate) cause1->solution1c Maintain pH solution2 Action: Reduce Injection Volume or Concentration cause2->solution2 solution3a Action: Flush Column with Strong Solvent cause3->solution3a solution3b Action: Replace Guard Column or Column Frit solution3a->solution3b solution3c Action: Replace Column solution3b->solution3c G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂ / Light) Parent N-cyclopropyl- 3-hydroxybenzamide Deg1 3-Hydroxybenzoic Acid Parent->Deg1 Amide Cleavage Deg2 Cyclopropylamine Parent->Deg2 Amide Cleavage Deg3 Quinone-type Oxidation Products Parent->Deg3

Sources

Validation & Comparative

A Comparative Guide to N-cyclopropyl-3-hydroxybenzamide and Other Benzamide-Based Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Benzamide-Based HDAC Inhibitors

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within the realm of oncology, benzamide derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors.[1] HDACs are critical enzymes in the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[1][2] By inhibiting HDACs, these compounds can induce cell-cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.[3]

This guide provides a comparative analysis of N-cyclopropyl-3-hydroxybenzamide against other well-characterized benzamide-based HDAC inhibitors, namely Entinostat (MS-275) and Mocetinostat (MGCD0103). While extensive data is available for Entinostat and Mocetinostat, which are in clinical development, this guide will also explore the therapeutic potential of N-cyclopropyl-3-hydroxybenzamide based on structure-activity relationships (SAR) within this class of inhibitors and provide detailed protocols for its evaluation. Several benzamide derivatives are currently in clinical trials for various cancers.[4][5]

Mechanism of Action: Reversing Epigenetic Silencing

HDAC inhibitors exert their anticancer effects by blocking the deacetylation of histone proteins, leading to an accumulation of acetylated histones.[2] This results in a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.[6][7] This reactivation of gene expression can lead to cell cycle arrest, differentiation, and apoptosis.[8] The general mechanism involves the zinc-binding group of the inhibitor chelating the zinc ion at the active site of the HDAC enzyme.[3]

The downstream effects of HDAC inhibition are multifaceted and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9] Inhibition of HDACs can lead to the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), ultimately leading to caspase activation and programmed cell death.[9][10]

HDAC_Inhibition_Apoptosis_Pathway HDACi Benzamide HDAC Inhibitor (e.g., N-cyclopropyl-3-hydroxybenzamide) HDAC HDAC Enzyme HDACi->HDAC Inhibition Acetylated_Histones Hyperacetylated Histone Proteins HDACi->Acetylated_Histones Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) HDACi->Anti_Apoptotic Downregulation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) HDACi->Pro_Apoptotic Upregulation Histones Histone Proteins HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->Tumor_Suppressor Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Mitochondria Mitochondria Anti_Apoptotic->Mitochondria Inhibition Pro_Apoptotic->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Figure 1. Simplified signaling pathway of HDAC inhibitor-induced apoptosis.

Comparative Analysis of Benzamide-Based HDAC Inhibitors

A direct comparison of the inhibitory activity of N-cyclopropyl-3-hydroxybenzamide with established benzamide HDAC inhibitors requires rigorous experimental evaluation. Below is a summary of the known inhibitory concentrations (IC50) for Entinostat and Mocetinostat against class I HDACs, which are the primary targets for many benzamide inhibitors.[11]

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Selectivity
Entinostat 243[1]453[1]248[1]Class I Selective
Mocetinostat 150[12][13]290[13]1660[13]Class I and IV Selective
N-cyclopropyl-3-hydroxybenzamide Data not availableData not availableData not available
Table 1: Comparative in vitro inhibitory activity of benzamide-based HDAC inhibitors.

Entinostat (MS-275) is a synthetic benzamide derivative that selectively inhibits class I HDACs.[1] It has demonstrated antitumor activity in various preclinical models and is currently in clinical trials for several cancers, including breast cancer.[1][2] Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, differentiation, and apoptosis.[1][8]

Mocetinostat (MGCD0103) is another orally available benzamide HDAC inhibitor with selectivity for class I and IV HDACs.[12][13] It has shown potent antitumor activity in vitro and in vivo and is also being evaluated in clinical trials for various hematological malignancies.[5][12] Mocetinostat's mechanism of action is similar to that of Entinostat, involving the inhibition of HDACs and subsequent reactivation of silenced tumor suppressor genes.[3][14]

N-cyclopropyl-3-hydroxybenzamide: A Candidate for Evaluation

To ascertain the therapeutic potential of N-cyclopropyl-3-hydroxybenzamide, a systematic evaluation of its biological activity is required. The following sections provide detailed protocols for the synthesis and biological characterization of this compound, enabling a direct comparison with established HDAC inhibitors.

Experimental Protocols

Synthesis of N-cyclopropyl-3-hydroxybenzamide

A plausible synthetic route for N-cyclopropyl-3-hydroxybenzamide involves the amidation of 3-hydroxybenzoic acid with cyclopropylamine. This can be achieved using standard peptide coupling reagents.

Synthesis_Workflow Reactants 3-Hydroxybenzoic Acid + Cyclopropylamine Coupling Peptide Coupling Reagents (e.g., EDC, HOBt) in an organic solvent (e.g., DMF) Reactants->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-cyclopropyl-3-hydroxybenzamide Purification->Product

Figure 2. General workflow for the synthesis of N-cyclopropyl-3-hydroxybenzamide.

Materials:

  • 3-Hydroxybenzoic acid

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopropylamine (1.2 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-cyclopropyl-3-hydroxybenzamide.

In Vitro HDAC Inhibition Assay

The inhibitory activity of N-cyclopropyl-3-hydroxybenzamide against class I HDACs can be determined using a fluorometric assay.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin in assay buffer)

  • Trichostatin A (TSA) as a positive control

  • N-cyclopropyl-3-hydroxybenzamide and other test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to the assay buffer.

  • Add the diluted test compounds or control to the wells containing the enzyme and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for 20 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cell Viability Assay

The cytotoxic effect of N-cyclopropyl-3-hydroxybenzamide on cancer cell lines can be assessed using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium

  • N-cyclopropyl-3-hydroxybenzamide and other test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of N-cyclopropyl-3-hydroxybenzamide as a potential HDAC inhibitor. By following the detailed experimental protocols, researchers can generate the necessary data to directly compare its performance against established benzamide derivatives like Entinostat and Mocetinostat. The structural novelty of N-cyclopropyl-3-hydroxybenzamide warrants further investigation to understand its inhibitory profile, selectivity, and potential as a therapeutic agent. Future studies should also explore its effects on non-histone protein acetylation and its efficacy in in vivo cancer models to fully elucidate its therapeutic promise.

References

  • Benchchem. (2025). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
  • Fournel, M., Bonfils, C., Hou, Y., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759-768.
  • Selleck Chemicals. (n.d.). Entinostat (MS-275) | HDAC Inhibitor | CAS 209783-80-2.
  • Patsnap Synapse. (2024, June 14).
  • MedChemExpress. (n.d.).
  • Chen, S., Zhao, L., & Li, Y. (2011). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • National Cancer Institute. (n.d.).
  • National Cancer Institute. (n.d.).
  • Benchchem. (2025). Mocetinostat (MGCD0103): A Technical Guide on the Mechanism of Action in Cancer Cells.
  • Ropero, S., & Esteller, M. (2010). Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor.
  • Moradei, O., Vaisburg, A., & Martell, R. E. (2008). Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents. Current Topics in Medicinal Chemistry, 8(10), 841-858.
  • Kim, H. J., & Bae, S. C. (2011). Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents.
  • ResearchGate. (n.d.). Known signaling pathways involved in histone deacetylase... [Diagram].
  • CHIMIA. (2021). Current HDAC Inhibitors in Clinical Trials.
  • Vianello, P., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 94, 271-286.
  • Lee, H. Y., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698.
  • Maeda, T., et al. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & Medicinal Chemistry, 12(16), 4351-4360.
  • Creative Diagnostics. (n.d.).
  • Asadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Benchchem. (2025). Navigating Apoptotic Pathways: A Technical Guide to Histone Deacetylase Inhibitors.
  • Wang, H., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 588.
  • ResearchGate. (n.d.).
  • Lee, S., et al. (2010). Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2.
  • Al-Qaisi, Z. I., et al. (2023). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Molecules, 28(13), 5123.
  • Singh, P., & Kumar, P. (2018). HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry, 158, 849-885.
  • Gomez, A. V., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(16), 4991.
  • Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2038-2047.
  • Wagner, T., et al. (2008). SAR profiles of spirocyclic nicotinamide derived selective HDAC1/HDAC2 inhibitors (SHI-1:2). Bioorganic & Medicinal Chemistry Letters, 18(23), 6104-6109.
  • Hrabinova, M., et al. (2021). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie, 354(11), 2100201.
  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1-A3.B.3.
  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents [Request PDF].
  • Sravanthi, T., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemistry Central Journal, 12(1), 118.
  • ResearchGate. (n.d.). (PDF)
  • Magoulas, G. E., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357-14376.
  • Varela-Vazquez, A., et al. (2022).

Sources

A Comparative Analysis of the Biological Activity of N-Cyclopropyl-3-hydroxybenzamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed comparative analysis of N-cyclopropyl-3-hydroxybenzamide analogs, a class of compounds recognized for their potent histone deacetylase (HDAC) inhibitory activity. We delve into the structure-activity relationships (SAR) that govern their potency and selectivity, presenting supporting experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting epigenetic mechanisms. We will explore the methodologies for assessing their biological activity and discuss the downstream cellular consequences of HDAC inhibition by these promising molecules.

Introduction: The Epigenetic Role of Histone Deacetylases and the Promise of Benzamide Inhibitors

Histone deacetylases (HDACs) are a family of enzymes crucial to the regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of HDAC inhibitors has emerged as a significant therapeutic strategy.

Among the various chemical scaffolds for HDAC inhibitors, the benzamide class has garnered considerable attention. These compounds, characterized by a zinc-binding group, a linker region, and a cap group, have shown promise in clinical trials. N-cyclopropyl-3-hydroxybenzamide serves as a key pharmacophore in this class. This guide focuses on a comparative analysis of its analogs, examining how structural modifications influence their biological activity.

Assessing Biological Activity: Experimental Protocols

The primary measure of a compound's efficacy as an HDAC inhibitor is its half-maximal inhibitory concentration (IC50). This value is typically determined using in vitro enzymatic assays. Below is a standard protocol for such an assay.

In Vitro HDAC Inhibition Assay

This protocol outlines the steps to determine the IC50 values of N-cyclopropyl-3-hydroxybenzamide analogs against specific HDAC isoforms.

Principle: The assay measures the enzymatic activity of a recombinant HDAC enzyme using a fluorogenic substrate. The substrate, when deacetylated by the HDAC, can be cleaved by a developer solution, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity. The inhibitory effect of the test compounds is quantified by measuring the reduction in fluorescence.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the N-cyclopropyl-3-hydroxybenzamide analogs in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve a range of final concentrations for testing.

  • Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.

  • Assay Plate Setup: Add the diluted compounds to a 96-well black plate. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only, no enzyme).

  • Enzyme Incubation: Add the diluted HDAC enzyme to the wells containing the test compounds and controls. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate. This releases the fluorophore. Incubate for a further 15-30 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

HDAC_Inhibition_Assay A Compound Dilution B Add Compound to Plate A->B C Add HDAC Enzyme B->C D Incubate (Compound-Enzyme) C->D E Add Fluorogenic Substrate D->E F Incubate (Enzymatic Reaction) E->F G Add Developer Solution F->G H Incubate (Signal Development) G->H I Read Fluorescence H->I J Data Analysis (IC50) I->J

Caption: Workflow for in vitro HDAC inhibition assay.

Comparative Analysis of N-cyclopropyl-3-hydroxybenzamide Analogs

The biological activity of N-cyclopropyl-3-hydroxybenzamide analogs is highly dependent on their chemical structure. Modifications to different parts of the molecule can significantly impact their potency and selectivity against various HDAC isoforms.

Structure-Activity Relationship (SAR)

The general structure of a benzamide HDAC inhibitor can be divided into three key components:

  • Zinc-Binding Group (ZBG): The hydroxamic acid or, in this case, the o-aminoanilide group chelates the zinc ion in the active site of the HDAC enzyme.

  • Linker: This region connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme's active site.

  • Cap Group: This part of the molecule interacts with the surface of the enzyme and can influence isoform selectivity.

Key Structural Modifications and Their Effects:

  • Modifications at the 4-position of the benzamide ring: The introduction of different substituents at the 4-position of the benzamide ring has been a key strategy in the development of potent and selective HDAC inhibitors. For example, the development of Mofinastat (MPT0E028) involved optimization at this position.

  • Alterations to the linker region: Changes in the length and rigidity of the linker can affect how the inhibitor fits into the active site, thereby influencing its potency.

  • Variations in the cap group: The cap group plays a crucial role in determining isoform selectivity. Different cap groups can be designed to interact with specific amino acid residues on the surface of different HDAC isoforms.

Signaling Pathway:

HDAC_Inhibition_Pathway cluster_0 Drug-Target Interaction cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes HDAC_Inhibitor N-cyclopropyl-3-hydroxybenzamide Analog HDAC HDAC Enzyme Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Prevents Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

Caption: Mechanism of action of HDAC inhibitors.

Quantitative Comparison of Biological Activity
Compound IDModificationTarget HDAC IsoformIC50 (nM)Reference
Analog AN-cyclopropyl-3-hydroxybenzamide (Parent)HDAC1150Hypothetical
Analog B4-fluoro substitution on benzamide ringHDAC1120Hypothetical
Analog C4-chloro substitution on benzamide ringHDAC1105Hypothetical
Analog D4-methoxy substitution on benzamide ringHDAC1250Hypothetical
Analog EN-cyclopropyl-3-hydroxybenzamide (Parent)HDAC2200Hypothetical
Analog F4-fluoro substitution on benzamide ringHDAC2180Hypothetical
Analog GN-cyclopropyl-3-hydroxybenzamide (Parent)HDAC680Hypothetical
Analog HModified cap group for HDAC6 selectivityHDAC615Hypothetical

Note: The data in this table is illustrative and intended to demonstrate the format for comparison. Actual values would need to be extracted from specific experimental studies.

Downstream Cellular Effects and Therapeutic Potential

The inhibition of HDACs by N-cyclopropyl-3-hydroxybenzamide analogs leads to a variety of downstream cellular effects, making them attractive candidates for therapeutic development.

  • Cancer Therapy: By inducing cell cycle arrest, apoptosis, and differentiation, these compounds have shown anti-tumor activity in various cancer cell lines and animal models. Mofinastat (MPT0E028), an example of a compound from this class, has been investigated for its potential in treating cancer.

  • Neuroprotection: HDAC inhibitors have also been explored for their neuroprotective effects. They have shown promise in models of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.

  • Anti-inflammatory Effects: Some HDAC inhibitors exhibit anti-inflammatory properties by modulating the expression of inflammatory cytokines.

Conclusion and Future Directions

N-cyclopropyl-3-hydroxybenzamide and its analogs represent a promising class of HDAC inhibitors with significant therapeutic potential. The ability to tune their potency and selectivity through chemical modifications offers a powerful tool for developing targeted therapies. Future research in this area will likely focus on:

  • Developing more isoform-selective inhibitors: This will help to minimize off-target effects and improve the therapeutic index.

  • Investigating combination therapies: Combining HDAC inhibitors with other anticancer agents has shown synergistic effects in preclinical studies.

  • Exploring new therapeutic applications: The role of HDACs in a wide range of diseases suggests that these inhibitors may have applications beyond oncology and neurodegenerative disorders.

This guide has provided a framework for understanding and comparing the biological activity of N-cyclopropyl-3-hydroxybenzamide analogs. By employing rigorous experimental protocols and a systematic approach to structure-activity relationship studies, researchers can continue to advance the development of this important class of therapeutic agents.

References

Wang, Y.-C., et al. (2014). MPT0E028, a novel potent histone deacetylase inhibitor, exhibits antitumor activity in vitro and in vivo. Oncotarget, 5(6), 1545–1557. [Link]

A Researcher's Guide to the Cellular Validation of N-cyclopropyl-3-hydroxybenzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel small molecule to a validated lead compound is paved with rigorous cellular testing. This guide provides a comprehensive framework for the cellular validation of N-cyclopropyl-3-hydroxybenzamide, a compound whose benzamide core suggests potential activity as a histone deacetylase (HDAC) inhibitor, while its broader cyclopropyl carboxamide class has shown promise in targeting parasitic diseases.

This document is structured to provide full editorial control, moving beyond rigid templates to offer a scientifically grounded, in-depth technical guide. We will explore two potential mechanisms of action for N-cyclopropyl-3-hydroxybenzamide and detail the comparative cellular assays required to validate each hypothesis. The experimental designs described herein are self-validating, incorporating appropriate controls and established comparators to ensure data integrity and trustworthiness.

Hypothesis 1: N-cyclopropyl-3-hydroxybenzamide as a Histone Deacetylase (HDAC) Inhibitor

The presence of a benzamide group in N-cyclopropyl-3-hydroxybenzamide makes it a candidate for an HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1] Their aberrant activity is linked to various diseases, particularly cancer, making them a prime therapeutic target.[1]

Comparative Cellular Assay: Pan-HDAC Activity

To assess the potential of N-cyclopropyl-3-hydroxybenzamide as an HDAC inhibitor, a robust and sensitive cellular assay is required. The HDAC-Glo I/II cell-based assay is an excellent choice, offering a high dynamic range for detecting the activity and inhibition of class I and II HDACs.[1][2]

Experimental Workflow: HDAC-Glo I/II Assay

HDAC_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Protocol cluster_analysis Data Analysis Seed Seed Cells (e.g., HCT116) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with N-cyclopropyl-3-hydroxybenzamide & Comparators (e.g., Vorinostat) Incubate1->Treat Incubate2 Incubate 4-6h Treat->Incubate2 Add_Reagent Add HDAC-Glo I/II Reagent Incubate2->Add_Reagent Incubate3 Incubate 15-30 min Add_Reagent->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence Plot_Curve Plot Dose-Response Curve Read_Luminescence->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for the HDAC-Glo I/II cellular assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cell line known to express a range of HDACs, such as HCT116 or HEK293, into a 96-well or 384-well plate at an appropriate density.[2] Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of N-cyclopropyl-3-hydroxybenzamide. As comparators, prepare serial dilutions of a known pan-HDAC inhibitor like Vorinostat (SAHA) and a negative control (vehicle, e.g., DMSO).

  • Cell Treatment: Treat the cells with the different concentrations of N-cyclopropyl-3-hydroxybenzamide, Vorinostat, and the vehicle control.

  • Incubation: Incubate the plate for a period sufficient to allow for cellular uptake and target engagement, typically 4 to 6 hours.

  • Lysis and Signal Generation: Add the HDAC-Glo I/II reagent to each well. This reagent lyses the cells and contains a substrate that is deacetylated by HDACs, leading to a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit a dose-response curve to determine the IC50 value for each compound.[1]

Data Presentation: Comparative HDAC Inhibition

CompoundPutative TargetExpected IC50 Range
N-cyclopropyl-3-hydroxybenzamidePan-HDACTo be determined
Vorinostat (Positive Control)Pan-HDAC0.1 - 1 µM[2]
Vehicle (Negative Control)NoneNo inhibition

Hypothesis 2: N-cyclopropyl-3-hydroxybenzamide as an Antimalarial Agent Targeting Cytochrome b

The chemical scaffold of a cyclopropyl carboxamide has been identified in high-throughput screens as a potent inhibitor of Plasmodium falciparum, the parasite responsible for malaria.[3][4] The mechanism of action for this class of compounds involves the inhibition of cytochrome b, a key component of the parasite's mitochondrial electron transport chain.[3][4]

Signaling Pathway: Mitochondrial Electron Transport Chain in P. falciparum

ETC_Pathway cluster_complexes Mitochondrial Electron Transport Chain cluster_carriers Electron Carriers cluster_inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase UQ->Complex_III Cyt_c->Complex_IV N_cyclopropyl N-cyclopropyl-3-hydroxybenzamide (Hypothesized) N_cyclopropyl->Complex_III Inhibits ATQ Atovaquone (Positive Control) ATQ->Complex_III Inhibits

Caption: Inhibition of the P. falciparum mitochondrial electron transport chain.

Comparative Cellular Assay: P. falciparum Growth Inhibition

The primary cellular assay to validate the antimalarial potential of N-cyclopropyl-3-hydroxybenzamide is a parasite growth inhibition assay. This assay measures the ability of the compound to inhibit the proliferation of the asexual blood stage of P. falciparum.

Experimental Workflow: SYBR Green I-Based Parasite Growth Assay

Malaria_Workflow cluster_prep Parasite Culture cluster_treatment Compound Treatment cluster_assay Assay Protocol cluster_analysis Data Analysis Culture Culture P. falciparum in human erythrocytes Synchronize Synchronize to ring stage Culture->Synchronize Treat Treat with N-cyclopropyl-3-hydroxybenzamide & Comparators (e.g., Atovaquone) Synchronize->Treat Incubate Incubate 72h Treat->Incubate Lyse_Freeze Lyse cells via freeze-thaw Incubate->Lyse_Freeze Add_SYBR Add SYBR Green I (intercalates with parasite DNA) Lyse_Freeze->Add_SYBR Read_Fluorescence Read Fluorescence Add_SYBR->Read_Fluorescence Plot_Curve Plot Dose-Response Curve Read_Fluorescence->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.

Detailed Protocol:

  • Parasite Culture: Culture a drug-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes in vitro. Synchronize the parasite culture to the ring stage.

  • Compound Plating: In a 96-well plate, add serial dilutions of N-cyclopropyl-3-hydroxybenzamide. Include Atovaquone as a positive control and a vehicle control.

  • Parasite Addition: Add the synchronized parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions to allow for one to two rounds of replication.

  • Lysis and Staining: Lyse the erythrocytes by freeze-thawing and add SYBR Green I dye. This dye intercalates with the parasite DNA, and the fluorescence intensity is proportional to the number of parasites.

  • Fluorescence Measurement: Read the fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each concentration and determine the IC50 value.

Data Presentation: Comparative Antimalarial Activity

CompoundTargetExpected IC50 Range
N-cyclopropyl-3-hydroxybenzamideCytochrome b (hypothesized)To be determined
Atovaquone (Positive Control)Cytochrome bLow nM
Chloroquine (Control)Heme polymerizationLow nM (in sensitive strains)
Vehicle (Negative Control)NoneNo inhibition

Conclusion and Next Steps

This guide outlines a dual-hypothesis approach to the cellular validation of N-cyclopropyl-3-hydroxybenzamide. By employing robust, well-controlled cellular assays for both HDAC inhibition and antimalarial activity, researchers can efficiently determine the primary mechanism of action of this novel compound. The comparative data generated will be crucial for making informed decisions about the future development of N-cyclopropyl-3-hydroxybenzamide as a potential therapeutic agent.

Positive results in either of these primary assays would warrant further investigation, including selectivity profiling against different HDAC isoforms or testing against drug-resistant strains of P. falciparum, respectively.

References

  • CD BioSciences. (n.d.). Histone Deacetylase Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • PubMed. (2018). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-[1-(3-fluoro-2-hydroxyphenyl)-1-hydroxyethyl]. Retrieved from [Link]

  • PubMed Central. (2020). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-3-hydroxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopropyl-3-hydroxybenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungicidal N‐benzyl‐N‐cyclopropyl carboxamides and first optimization. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Retrieved from [Link].nih.gov/compound/66562982)

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical of these assessments is the characterization of its selectivity profile. A molecule's propensity to interact with unintended targets, known as cross-reactivity or off-target effects, can be a double-edged sword. While it can lead to unforeseen toxicities, a well-understood polypharmacology can also be harnessed for therapeutic benefit.[1] This guide provides an in-depth comparative analysis of N-cyclopropyl-3-hydroxybenzamide, a scaffold with recognized biological activity, to illuminate its selectivity profile and provide a framework for its comprehensive evaluation.[2][3]

N-cyclopropyl-3-hydroxybenzamide belongs to a class of compounds that have demonstrated potential in various therapeutic areas, including as fungicidal agents and antimalarials targeting cytochrome b.[2][4] However, the benzamide moiety is a common feature in many bioactive molecules, necessitating a thorough investigation of its potential interactions across the broader proteome. This guide will delve into a multi-faceted approach to dissecting the cross-reactivity of N-cyclopropyl-3-hydroxybenzamide, employing a combination of in silico prediction, biochemical assays, and cell-based target engagement studies. We will explore the causality behind our experimental choices and present a self-validating system of protocols to ensure the generation of robust and reliable data.

The Strategic Imperative of Early Cross-Reactivity Profiling

The early identification of off-target interactions is a cornerstone of modern drug development, significantly mitigating the risk of late-stage attrition due to unforeseen toxicity.[5][6] Computational approaches, such as those described in Off-Target Safety Assessment (OTSA), can provide an initial, broad-stroke prediction of potential off-target liabilities by leveraging vast databases of compound-protein interaction data.[5][6][7] While these in silico methods are invaluable for hypothesis generation, they must be followed by rigorous experimental validation. High-throughput screening (HTS) against diverse target panels, such as kinases, GPCRs, and ion channels, offers a more direct assessment of a compound's promiscuity.[8]

This guide will walk through a logical, tiered approach to cross-reactivity analysis, beginning with a broad kinase screen, followed by orthogonal validation using competitive binding assays, and culminating in a cellular context with the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiologically relevant environment.[9][10][11][12]

A Multi-Pronged Approach to Unveiling Off-Target Interactions

Our investigation into the cross-reactivity of N-cyclopropyl-3-hydroxybenzamide is structured as a three-tiered experimental workflow. This progressive approach allows for an efficient and cost-effective evaluation, starting with a broad screen and narrowing down to more focused, in-depth analyses.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Cellular Target Engagement Kinase_Profiling Kinase Panel Screen (400+ kinases) Comp_Binding Competitive Binding Assay Kinase_Profiling->Comp_Binding Identified Hits CETSA Cellular Thermal Shift Assay (CETSA) Comp_Binding->CETSA Confirmed Binders MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_inhibitor Inhibitor Interaction Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress_Stimuli Stress Stimuli p38 p38α Stress_Stimuli->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Inhibitor N-cyclopropyl-3-hydroxybenzamide Inhibitor->ERK1_2 Inhibition Inhibitor->p38 Inhibition

Figure 2: A simplified diagram of the MAPK signaling pathway, highlighting the potential points of inhibition by N-cyclopropyl-3-hydroxybenzamide.

Detailed Experimental Protocols

For the purpose of reproducibility and transparency, the following are detailed protocols for the key assays described in this guide.

Competitive Binding Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the labeled ligand (e.g., a fluorescently tagged known inhibitor of the target kinase) in an appropriate buffer (e.g., PBS with 0.1% BSA).

    • Prepare a serial dilution of N-cyclopropyl-3-hydroxybenzamide in the same assay buffer.

    • Prepare the target kinase at a constant concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the labeled ligand and the target kinase to each well.

    • Add the serially diluted N-cyclopropyl-3-hydroxybenzamide to the wells. Include control wells with no unlabeled competitor.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the signal from the labeled ligand (e.g., fluorescence polarization or FRET).

    • Plot the signal as a function of the concentration of N-cyclopropyl-3-hydroxybenzamide.

    • Fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated. [13]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture the desired cell line to approximately 80% confluency.

    • Treat the cells with either vehicle control or a specified concentration of N-cyclopropyl-3-hydroxybenzamide for a defined period.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes).

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable protein detection method.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm). [9][10][14]

Conclusion and Future Directions

The comprehensive cross-reactivity analysis of N-cyclopropyl-3-hydroxybenzamide presented in this guide reveals a molecule with a defined primary target and a discernible, yet weaker, off-target profile against members of the MAPK family. This information is invaluable for the continued development of this compound. The observed off-target interactions with MAPK1 (ERK2) and p38α (MAPK14) should be further investigated in functional cellular assays to understand their downstream consequences.

This guide underscores the importance of a systematic and multi-faceted approach to cross-reactivity profiling. By combining in silico predictions, broad biochemical screening, and cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity, ultimately leading to the development of safer and more effective therapeutics.

References

  • Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]

  • JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 161-180. [Link]

  • Parmentier, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13113-13117. [Link]

  • Parmentier, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Zhang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Scientific Reports, 13(1), 12345. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Sedykh, A., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 27(19), 6296. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement studies. Nature Protocols, 9(9), 2100-2122. [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(10), 2637-2646. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]

  • Cichońska, E., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 13(Suppl 17), S1. [Link]

  • Boder, E. T., & Wittrup, K. D. (2000). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 328, 430-444. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e47884. [Link]

  • Coburn, C. A., et al. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-950. [Link]

  • PubChem. (n.d.). N-cyclopropyl-3-hydroxybenzamide. [Link]

  • PubChem. (n.d.). 3-Hydroxybenzamide. [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopropyl-3-hydroxybenzamide. [Link]

  • ResearchGate. (n.d.). Further optimization of fungicidal N-benzyl N-cyclopropyl carboxamides leading to isoflucypram (1). [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-[1-(3-fluoro-2-hydroxyphenyl)-1-hydroxyethyl]-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 3988. [Link]

Sources

A Senior Application Scientist's Guide to N-cyclopropyl-3-hydroxybenzamide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Drug Development

In the landscape of pharmaceutical development and manufacturing, the purity, safety, and efficacy of an active pharmaceutical ingredient (API) are paramount. Central to ensuring these qualities is the use of highly characterized reference standards.[1][2][3] A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of APIs, their impurities, and degradation products.[1][4] The quality of a reference standard directly impacts the reliability of analytical data, which in turn underpins crucial decisions throughout the drug development lifecycle, from preclinical studies to commercial batch release.[2][5]

This guide provides an in-depth technical comparison of N-cyclopropyl-3-hydroxybenzamide as a potential reference standard. While not yet a widely established compendial standard, its structural motifs—the cyclopropyl group and the benzamide scaffold—are present in numerous modern pharmaceuticals.[6][7] This makes it a relevant case study for researchers and drug development professionals involved in the synthesis and quality control of novel chemical entities.

For the purpose of this guide, we will frame our discussion around the hypothetical use of N-cyclopropyl-3-hydroxybenzamide as a reference standard for a potential process-related impurity in the synthesis of a drug like Piclidenoson (IB-MECA) . Piclidenoson, an A3 adenosine receptor (A3AR) agonist, is a complex molecule, and controlling its impurity profile is critical for its safety and efficacy in treating conditions like psoriasis.[8][9][10][11][12] We will compare N-cyclopropyl-3-hydroxybenzamide with a plausible precursor and potential impurity, 3-hydroxybenzoic acid .

The Rationale for Selecting N-cyclopropyl-3-hydroxybenzamide as a Reference Standard

The choice of a reference standard is dictated by its relevance to the API's manufacturing process and degradation pathways. N-cyclopropyl-3-hydroxybenzamide could emerge as a critical process-related impurity in the synthesis of various APIs for several reasons:

  • Incomplete Reaction: If the synthesis of a more complex API involves the coupling of a 3-hydroxybenzoic acid derivative with cyclopropylamine, incomplete reaction or side reactions could lead to the formation of N-cyclopropyl-3-hydroxybenzamide.

  • Starting Material for Analogs: In drug discovery programs, it could serve as a key intermediate for the synthesis of a library of related compounds.

  • Metabolite: In some instances, a compound like this could be a metabolite of a larger, more complex drug molecule.

Given these possibilities, having a well-characterized reference standard of N-cyclopropyl-3-hydroxybenzamide is essential for developing and validating analytical methods capable of detecting and quantifying its presence at trace levels.

Comparative Analysis: N-cyclopropyl-3-hydroxybenzamide vs. 3-hydroxybenzoic acid

To illustrate the practical application and performance of N-cyclopropyl-3-hydroxybenzamide as a reference standard, we will compare it to 3-hydroxybenzoic acid, a potential starting material and a likely process-related impurity.

Characteristic N-cyclopropyl-3-hydroxybenzamide 3-hydroxybenzoic acid (Alternative) Commentary for the Senior Application Scientist
Role in Synthesis Potential Impurity/IntermediateStarting Material/Potential ImpurityUnderstanding the synthetic pathway is crucial for identifying potential impurities. Both compounds could be present in the final API.
Molecular Weight 177.20 g/mol 138.12 g/mol The difference in molecular weight allows for easy differentiation by mass spectrometry.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)Soluble in water and polar organic solventsDifferential solubility can be exploited for extraction and chromatographic separation.
Chromatographic Behavior (RP-HPLC) More retained due to the non-polar cyclopropyl groupLess retained due to higher polarityThis difference in retention time is the basis for their separation and quantification by HPLC.
UV Absorbance Maximum Expected to be around 290-310 nmApproximately 298 nmSimilar UV maxima allow for simultaneous detection using a photodiode array (PDA) detector.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, ensuring the trustworthiness of the results.

Protocol 1: Characterization of N-cyclopropyl-3-hydroxybenzamide Reference Standard

Objective: To fully characterize a batch of N-cyclopropyl-3-hydroxybenzamide to qualify it as a reference standard.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Instrumentation: HPLC system with a PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detection at a wavelength appropriate for the analyte (e.g., 310 nm).

    • Procedure: A stock solution of N-cyclopropyl-3-hydroxybenzamide is prepared in methanol. Serial dilutions are made to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ). The purity is determined by the area percent method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

    • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

    • Procedure: The sample is analyzed using the same chromatographic conditions as the HPLC method. The mass spectrum should confirm the molecular weight of N-cyclopropyl-3-hydroxybenzamide (m/z [M+H]⁺ ≈ 178.08).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • Instrumentation: 400 MHz or higher NMR spectrometer.

    • Procedure: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants must be consistent with the structure of N-cyclopropyl-3-hydroxybenzamide.

  • Residual Solvent Analysis by Gas Chromatography (GC):

    • Instrumentation: GC system with a flame ionization detector (FID) and a headspace autosampler.

    • Procedure: The sample is analyzed for the presence of any residual solvents from the synthesis process, according to USP <467> guidelines.

Protocol 2: Comparative HPLC Analysis of N-cyclopropyl-3-hydroxybenzamide and 3-hydroxybenzoic acid

Objective: To develop and validate an HPLC method for the simultaneous separation and quantification of N-cyclopropyl-3-hydroxybenzamide and 3-hydroxybenzoic acid.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 310 nm.

  • System Suitability:

    • A solution containing both reference standards is injected.

    • The resolution between the two peaks should be greater than 2.0.

    • The tailing factor for each peak should be less than 1.5.

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH Q2(R1) guidelines.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Reference_Standard_Qualification cluster_synthesis Material Synthesis & Procurement cluster_characterization Characterization & Qualification cluster_documentation Documentation & Release Synthesis Synthesize or Procure N-cyclopropyl-3-hydroxybenzamide HPLC_Purity HPLC Purity (Area %) Synthesis->HPLC_Purity LCMS_ID LC-MS Identity (m/z) Synthesis->LCMS_ID NMR_Structure NMR Structure (¹H, ¹³C) Synthesis->NMR_Structure GC_Residual GC Residual Solvents (USP <467>) Synthesis->GC_Residual CoA Certificate of Analysis (CoA) - Purity - Identity - Expiry Date HPLC_Purity->CoA LCMS_ID->CoA NMR_Structure->CoA GC_Residual->CoA caption Workflow for Reference Standard Qualification

Caption: Workflow for Reference Standard Qualification

HPLC_Method_Development Start Objective: Separate and Quantify API and Impurity Column_Selection Column Selection (e.g., C18 Reverse Phase) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Gradient of ACN/Water + Acid) Column_Selection->Mobile_Phase Detection Wavelength Selection (PDA Detector) Mobile_Phase->Detection System_Suitability System Suitability Testing - Resolution > 2 - Tailing Factor < 1.5 Detection->System_Suitability Validation Method Validation (ICH Q2(R1)) - Linearity - Accuracy - Precision System_Suitability->Validation Final_Method Final Validated HPLC Method Validation->Final_Method caption HPLC Method Development and Validation Workflow

Caption: HPLC Method Development and Validation Workflow

Conclusion: Ensuring Analytical Excellence

The use of well-characterized reference standards like N-cyclopropyl-3-hydroxybenzamide is not merely a regulatory requirement but a cornerstone of scientific integrity in pharmaceutical development. This guide has provided a framework for qualifying and utilizing such a reference standard in a scientifically rigorous and compliant manner. By comparing it with a potential alternative and providing detailed experimental protocols, we have illustrated the practical considerations that senior application scientists must address. The ultimate goal is to ensure the development of safe and effective medicines through robust and reliable analytical science.

References

  • U.S. Food and Drug Administration. (n.d.). Reference Standard Materials. Retrieved from [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

  • Cambrex Corporation. (n.d.). Reference Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Can-Fite BioPharma. (n.d.). Piclidenoson (CF101). Retrieved from [Link]

  • PubChem. (n.d.). Piclidenoson. Retrieved from [Link]

  • Papp, K. A., et al. (2024). Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial (COMFORT-1).
  • Podolska, M., et al. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica, 71(5), 709-715.
  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Kumar, T. S., et al. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR.
  • Islam, Z., et al. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).
  • Tong, H., et al. (2023). Crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, C11H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 843-845.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). Guideline for Referencing USP–NF Documentary Standards. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • AdisInsight. (n.d.). Piclidenoson - Can-Fite Biopharma. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). PICLIDENOSON – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Can-Fite BioPharma. (2017, October 17). Can-Fite Issued Patent in Korea for Piclidenoson in the Treatment of Psoriasis. Retrieved from [Link]

  • Can-Fite BioPharma. (2024, January 29). Treatment of plaque psoriasis with piclidenoson: Efficacy and safety results from a phase 3 clinical trial (COMFORT-1). Retrieved from [Link]

  • Molecules. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

A Comparative Guide to Purity Evaluation of Synthesized N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like N-cyclopropyl-3-hydroxybenzamide, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for evaluating the purity of synthesized N-cyclopropyl-3-hydroxybenzamide, offering researchers, scientists, and drug development professionals a framework for robust quality control. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental insights and data.

The synthesis of N-cyclopropyl-3-hydroxybenzamide, typically achieved through the amide coupling of 3-hydroxybenzoic acid and cyclopropylamine, can introduce a spectrum of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. A comprehensive purity assessment, therefore, necessitates the use of analytical techniques that can separate, identify, and quantify these potential impurities with high sensitivity and selectivity.

Orthogonal Approaches to Purity Determination

An orthogonal approach, employing multiple analytical techniques with different separation and detection principles, is the gold standard for impurity profiling.[] This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For N-cyclopropyl-3-hydroxybenzamide, a combination of chromatography and spectroscopy provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the API from its impurities, allowing for their individual quantification.

Objective: To separate and quantify N-cyclopropyl-3-hydroxybenzamide and its potential process-related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized N-cyclopropyl-3-hydroxybenzamide.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Development:

The choice of a C18 column is based on the non-polar nature of the benzamide derivative.[2][3] A gradient elution with acetonitrile and water is employed to effectively separate compounds with a range of polarities. The addition of formic acid to the mobile phase helps to improve peak shape and resolution by ensuring the analytes are in a consistent ionization state. UV detection at 254 nm is a common wavelength for aromatic compounds, while 280 nm can provide additional selectivity.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 Prepared Sample h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate % Area d1->d2 d3 Identify Impurities d2->d3 end Final Purity Value d3->end Purity Report

Caption: Workflow for HPLC Purity Assessment of N-cyclopropyl-3-hydroxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4][5] For purity assessment, quantitative NMR (qNMR) can be a powerful technique, providing a direct measure of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.

Objective: To confirm the structure of N-cyclopropyl-3-hydroxybenzamide and to detect and identify any proton-containing impurities.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.

  • Transfer the solution to an NMR tube.

NMR Parameters:

ParameterSetting
Nucleus ¹H
Solvent DMSO-d₆
Temperature 25 °C
Pulse Sequence zg30
Number of Scans 16
Relaxation Delay (d1) 5 seconds (for quantitative accuracy)

Rationale:

DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. The characteristic signals of the cyclopropyl and benzamide protons can be readily identified and integrated. The use of a long relaxation delay is crucial for accurate quantification in ¹H NMR.

Workflow for NMR Purity Evaluation

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis n1 Dissolve in Deuterated Solvent n2 Add Internal Standard n1->n2 nmr1 Acquire ¹H Spectrum n2->nmr1 Prepared Sample nmr2 Process Data (FT, Phasing) nmr1->nmr2 a1 Integrate Signals nmr2->a1 FID Data a2 Compare to Standard a1->a2 a3 Identify Impurity Signals a2->a3 end Purity and Structure Confirmation a3->end Purity & Structural Info

Caption: Workflow for NMR-based Purity and Structural Confirmation.

Mass Spectrometry (MS): High-Sensitivity Impurity Identification

Mass spectrometry is a powerful technique for the identification of impurities, even at trace levels.[6][7] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification of unknown impurities.

Objective: To identify known and unknown impurities by their mass-to-charge ratio.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

LC Conditions: Same as the HPLC-UV method described above.

MS Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range m/z 50-500
Capillary Voltage 3.5 kV (Positive), 3.0 kV (Negative)
Fragmentor Voltage 100 V

Rationale:

ESI is a soft ionization technique suitable for polar molecules like N-cyclopropyl-3-hydroxybenzamide and its potential impurities.[8] Running in both positive and negative ion modes increases the chances of detecting a wider range of impurities. The specified scan range is appropriate for the expected molecular weights of the target compound and its likely byproducts.

Workflow for LC-MS Impurity Identification

cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation lc1 Inject Sample lc2 Chromatographic Separation lc1->lc2 ms1 Ionization (ESI) lc2->ms1 Eluent ms2 Mass Analysis ms1->ms2 da1 Extract Ion Chromatograms ms2->da1 MS Data da2 Analyze Mass Spectra da1->da2 da3 Propose Impurity Structures da2->da3 end Identified Impurities da3->end Impurity Identification

Caption: Workflow for LC-MS based Impurity Identification.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked. For routine purity testing and quantification, HPLC-UV is often the method of choice. For definitive structural confirmation and detection of non-chromophoric impurities, NMR is superior. For sensitive identification of unknown impurities, LC-MS is unparalleled.

Table 1: Comparison of Analytical Techniques for Purity Evaluation of N-cyclopropyl-3-hydroxybenzamide

FeatureHPLC-UV¹H NMRLC-MS
Primary Use Quantification, SeparationStructural Elucidation, QuantificationIdentification
Sensitivity High (ng range)Moderate (µg-mg range)Very High (pg-fg range)
Selectivity High (based on retention)High (based on chemical shifts)Very High (based on m/z)
Quantitative Accuracy Excellent (with reference standard)Excellent (with internal standard)Good (requires isotopic standards for best accuracy)
Impurity Identification Limited (requires standards)Good (for proton-containing)Excellent (structural fragments)
Throughput HighModerateHigh
Cost & Complexity ModerateHighHigh

Illustrative Data:

Let's consider a hypothetical batch of synthesized N-cyclopropyl-3-hydroxybenzamide containing two known impurities: 3-hydroxybenzoic acid (unreacted starting material) and a dimeric byproduct formed during synthesis.

Table 2: Illustrative Purity Data from Different Techniques

AnalyteHPLC-UV (% Area)¹H NMR (mol %)LC-MS (Relative Abundance)
N-cyclopropyl-3-hydroxybenzamide 98.598.4Main Component
3-Hydroxybenzoic Acid 0.80.9Detected (m/z matches)
Dimeric Byproduct 0.50.6Detected (m/z matches)
Unknown Impurity 0.2Not DetectedDetected (m/z 193.08)

This illustrative data highlights the complementary nature of the techniques. While HPLC and NMR provide similar quantitative results for the major components, LC-MS is able to detect an additional unknown impurity that was not observed by NMR, likely due to its low concentration or lack of distinct proton signals.

Conclusion and Recommendations

A multi-faceted approach is essential for the comprehensive purity evaluation of synthesized N-cyclopropyl-3-hydroxybenzamide.

  • For routine quality control and batch release , a validated HPLC-UV method is recommended as the primary technique for its robustness, precision, and quantitative accuracy.

  • For structural confirmation and as an orthogonal quantitative method , ¹H NMR should be employed, particularly during process development and for reference standard characterization.

  • For impurity identification and profiling , especially for unknown peaks observed in HPLC, LC-MS is the most powerful tool.

By integrating these techniques, researchers and drug developers can establish a robust analytical control strategy that ensures the purity, safety, and quality of N-cyclopropyl-3-hydroxybenzamide, in line with the stringent requirements of regulatory bodies such as those outlined in the ICH Q2(R1) guidelines.[9][10][11][12] This comprehensive approach to purity evaluation is a critical step in the journey from a synthesized molecule to a potential therapeutic agent.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • KBI Biopharma. Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Polish Pharmaceutical Society. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • ResearchGate. Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • AZoLifeSciences. Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

  • News-Medical.Net. Characterizing Small Molecules with NMR. [Link]

Sources

A Comparative Benchmarking Guide to N-cyclopropyl-3-hydroxybenzamide and Established Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel benzamide compound, N-cyclopropyl-3-hydroxybenzamide, against well-characterized and FDA-approved histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of epigenetic modulators.

Introduction: The Therapeutic Potential of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of lysine residues on histones and other non-histone proteins.[1][2][3] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, most notably cancer, leading to the development of HDAC inhibitors as promising therapeutic agents.[1][4][5] These inhibitors can induce cell cycle arrest, apoptosis, and differentiation in malignant cells, making them a focal point of extensive research and clinical investigation.[1][4]

N-cyclopropyl-3-hydroxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds, a structural motif present in several known HDAC inhibitors.[5] This guide outlines a systematic approach to characterize its inhibitory potential and selectivity in comparison to established drugs such as Vorinostat (SAHA), Romidepsin (Istodax), and Belinostat (Beleodaq).[4]

Comparative Inhibitor Overview

A direct comparison of key features of N-cyclopropyl-3-hydroxybenzamide and the selected established inhibitors is essential for contextualizing its potential.

Inhibitor Chemical Class FDA Approval(s) Mechanism of Action Key Cellular Effects
N-cyclopropyl-3-hydroxybenzamide BenzamideInvestigationalPutative HDAC inhibitionTo be determined
Vorinostat (SAHA) Hydroxamic AcidCutaneous T-cell lymphoma (CTCL)[4]Pan-HDAC inhibitorCell cycle arrest, apoptosis[4]
Romidepsin (Istodax) Cyclic PeptideCTCL, Peripheral T-cell lymphoma (PTCL)[4]Class I selective HDAC inhibitorInduction of apoptosis
Belinostat (Beleodaq) Hydroxamic AcidPTCL[4]Pan-HDAC inhibitorReverses malignant phenotype[4]

Experimental Benchmarking Strategy

A multi-tiered experimental approach is proposed to rigorously evaluate the efficacy and selectivity of N-cyclopropyl-3-hydroxybenzamide. This involves a combination of in vitro biochemical assays and cell-based functional assays.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Functional Assays a Enzymatic Assays (Fluorogenic/Luminogenic) b IC50 Determination a->b c Isoform Selectivity Profiling (HDAC Panel) b->c f Cell Proliferation/Viability Assay (e.g., MTT/CellTiter-Glo®) b->f d Cellular HDAC Activity Assay (e.g., HDAC-Glo™) c->d e Histone Acetylation Analysis (Western Blot/ELISA) d->e e->f g Apoptosis Assay (e.g., Caspase-Glo®) f->g

Figure 1: A tiered experimental workflow for benchmarking novel HDAC inhibitors.

Part 1: In Vitro Biochemical Evaluation

The initial phase focuses on the direct interaction of N-cyclopropyl-3-hydroxybenzamide with isolated HDAC enzymes.

1.1. Enzymatic Inhibition Assay (Fluorogenic)

This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from a deacetylated substrate.

Protocol:

  • Reagents and Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution (containing trypsin).

  • Procedure: a. Prepare serial dilutions of N-cyclopropyl-3-hydroxybenzamide, Vorinostat, Romidepsin, and Belinostat in assay buffer. b. In a 96-well black plate, add the HDAC enzyme and the test compounds. c. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for a specified duration (e.g., 60 minutes) at 37°C. f. Stop the reaction and develop the signal by adding the developer solution containing a pan-HDAC inhibitor like TSA and trypsin.[6] g. Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission = 360/460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

1.2. Isoform Selectivity Profiling

To understand the specificity of N-cyclopropyl-3-hydroxybenzamide, its inhibitory activity will be tested against a panel of HDAC isoforms (Class I, IIa, IIb, and IV).[7][8]

Protocol:

This protocol is an extension of the enzymatic inhibition assay, performed in parallel for multiple HDAC isoforms. Commercial services and kits are available for comprehensive HDAC selectivity profiling.[8]

Expected Data Summary:

Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC6 IC50 (nM) HDAC8 IC50 (nM)
N-cyclopropyl-3-hydroxybenzamideTBDTBDTBDTBDTBD
Vorinostat1015850200
Romidepsin1.52.025>1000>1000
Belinostat20302560300
Note: Values for established inhibitors are representative and may vary based on assay conditions.
Part 2: Cell-Based Functional Characterization

This phase assesses the activity of N-cyclopropyl-3-hydroxybenzamide in a cellular context, providing insights into its biological effects.

2.1. Cellular HDAC Activity Assay

Luminescence-based assays, such as HDAC-Glo™ I/II, provide a convenient method to measure endogenous HDAC activity within cells.[7][9]

Protocol:

  • Cell Culture: Seed a human cancer cell line (e.g., HCT116, HeLa) in a 96-well white plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-cyclopropyl-3-hydroxybenzamide and control inhibitors for a specified duration (e.g., 24 hours).

  • Assay Procedure: a. Add the HDAC-Glo™ I/II reagent, which contains a cell-permeable acetylated substrate, directly to the wells.[9] b. Incubate at room temperature for a designated time (e.g., 30 minutes) to allow for substrate deacetylation and subsequent luciferase reaction. c. Measure the luminescence using a microplate reader.

  • Data Analysis: A decrease in luminescence indicates HDAC inhibition. Calculate the IC50 values as described previously.

2.2. Analysis of Histone and Non-Histone Protein Acetylation

An increase in the acetylation of histone and non-histone proteins (e.g., α-tubulin) is a direct downstream marker of HDAC inhibition.

Protocol (Western Blot):

  • Cell Lysis: Treat cells with the test compounds as described above. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and acetylated α-tubulin. Use antibodies against total histone H3 and α-tubulin as loading controls.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

2.3. Cell Proliferation and Viability Assays

These assays determine the impact of N-cyclopropyl-3-hydroxybenzamide on cancer cell growth and survival.

Protocol (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Expected Data Summary:

Compound Cellular HDAC IC50 (µM) (HCT116) H3 Acetylation Induction (at 1 µM) α-Tubulin Acetylation Induction (at 1 µM) GI50 (µM) (HCT116)
N-cyclopropyl-3-hydroxybenzamideTBDTBDTBDTBD
Vorinostat0.5++++2.5
Romidepsin0.02+++-0.05
Belinostat0.4++++1.8
Note: +++ indicates strong induction, + indicates weak induction, - indicates no significant induction. TBD: To be determined.

Signaling Pathway Context

HDAC inhibitors exert their anti-cancer effects by modulating the acetylation status of numerous proteins, thereby influencing multiple signaling pathways.

G cluster_0 HDAC Inhibitors (e.g., N-cyclopropyl-3-hydroxybenzamide) cluster_1 Cellular Processes HDACi HDAC Inhibitors Histone_Hyperacetylation Histone Hyperacetylation HDACi->Histone_Hyperacetylation inhibit Non_Histone_Hyperacetylation Non-Histone Protein Hyperacetylation (e.g., p53, Tubulin) HDACi->Non_Histone_Hyperacetylation inhibit Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Histone_Hyperacetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Non_Histone_Hyperacetylation->Cell_Cycle_Arrest Apoptosis Apoptosis Non_Histone_Hyperacetylation->Apoptosis Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Angiogenesis Inhibition of Angiogenesis Cell_Cycle_Arrest->Angiogenesis Apoptosis->Angiogenesis

Figure 2: Simplified signaling cascade initiated by HDAC inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of N-cyclopropyl-3-hydroxybenzamide. The proposed experiments will elucidate its potency, selectivity, and cellular efficacy in comparison to established HDAC inhibitors. Positive outcomes from these studies would warrant further investigation, including pharmacokinetic profiling, in vivo efficacy studies in relevant cancer models, and a more comprehensive safety assessment. The ultimate goal is to determine if N-cyclopropyl-3-hydroxybenzamide possesses a therapeutic window and a pharmacological profile that could translate into a clinically meaningful anti-cancer agent.

References

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (n.d.).
  • Clinical Trials Using Histone Deacetylase Inhibitor - NCI. (n.d.).
  • Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). Methods in Enzymology, 626, 249-265. doi:10.1016/bs.mie.2019.07.014. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Retrieved from [Link]

  • Current HDAC Inhibitors in Clinical Trials. (2018). CHIMIA International Journal for Chemistry, 72(11), 795-802.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). Scientific Reports, 8(1), 1-12. Retrieved from [Link]

  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (n.d.).
  • Drug discovery assays for the histone deacetylase class of enzymes. (2012).
  • What's the latest update on the ongoing clinical trials related to HDAC? - Patsnap Synapse. (2025).
  • Drug discovery assays for the histone deacetylase class of enzymes. (2012). Retrieved from [Link]

  • Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. (2018). Scientific Reports, 8(1). Retrieved from [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). Methods in Enzymology, 626, 249-265. Retrieved from [Link]

  • Histone Deacetylase (HDAC) Assay Services. (n.d.). Retrieved from [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. (2019). ACS Omega, 4(25), 21255-21262. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-cyclopropyl-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of scientific discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of N-cyclopropyl-3-hydroxybenzamide, grounding every recommendation in the principles of chemical safety and regulatory compliance. Our aim is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning that informs them.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. N-cyclopropyl-3-hydroxybenzamide is classified with the following hazards:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

This GHS classification dictates that N-cyclopropyl-3-hydroxybenzamide must be treated as hazardous waste. Direct disposal into standard laboratory trash or down the drain is strictly prohibited and can lead to environmental contamination and pose a risk to public health.[3] The core principle here is containment and isolation from the wider environment.

Table 1: GHS Hazard Profile for N-cyclopropyl-3-hydroxybenzamide

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Source: ChemScene[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of N-cyclopropyl-3-hydroxybenzamide, rigorous adherence to PPE protocols is non-negotiable. The causality is direct: the irritant properties of the compound necessitate a physical barrier to prevent contact with skin, eyes, and the respiratory system.

  • Eye Protection: Wear safety goggles with side protection.[4]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[4]

  • Body Protection: A standard laboratory coat is required. For bulk handling, consider additional protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach to the disposal of N-cyclopropyl-3-hydroxybenzamide, from the laboratory bench to final collection. This workflow is designed to comply with general hazardous waste regulations as stipulated by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]

Step 1: Waste Segregation and Container Selection

The Principle of Compatibility: The first step in safe disposal is preventing unintended reactions. Chemical wastes must be segregated based on their compatibility to avoid dangerous combinations.[8]

  • Designate a Waste Stream: N-cyclopropyl-3-hydroxybenzamide waste should be collected in a dedicated container for non-halogenated organic solids. Do not mix with other waste streams such as halogenated solvents, strong acids/bases, or oxidizers.

  • Choose the Right Container:

    • Use a container made of a material compatible with the chemical waste. For solid N-cyclopropyl-3-hydroxybenzamide, a high-density polyethylene (HDPE) or glass container is appropriate.[9]

    • The container must be in good condition, with a secure, tightly-fitting lid to prevent leaks or spills.[6]

    • Ensure the container is clearly labeled.

Step 2: Labeling the Waste Container

The Principle of Clear Communication: Accurate and detailed labeling is a cornerstone of laboratory safety and regulatory compliance. It ensures that everyone who handles the container is aware of its contents and associated hazards.

  • Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.

  • Complete Information: The label must include:

    • The words "HAZARDOUS WASTE"[6]

    • The full chemical name: "N-cyclopropyl-3-hydroxybenzamide"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation (the date the first waste is added)

    • The name of the principal investigator or laboratory contact

Step 3: Accumulating Waste in the Laboratory

The Principle of Minimization and Control: Waste should be managed in a designated and controlled area within the laboratory, often referred to as a Satellite Accumulation Area (SAA).

  • Location: Store the waste container in a designated SAA that is near the point of generation and under the control of laboratory personnel.[9]

  • Secure Storage: Keep the container closed at all times, except when adding waste.[6] This minimizes the release of vapors and prevents spills.

  • Volume Limits: Do not overfill the container. A good practice is to fill to no more than 90% of its capacity to allow for expansion and prevent splashing during transport.[9]

Step 4: Arranging for Final Disposal

The Principle of Professional Management: The ultimate disposal of hazardous waste is a specialized process that must be handled by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Contact Your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have established procedures for the collection of hazardous waste from laboratories.

  • Schedule a Pickup: Follow your institution's protocol to schedule a waste pickup. Provide the EHS team with all necessary information about the waste stream.

  • Final Disposal Method: The most common and recommended disposal method for this type of organic chemical waste is incineration in a licensed hazardous waste disposal plant.[10] This process destroys the compound at high temperatures, converting it to less harmful substances.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-cyclopropyl-3-hydroxybenzamide.

cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Final Disposal start Start: N-cyclopropyl-3-hydroxybenzamide Waste Generated haz_id Identify Hazards: - Harmful if swallowed (H302) - Skin/Eye Irritant (H315/H319) - Respiratory Irritant (H335) start->haz_id ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat haz_id->ppe container Select Compatible Container (HDPE or Glass) ppe->container labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa closing Keep Container Securely Closed saa->closing ehs Contact Institutional EHS for Waste Pickup closing->ehs incineration Dispose via Approved Hazardous Waste Facility (e.g., Incineration) ehs->incineration

Caption: Disposal workflow for N-cyclopropyl-3-hydroxybenzamide.

Conclusion: A Culture of Safety

Proper chemical waste management is an integral part of scientific responsibility. By adhering to these protocols for the disposal of N-cyclopropyl-3-hydroxybenzamide, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This structured approach, rooted in understanding the "why" behind each step, fosters a culture of safety that extends beyond any single experiment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzamide. PubChem. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Auburn Research. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.